molecular formula H3N3 B1217601 Triazene CAS No. 15056-34-5

Triazene

Número de catálogo: B1217601
Número CAS: 15056-34-5
Peso molecular: 45.044 g/mol
Clave InChI: AYNNSCRYTDRFCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Triazene refers to a class of organic compounds characterized by the functional group -N(H)-N=N- . These compounds are valuable reagents in scientific research, primarily known for their applications in organic synthesis and medicinal chemistry. In synthetic chemistry, triazenes are versatile intermediates and protecting groups. A key synthetic route involves the reaction of diazonium salts with secondary aliphatic amines to produce 1-aryl-3,3-dialkyltriazenes in high yields . These compounds can function as masked diazonium ions, which can be regenerated under mild acidic conditions, making them useful for the controlled synthesis of complex molecules . Furthermore, the this compound moiety has been successfully employed as a traceless linker in solid-phase organic synthesis, facilitating the construction of diverse compound libraries . In cancer research, certain alkylated triazenes have been investigated for their interesting anticancer activity . Researchers study their potential as cytotoxic agents and their role as potentially lethal DNA cross-linkers, which can disrupt DNA replication in cancer cells . This product is intended for research use only and is not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

15056-34-5

Fórmula molecular

H3N3

Peso molecular

45.044 g/mol

Nombre IUPAC

triazene

InChI

InChI=1S/H3N3/c1-3-2/h(H3,1,2)

Clave InChI

AYNNSCRYTDRFCP-UHFFFAOYSA-N

SMILES

NN=N

SMILES canónico

NN=N

Otros números CAS

15056-34-5

Origen del producto

United States

Foundational & Exploratory

triazene compound synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Triazene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazenes are a versatile class of organic compounds characterized by the functional group R¹-N=N-NR²R³, where R represents various substituent groups.[1] These compounds are significant in medicinal chemistry and pharmaceutical research due to their wide range of biological activities, including anticancer properties.[2][3][4] Dacarbazine, for instance, is a well-known this compound-based drug used in the treatment of melanoma and Hodgkin's lymphoma.[1][5] Beyond their pharmacological applications, triazenes serve as valuable intermediates in organic synthesis, acting as protecting groups and linkers in combinatorial chemistry and the construction of novel heterocyclic systems.[2][3]

This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing this compound compounds, offering detailed experimental protocols and structured data for practical application in a research and development setting.

Synthesis of this compound Compounds

The primary and most established method for synthesizing triazenes is the N-coupling reaction between a diazonium salt and a primary or secondary amine.[1] This process is typically carried out in two main stages: diazotization followed by azo coupling.

Diazotization: Formation of the Diazonium Salt

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[6] This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[6] The resulting aryldiazonium ion (Ar-N₂⁺) is a potent electrophile used in the subsequent coupling step.[6][7]

Azo Coupling: Formation of the this compound Linkage

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion reacts with a nucleophile.[7] For this compound synthesis, the nucleophile is a primary or secondary amine. The amine attacks the terminal nitrogen of the diazonium salt to form the characteristic N=N-N linkage.[1][8] The reaction is typically carried out under mild conditions, often using a weak base like sodium acetate (B1210297) or sodium carbonate to facilitate the coupling.[1]

Triazene_Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling cluster_workup Work-up & Purification Start Primary Aromatic Amine (Ar-NH2) Reagents1 NaNO2 + HCl (aq) (in situ HNO2) Diazonium Aryldiazonium Salt (Ar-N2+) Reagents1->Diazonium Electrophilic Addition This compound This compound Product (Ar-N=N-NR2) Diazonium->this compound Electrophile Amine Primary or Secondary Amine (R2NH) Amine->this compound Nucleophilic Attack Isolation Filtration / Extraction This compound->Isolation Purification Recrystallization / Chromatography Isolation->Purification Final_Product Pure this compound Compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound compounds.

Characterization of this compound Compounds

Thorough characterization is essential to confirm the identity, structure, and purity of synthesized this compound compounds. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts of protons and carbons in the aromatic rings and alkyl groups attached to the this compound moiety provide definitive structural information.[2][9]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The this compound linkage gives rise to characteristic absorption bands. The N=N stretching vibration is typically observed in the region of 1400-1500 cm⁻¹, while C-N and N-H stretches also provide structural evidence.[10]

  • UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the conjugated system of the this compound compound. The position of the maximum absorption wavelength (λ_max) is characteristic of the chromophore.[2][10]

  • Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) confirms the molecular formula, and the fragmentation analysis helps to piece together the structure.[2][11][12]

Crystallography

X-ray Crystallography : For crystalline this compound compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

Characterization_Logic cluster_techniques Analytical Techniques cluster_info Information Provided NMR NMR Spectroscopy (¹H, ¹³C) Structure Chemical Environment Connectivity (2D Structure) NMR->Structure IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups UV UV-Vis Spectroscopy Conjugation Electronic Transitions (Conjugated System) UV->Conjugation MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Xray X-ray Crystallography Structure3D 3D Molecular Structure (Absolute Confirmation) Xray->Structure3D

Caption: Relationship between characterization techniques and structural information.

Data Presentation: Summary of Characterization Data

The following tables summarize typical quantitative data obtained from the characterization of this compound derivatives.

Table 1: Typical ¹H-NMR Chemical Shifts (δ) for this compound Derivatives

Proton TypeChemical Shift (ppm)
Aromatic Protons (Ar-H)6.5 - 8.5
N-H (for primary amine derived triazenes)9.0 - 12.0 (broad)
Alkyl Protons α to Nitrogen (N-CH₃, N-CH₂)2.5 - 4.0
Other Alkyl Protons0.8 - 2.0

Table 2: Characteristic IR Absorption Bands for Triazenes

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (if present)3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
N=N Stretch1400 - 1500Medium to Strong
C=C Aromatic Ring Stretch1450 - 1600Medium
C-N Stretch1250 - 1350Medium

Table 3: UV-Vis and Mass Spectrometry Data

TechniqueParameterTypical ValueInformation Obtained
UV-Vis λ_max250 - 450 nmConfirmation of the conjugated π-system.
Mass Spec. Molecular Ion (M⁺)Matches calculated MWConfirms molecular formula and weight.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenylthis compound

This protocol details the synthesis of 1,3-diphenylthis compound from aniline (B41778), a classic example of the diazo-coupling reaction.[1]

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate

  • Ice

  • Ethanol

  • Deionized Water

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 15 mL of concentrated HCl and 15 mL of water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 15 minutes after the addition is complete. The resulting solution contains benzenediazonium (B1195382) chloride.

  • Coupling Reaction:

    • In a separate 600 mL beaker, prepare a solution of 4.65 g (0.05 mol) of aniline in 150 mL of water.

    • Add 25 g of crushed ice to this aniline solution.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the aniline solution.

    • Immediately after, add a solution of 25 g of sodium acetate in 50 mL of water to the reaction mixture.

    • A yellow precipitate of 1,3-diphenylthis compound will form. Stir the mixture for 30 minutes, allowing the ice to melt.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude solid from hot ethanol.

    • Dry the purified yellow crystals in a desiccator.

Expected Yield: ~70-80% Melting Point: 98-100 °C

Protocol 2: General Procedure for NMR Analysis

Procedure:

  • Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the proton signals and assign the peaks based on their chemical shifts, coupling patterns, and integration values.

Protocol 3: General Procedure for FT-IR Analysis

Procedure:

  • Ensure the sample is completely dry to avoid interference from water bands.

  • For solid samples, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk using a hydraulic press.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

  • Place the KBr pellet or position the ATR unit in the sample compartment of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

References

An In-depth Technical Guide to the Mechanism of Action of Triazene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Triazene derivatives represent a critical class of alkylating agents in oncology, with prominent members like dacarbazine (B1669748) and temozolomide (B1682018) forming the cornerstone of treatment for malignancies such as melanoma and glioblastoma.[1][2][3] Their therapeutic efficacy hinges on their ability to act as prodrugs, which, upon activation, generate a potent methylating agent that inflicts cytotoxic damage to cancer cell DNA. The ultimate cellular fate is determined by a complex interplay between the extent of this DNA damage and the cell's intrinsic DNA repair capabilities. This guide provides a detailed exploration of the molecular mechanisms underpinning the action of this compound derivatives, the cellular pathways that dictate sensitivity and resistance, and the experimental methodologies used to investigate these processes.

The Core Mechanism of Action: DNA Alkylation

The fundamental mechanism of action for clinically relevant this compound compounds is the alkylation of DNA, a process that unfolds in a series of sequential steps from prodrug activation to the formation of cytotoxic lesions.[4]

Dacarbazine (DTIC) and temozolomide (TMZ) are not directly cytotoxic but require conversion into the common active intermediate, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[4][5] However, their activation pathways differ significantly:

  • Dacarbazine (DTIC): Requires hepatic metabolism for activation. It undergoes N-demethylation by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) in the liver to form MTIC.[3][4][6]

  • Temozolomide (TMZ): Is designed for superior bioavailability and central nervous system penetration. It undergoes spontaneous, non-enzymatic hydrolysis at physiological pH into MTIC.[2][4][7]

MTIC is unstable and further decomposes to release the ultimate alkylating species, the highly reactive methyldiazonium ion .[4][8]

G cluster_0 Prodrug Activation DTIC Dacarbazine (DTIC) Liver Hepatic Activation (CYP450 Enzymes) DTIC->Liver Metabolism TMZ Temozolomide (TMZ) pH Physiological pH (Spontaneous Hydrolysis) TMZ->pH MTIC MTIC (Active Intermediate) MeN2 Methyldiazonium Ion (Alkylating Agent) MTIC->MeN2 Decomposition Liver->MTIC pH->MTIC

Caption: Activation pathways of Dacarbazine and Temozolomide.

The methyldiazonium ion readily transfers a methyl group to nucleophilic sites on DNA bases.[3][9] While several positions can be methylated, the principal adducts formed are:

  • N7-methylguanine (N7-MeG)

  • N3-methyladenine (N3-MeA)

  • O6-methylguanine (O6-MeG) [9]

Among these, O6-methylguanine is the primary cytotoxic and mutagenic lesion responsible for the anticancer effects of triazenes.[4][9][10] N7-MeG and N3-MeA are generally repaired by the Base Excision Repair (BER) pathway and contribute less to cytotoxicity unless BER is inhibited.[4][9]

Cellular Response and Determinants of Sensitivity

The formation of the O6-MeG adduct triggers a cascade of events involving the cell's DNA repair machinery, which ultimately determines whether the cell undergoes apoptosis or survives, leading to therapeutic resistance.

During DNA replication, the O6-MeG lesion incorrectly pairs with thymine (B56734) (T) instead of cytosine (C).[4][8] This O6-MeG:T mispair is recognized by the Mismatch Repair (MMR) protein complex.[10][11] In a proficient MMR system, the machinery attempts to correct this mismatch by excising the thymine base opposite the O6-MeG adduct.[11]

However, since the O6-MeG adduct itself is not removed, the DNA polymerase re-inserts another thymine during the repair synthesis step. This initiates a "futile cycle" of repeated mismatch recognition, excision, and repair synthesis.[4][8] These persistent and futile repair cycles are thought to generate prolonged single-strand DNA gaps and double-strand breaks, which trigger a G2/M cell cycle arrest and ultimately lead to apoptosis.[7][8][10] Therefore, a functional MMR system is paradoxically required for the cytotoxic effects of this compound derivatives.[9]

G cluster_1 MMR-Mediated Cytotoxicity DNA_adduct O6-methylguanine (O6-MeG) Adduct Replication DNA Replication DNA_adduct->Replication Mismatch O6-MeG:T Mismatch Replication->Mismatch MMR MMR Complex Recognition Mismatch->MMR Futile_Cycle Futile Repair Cycle MMR->Futile_Cycle DSB DNA Strand Breaks Futile_Cycle->DSB Arrest G2/M Cell Cycle Arrest DSB->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Futile repair cycle initiated by MMR leads to apoptosis.

The primary mechanism of resistance to this compound derivatives is the direct repair of the O6-MeG lesion by the enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2][4][9] MGMT is a "suicide" enzyme that identifies the O6-MeG adduct, transfers the methyl group to one of its own internal cysteine residues, and in doing so, becomes irreversibly inactivated.[4][12]

High levels of MGMT expression in tumor cells can efficiently remove the O6-MeG adducts before they can trigger the MMR-mediated futile repair cycles, thus conferring significant resistance.[2][4] Conversely, tumors with low or absent MGMT expression, often due to epigenetic silencing via promoter methylation, are more sensitive to this compound therapy.[2] This has made MGMT promoter methylation status a critical predictive biomarker, particularly in glioblastoma.[2]

G cluster_2 MGMT-Mediated Resistance DNA_adduct O6-methylguanine (O6-MeG) Adduct MGMT MGMT Protein DNA_adduct->MGMT Repair Repaired_DNA Repaired Guanine (B1146940) MGMT->Repaired_DNA removes methyl group Inactive_MGMT Inactive MGMT MGMT->Inactive_MGMT is inactivated Survival Cell Survival & Resistance Repaired_DNA->Survival

Caption: MGMT directly repairs DNA damage, leading to resistance.

The BER pathway is responsible for repairing the N7-methylguanine and N3-methyladenine adducts.[4] While these are the most abundant adducts, they are less cytotoxic than O6-MeG. However, inhibiting key BER proteins, such as Poly(ADP-ribose)polymerase-1 (PARP-1), can prevent the repair of these lesions, leading to an accumulation of DNA damage and enhancing the overall cytotoxicity of triazenes.[9] This provides a rationale for combination therapies using triazenes and PARP inhibitors.[4][9]

While DNA damage is the central mechanism, some novel this compound derivatives have been shown to induce cell death through alternative pathways:

  • PI3K/AKT/mTOR Inhibition: Certain s-triazine derivatives have been specifically designed to inhibit components of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[13][14][15]

  • ER Stress & JNK Activation: Novel diaryltriazenes can induce apoptosis by triggering endoplasmic reticulum (ER) stress and independently activating the SAPK/JNK signaling pathway.[16]

  • p53 Activation: The p53 tumor suppressor protein can be activated in response to DNA damage, contributing to cell cycle arrest and apoptosis.[17] Some triazole derivatives have been shown to induce apoptosis by increasing p53 protein levels.[18][19]

Quantitative Data Presentation

The biological activity of this compound derivatives is quantified through various in vitro assays. The following tables summarize representative data from the literature.

Table 1: Kinase Inhibitory Activity of Selected s-Triazine Derivatives

Compound Target Kinase IC₅₀ (nM) Reference
Gedatolisib PI3Kα 0.4 [20]
Gedatolisib mTOR 1.6 [20]
Compound 47 PI3K 7.0 [13]
Compound 47 mTOR 48 [13]
Compound 48 PI3K 23.8 [13]
Compound 48 mTOR 10.9 [13]
Compound 12 EGFR 36.8 [13]

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Table 2: Cytotoxicity (IC₅₀) of Selected s-Triazine Derivatives in Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ (µM) Reference
Compound 14 MCF-7 Breast 2.54 ± 0.22 [13]
Compound 47 A549 Lung 0.20 ± 0.05 [13]
Compound 47 MCF-7 Breast 1.25 ± 0.11 [13]
Compound 6h HeLa Cervical Not specified, but potent [15]
Compound 6h MCF-7 Breast Less potent than HeLa [15]

IC₅₀ values represent the concentration required to inhibit the growth of 50% of cells.

Table 3: Quantification Limits for O6-methylguanine (O6-MeG) Detection Methods

Method Sample Type Lower Limit of Quantitation (LLOQ) Reference
LC/ESI-MS/MS In vitro DNA 75.8 fmol [21]
Repair Inhibition Assay DNA 0.8 fmol/µg DNA [22]

| UPLC-MS/MS | Colorectal DNA | <0.05 pmol/mg DNA |[23] |

Key Experimental Protocols

Investigating the mechanism of triazenes involves a variety of specialized techniques. Below are outlines of key experimental protocols.

This is the gold-standard method for accurately quantifying specific DNA adducts.[21][24]

  • Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with the this compound derivative (e.g., Temozolomide) at various concentrations and time points.

  • DNA Isolation: Harvest cells and isolate genomic DNA using a high-purity DNA isolation kit, ensuring minimal oxidative damage during the process.

  • DNA Hydrolysis: Hydrolyze the isolated DNA to its constituent bases under acidic conditions (e.g., 0.1 M HCl at 70°C for 30 minutes).

  • Sample Preparation: Neutralize the hydrolysate and add an internal standard (e.g., isotopically labeled O6-MeG).

  • UPLC-MS/MS Analysis: Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separation: Use a suitable column (e.g., C18) to separate the DNA bases.

    • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for O6-MeG and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of O6-MeG. Quantify the amount of O6-MeG in the samples by comparing its peak area ratio to the internal standard against the standard curve. Express results as adducts per mole of guanine or per microgram of DNA.[23]

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression.

G cluster_3 General Experimental Workflow Start Cancer Cell Culture Treat Treat with This compound Derivative Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Harvest Harvest or Lyse Cells Incubate->Harvest Analysis Endpoint Analysis Harvest->Analysis LCMS LC-MS/MS (DNA Adducts) Analysis->LCMS MTT MTT Assay (Cytotoxicity) Analysis->MTT WB Western Blot (Protein Expression) Analysis->WB Data Data Analysis & Interpretation LCMS->Data MTT->Data WB->Data

Caption: A generalized workflow for in vitro drug evaluation.

Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for studying the modulation of signaling pathways.[15]

  • Cell Treatment and Lysis: Treat cells as described for the cytotoxicity assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total-AKT, p53, cleaved Caspase-3). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

A Comprehensive Technical Guide to the Discovery and History of Triazene Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of triazene chemistry. From their initial synthesis in the mid-19th century to their contemporary applications in medicine and agriculture, this document traces the key milestones, experimental protocols, and conceptual advancements that have shaped our understanding of this important class of nitrogen-containing compounds. The guide includes detailed experimental procedures from historical literature, quantitative data on early syntheses, and a discussion on the elucidation of their unique chemical structure and tautomerism. Furthermore, it chronicles the discovery of the potent biological activities of this compound derivatives, which have led to the development of crucial anticancer drugs and widely used herbicides.

The Dawn of this compound Chemistry: Peter Griess and the Diazotization Reaction

The journey into the world of this compound chemistry began with the groundbreaking work of German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a pivotal process that forms the bedrock of this compound synthesis.[1][2] This reaction involves the treatment of a primary aromatic amine with nitrous acid to produce a diazonium salt. This discovery was a monumental leap in synthetic organic chemistry and paved the way for the creation of a vast array of new organic compounds, including the first synthetic dyes.

The first documented synthesis of a this compound compound is attributed to Griess and Martius in 1862.[3] They found that diazonium salts could react with primary and secondary amines to form a new class of compounds characterized by a linear chain of three nitrogen atoms (-N=N-N-). This fundamental reaction remains the primary method for synthesizing triazenes today.

Early Synthesis and Characterization

The prototypical this compound, 1,3-diphenylthis compound, also known as diazoaminobenzene (B94817), was one of the earliest examples of this class of compounds to be synthesized and studied. Its preparation involves the reaction of a phenyldiazonium salt with aniline (B41778).

Experimental Protocol for the Synthesis of 1,3-Diphenylthis compound (Diazoaminobenzene) - (Hartman & Dickey, 1934)

This procedure, while published later, is representative of the classical methods used for preparing symmetrical triazenes.

Reagents and Quantities:

ReagentMolesQuantity
Aniline3279 g
Concentrated Hydrochloric Acid (sp. gr. 1.18)4.5458 g (388 cc)
Sodium Nitrite (B80452) (95%)1.5109 g
Sodium Acetate (B1210297) (crystalline)3.1422 g
Water-~2.55 L
Cracked Ice-1 kg
Ligroin (b.p. 60-90°C)-~4.5 L

Procedure:

  • A mixture of 279 g (3 moles) of aniline, 1.5 L of water, 1 kg of cracked ice, and 458 g (4.5 moles) of concentrated hydrochloric acid is placed in a 5-L flask equipped with a mechanical stirrer.

  • A solution of 109 g (1.5 moles) of 95% sodium nitrite in 250 cc of water is added to the stirred aniline hydrochloride suspension over a period of fifteen minutes. The temperature should be maintained below 20°C.

  • The reaction mixture is stirred for an additional fifteen minutes.

  • A solution of 422 g (3.1 moles) of crystalline sodium acetate in 800 cc of water is then added over five minutes. A yellow precipitate of diazoaminobenzene forms immediately.

  • Stirring is continued for forty-five minutes, keeping the temperature below 20°C.

  • The crude diazoaminobenzene is collected by filtration, washed with 5 L of cold water, and dried.

  • The crude product is purified by recrystallization from boiling ligroin (b.p. 60–90°C).

Yield:

ProductYield (%)Melting Point (°C)
Crude 1,3-Diphenylthis compound82-8592-94
Recrystallized 1,3-Diphenylthis compound69-7394-96

Elucidation of the this compound Structure and Tautomerism

The structural elucidation of triazenes in the 19th century relied on the analytical techniques of the time, which included elemental analysis, chemical degradation, and the study of reaction products.[4][5][6] One of the key challenges was to determine the connectivity of the three nitrogen atoms.

A significant early observation was the phenomenon of tautomerism in unsymmetrically substituted triazenes. Griess himself noted that the reaction of p-toluidine (B81030) with benzenediazonium (B1195382) ion yielded the same product as the reaction of aniline with p-toluenediazonium ion. This led to the postulation of two possible tautomeric forms for 1-phenyl-3-p-tolylthis compound:

Tautomerism cluster_A Tautomer A cluster_B Tautomer B A Phenyl-N=N-NH-Tolyl B Phenyl-NH-N=N-Tolyl A->B

Tautomeric forms of 1-phenyl-3-p-tolylthis compound.

Early chemical methods to distinguish between these tautomers were inconclusive. The development of spectroscopic techniques in the 20th century, particularly nuclear magnetic resonance (NMR) spectroscopy, provided the definitive tools to study this dynamic equilibrium in solution.

The Discovery of Biological Activity: From Herbicides to Anticancer Drugs

The 20th century witnessed the discovery of the potent and diverse biological activities of this compound derivatives, leading to their development as both agricultural and medicinal agents.

Triazine Herbicides

The herbicidal properties of triazines were first discovered in 1952 at the laboratories of J.R. Geigy Ltd. in Switzerland.[7] This led to the development of a range of symmetrical triazine herbicides, including simazine (B1681756) and atrazine, which were introduced in the late 1950s.[7] These compounds act by inhibiting photosynthesis in susceptible plants.

Herbicide_Development Discovery Discovery of Herbicidal Activity (J.R. Geigy Ltd., 1952) Development Development of Symmetrical Triazines (e.g., Simazine, Atrazine) Discovery->Development Mechanism Inhibition of Photosystem II Development->Mechanism Application Widespread Agricultural Use Development->Application

Timeline of Triazine Herbicide Development.
This compound Anticancer Agents

A pivotal moment in the history of medicinal chemistry was the synthesis of the this compound derivative dacarbazine (B1669748) (DTIC) in 1959 at Southern Research in Alabama, USA.[8] After extensive preclinical and clinical studies, dacarbazine received FDA approval in 1975 for the treatment of metastatic melanoma and Hodgkin's lymphoma.[8][9] Another important anticancer this compound, temozolomide, was synthesized later and has become a key drug in the treatment of brain tumors.

These this compound-based drugs act as alkylating agents. They are prodrugs that are metabolically activated to form a methyldiazonium ion, which then methylates DNA, leading to cancer cell death.

Anticancer_Drug_Discovery Synthesis Synthesis of Dacarbazine (Southern Research, 1959) FDA_Approval FDA Approval of Dacarbazine (1975) Synthesis->FDA_Approval Mechanism Prodrug Activation to Methyldiazonium Ion Synthesis->Mechanism Action DNA Alkylation and Cancer Cell Death Mechanism->Action

Discovery and Mechanism of Dacarbazine.

Conclusion

The history of this compound chemistry is a compelling narrative of scientific discovery and innovation. From its origins in the mid-19th century with the pioneering work of Peter Griess, the field has evolved dramatically, yielding compounds with profound impacts on society. The initial challenges of synthesis and structural elucidation were overcome through the development of new experimental techniques and a deeper understanding of chemical principles. The subsequent discovery of the potent biological activities of triazenes has led to the creation of life-saving medicines and essential agricultural tools. The ongoing research in this compound chemistry continues to explore new synthetic methodologies and applications, ensuring that this fascinating class of compounds will remain a vibrant area of scientific inquiry for years to come.

References

Core Principles of Triazene Stability and Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the stability and reactivity of triazenes. This class of compounds, characterized by the R1-N=N-NR2R3 functional group, holds significant promise in medicinal chemistry and materials science.[1] A thorough understanding of their chemical behavior is paramount for the successful design and application of novel triazene-based therapeutics and materials.

Stability of Triazenes

The stability of a this compound is not an intrinsic property but is highly dependent on its chemical structure and the surrounding environment. Key factors influencing this compound stability include substituent effects, pH, and temperature.

Substituent Effects

The nature of the substituents (R1, R2, and R3) on the this compound core plays a critical role in its stability. Electron-donating groups on the aryl ring (R1) generally increase the stability of the this compound. Conversely, electron-withdrawing groups can decrease stability. Triazenes derived from secondary amines are generally more stable than those derived from primary amines.[2] The increased stability of triazenes compared to their corresponding diazonium salts makes them valuable as "masked" or protected diazonium compounds.[2]

pH and Solvent Effects

Triazenes exhibit marked pH-dependent stability. They are generally more stable in neutral to alkaline conditions.[3] Under acidic conditions, they are prone to decomposition, regenerating the corresponding diazonium salt and amine.[4] This acid-lability is a key feature exploited in the design of this compound-based prodrugs that target the acidic tumor microenvironment. The stability of triazine nucleosides has been found to be greater in high pH aqueous solutions and in aprotic solvents.[5]

Thermal Stability

The thermal stability of triazenes is significantly greater than that of their diazonium salt precursors, with many stable above 200 °C.[2] However, some triazenes can exhibit exothermic decomposition at lower temperatures, for instance, around 100-150 °C.[6] The thermal stability is influenced by the substituents; for example, electron-rich para-methoxy substitution can lead to increased instability.[6] The s-triazine ring system is notably stable, resisting decomposition up to 550°C in some cases.[7]

Table 1: Thermal Decomposition Data for Selected Triazenes

Compound/ClassInitial Decomposition Temperature (°C)Observations
Various triazenes> 200Generally more stable than corresponding diazonium salts.[2]
This compound 1b~100Broad exotherm observed.[6]
Triazenes 3c and 3f~150Broad exotherm observed.[6]
para-Nitro substituted diazonium salt (7a)150Sharp exotherm, indicative of thermal runaway.[6]
para-Nitro substituted this compound (7b)> 200No decomposition exotherm observed up to 200 °C.[6]
2,4,6-Triazido-1,3,5-triazine (in melt)-Apparent activation energy of 42300 cal/mol.[5]
2,4,6-Triazido-1,3,5-triazine (in solution)-Activation energy of 34100 cal/mol.[5]
[8][9][10]Triazolo[4,3-b][8][9][10][11]tetrazine-3,6-diamine (TTDA)349.5Heat resistance temperature.[12]
3-Amino-6-hydrazino[8][9][10]triazolo[4,3-b][8][9][10][11]tetrazine (TTGA)190.3Heat resistance temperature.[12]
3,6-Dinitroamino[8][9][10]triazolo[4,3-b][8][9][10][11]tetrazine (DNTT)113.4Heat resistance temperature.[12]

Table 2: Half-lives of Triazine Herbicides under Photodegradation

TriazineConditionHalf-life (min)
AtrazinePhotolysis in water1500
AtrazinePhotolysis with Ferric perchlorate1
AtrazinePhotolysis with Ferric sulfate24

Reactivity of Triazenes

The reactivity of triazenes is central to their utility in organic synthesis and drug action. Their ability to act as a source of diazonium ions and their susceptibility to nucleophilic attack are key features.

Decomposition and Generation of Reactive Species

In the presence of protonating or alkylating agents, triazenes decompose to form quaternary amines and diazonium salts.[13] This reactivity is fundamental to their application as prodrugs. For instance, the anticancer drugs dacarbazine (B1669748) and temozolomide (B1682018) are activated to form the highly reactive methyldiazonium ion, which then methylates DNA, leading to cytotoxicity.[14]

Nucleophilic Substitution

The this compound functional group can participate in nucleophilic substitution reactions. For example, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is used as a hydrogen sulfide (B99878) (H2S) scavenger, where the triazine ring undergoes nucleophilic substitution by sulfur.[10] The reaction of 1-(2-iodoaryl)triazenes with internal alkynes catalyzed by palladium is a novel method for synthesizing cinnolines, demonstrating a new mode of this compound reactivity.

Tautomerism

Triazenes derived from primary amines can exist as tautomers.[13] In the case of symmetrically substituted triazenes, the two tautomeric forms are identical.[13] This tautomerism can influence their reactivity and interactions with biological targets.

Table 3: Kinetic Data for this compound Reactions

ReactionReactant(s)Rate Constant (k)Activation Energy (Ea)
Hydrolysis of monochlorotriazine reactive dye (pH 10.9, 80°C)-33 times higher than at 50°C-
IEDDA cycloaddition1,2,3-triazine-1-oxide + methyl 3-oxopentanoate2.39 x 10⁻² M⁻¹s⁻¹-
IEDDA cycloaddition1,2,3-triazine + methyl 3-oxopentanoate0.217 x 10⁻² M⁻¹s⁻¹-
IEDDA cycloaddition1,2,3-triazine-1-oxide + benzamidine1.04 x 10⁻² M⁻¹s⁻¹-
IEDDA cycloaddition1,2,3-triazine + benzamidine0.809 x 10⁻² M⁻¹s⁻¹-
H2S Scavenging with TZTZ to thiadiazine-24.49 kcal/mol
H2S Scavenging with TZThiadiazine to dithiazine-22.95 kcal/mol
TZ ThermolysisInitial protonation-79.93 kcal/mol

Experimental Protocols

Synthesis of 1,3-Diaryltriazenes

Methodology: This protocol describes a general method for the synthesis of 1,3-diaryltriazenes from aryl amines.[9]

  • Diazotization: Dissolve the primary aromatic amine (1 equivalent) in a suitable solvent (e.g., water) and add a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (1 equivalent) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling: In a separate flask, dissolve the second aromatic amine (1 equivalent) in a suitable solvent (e.g., methanol/water). Add a buffer such as sodium acetate. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold amine solution with vigorous stirring. Maintain the temperature at 0-5 °C for 3 hours.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. The precipitated 1,3-diarylthis compound can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Determination of this compound Stability by HPLC

Methodology: This protocol outlines a method for assessing the stability of triazines under different conditions using High-Performance Liquid Chromatography (HPLC).[11][15]

  • Sample Preparation: Prepare stock solutions of the this compound compound in a suitable solvent (e.g., acetonitrile). Prepare working solutions by diluting the stock solution in the desired test buffer (e.g., phosphate (B84403) buffers of different pH values).

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 37 °C for physiological relevance). At specified time intervals, withdraw aliquots of the sample.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A suitable gradient or isocratic mixture of water (with a buffer like phosphate) and an organic solvent like acetonitrile.[11]

      • Flow Rate: Typically 1.0-1.5 mL/min.[11]

      • Injection Volume: 20-70 µL.[11]

      • Detection: UV detector at a wavelength where the this compound has maximum absorbance (e.g., 220 nm or 260 nm).[11]

  • Data Analysis: Quantify the peak area of the this compound at each time point. Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear plot will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693/k.

Protocol for Assessing Reactivity with Nucleophiles

Methodology: This protocol describes a method for studying the kinetics of this compound reactions with nucleophiles, for example, in the context of H₂S scavenging.[3]

  • Reaction Setup: In a temperature-controlled reaction vessel, place a known volume and concentration of the this compound solution in a suitable buffer.

  • Initiation of Reaction: Introduce a known concentration of the nucleophile (e.g., by bubbling H₂S gas at a constant flow rate).

  • Monitoring: At regular time intervals, withdraw samples from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the concentration of the remaining this compound and/or the formed product(s) using a suitable analytical technique such as HPLC, GC, or spectroscopy.

  • Kinetic Analysis: Plot the concentration of the this compound versus time. From this data, determine the reaction order and the rate constant. By performing the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.

Signaling Pathways and Biological Activity

Certain this compound derivatives exhibit potent biological activity, particularly as anticancer agents. Their mechanism of action often involves the induction of apoptosis through specific signaling pathways.

This compound-Induced Apoptosis via SAPK/JNK Pathway

Some novel this compound compounds have been shown to induce apoptosis in cancer cells by independently activating the Endoplasmic Reticulum (ER) stress and the Stress-Activated Protein Kinase/c-Jun NH2-terminal Kinase (SAPK/JNK) signaling pathways.[8] The activation of SAPK/JNK is a critical event in this process, leading to programmed cell death.[8]

Triazene_Induced_Apoptosis This compound-Induced Apoptosis Pathway This compound This compound Compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress SAPK_JNK_Activation SAPK/JNK Activation This compound->SAPK_JNK_Activation Apoptosis Apoptosis ER_Stress->Apoptosis SAPK_JNK_Activation->Apoptosis

This compound-induced apoptosis pathway.
Experimental Workflow for Studying this compound Prodrug Activation and DNA Adduct Formation

The anticancer activity of this compound prodrugs like dacarbazine and temozolomide relies on their conversion to a reactive methyldiazonium ion, which then forms DNA adducts. Studying this process involves a multi-step experimental workflow.

Triazene_Prodrug_Workflow Workflow for this compound Prodrug Activation and DNA Adduct Analysis cluster_cell_culture Cell Culture cluster_analysis Analysis Cell_Treatment Treat cancer cells with this compound prodrug DNA_Extraction Genomic DNA Extraction Cell_Treatment->DNA_Extraction Incubation DNA_Hydrolysis Enzymatic or Acidic DNA Hydrolysis DNA_Extraction->DNA_Hydrolysis LC_MS_Analysis LC-MS/MS Analysis of DNA Adducts DNA_Hydrolysis->LC_MS_Analysis

Experimental workflow for this compound prodrug studies.

Structure-Activity Relationships

The biological activity of triazenes is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Logical Relationship in this compound Prodrugs

For this compound prodrugs, a key SAR principle is the balance between chemical stability and the propensity to release the active alkylating agent. The electronic properties of the substituents on the aryl ring and the nature of the amine portion of the this compound can be modulated to fine-tune this balance.

Triazene_SAR Structure-Activity Relationship of this compound Prodrugs cluster_structure Chemical Structure cluster_properties Physicochemical Properties Substituents Substituents on This compound Core Electronic_Effects Electronic Effects (EWG vs. EDG) Substituents->Electronic_Effects Steric_Effects Steric Hindrance Substituents->Steric_Effects Stability Chemical Stability Electronic_Effects->Stability Reactivity Reactivity towards Activation Electronic_Effects->Reactivity Steric_Effects->Reactivity Biological_Activity Biological Activity (e.g., Anticancer Potency) Stability->Biological_Activity affects prodrug delivery Reactivity->Biological_Activity determines release of active agent

Logical relationship in this compound prodrug design.

References

Spectroscopic Analysis of Novel Triazene Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel triazene structures. It includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and biological signaling pathways relevant to this important class of compounds. Triazenes, characterized by the diazene-amino functional group (-N=N-N-), are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Core Spectroscopic Characterization Techniques

The structural elucidation of novel this compound compounds relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecular structure, connectivity, and electronic properties of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules, including triazenes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (spin-spin splitting), and their spatial proximity (through 2D techniques like NOESY).

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts of carbons in the this compound core and attached substituents are indicative of the overall molecular structure. Due to the quadrupolar nature of nitrogen, the signals of carbons directly attached to the this compound nitrogen atoms can sometimes be broadened.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and elemental composition of a novel this compound.

Electron Ionization (EI-MS): This hard ionization technique often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation by analyzing the fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.[1]

Electrospray Ionization (ESI-MS): A soft ionization technique, ESI-MS is particularly useful for analyzing polar and thermally labile this compound derivatives. It typically produces the protonated molecule [M+H]⁺, giving a clear indication of the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The this compound moiety and other functional groups in the molecule will absorb infrared radiation at specific frequencies, corresponding to their vibrational modes (stretching, bending, etc.). The N=N stretching vibration of the this compound group is a key characteristic band, although its intensity can be variable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound compounds, particularly those with aromatic substituents, exhibit characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are related to the extent of the conjugated π-electron system in the molecule.

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for a series of novel 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines, as reported by Butler et al.[1]

Table 1: ¹H NMR Spectroscopic Data for Selected Triazenes [1]

CompoundAr-H (δ, ppm)-CH₂- (δ, ppm)-CH- (δ, ppm)-CH₃ (δ, ppm)Other (δ, ppm)
5a (Ar = 4-NO₂C₆H₄)8.25 (d), 7.50 (d)4.28 (br m)4.75 (br m)1.45 (d)-
5h (Ar = 4-MeC₆H₄)7.25 (d), 7.15 (d)4.01 (dd), 3.84 (dd)4.60 (m)1.35 (d)2.35 (s, Ar-CH₃)
5i (Ar = 4-MeOC₆H₄)7.30 (d), 6.90 (d)4.04 (dd), 3.94 (dd)4.55 (m)1.30 (d)3.80 (s, OCH₃)
5j (Ar = C₆H₅)7.40-7.20 (m)4.02 (dd), 3.86 (dd)4.62 (m)1.38 (d)-

Spectra recorded in CDCl₃. d = doublet, dd = doublet of doublets, m = multiplet, br = broad, s = singlet.

Table 2: ¹³C NMR Spectroscopic Data for Selected Triazenes [1]

CompoundC1' (Ar)C2', C6' (Ar)C3', C5' (Ar)C4' (Ar)C2, C5 (Pip)C3, C6 (Pip)-CH₃Other
5a (Ar = 4-NO₂C₆H₄)154.5124.5119.0146.055.048.916.5-
5h (Ar = 4-MeC₆H₄)148.5129.5119.0136.056.548.516.021.0 (Ar-CH₃)
5i (Ar = 4-MeOC₆H₄)144.5120.5114.0158.056.047.516.255.5 (OCH₃)
5j (Ar = C₆H₅)150.0129.0119.5127.056.848.816.3-

Spectra recorded in CDCl₃. Pip = Piperazine ring.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data [1]

CompoundMolecular FormulaCalculated Mass (M⁺)Measured Mass (M⁺)
5a (Ar = 4-NO₂C₆H₄)C₁₈H₂₀N₈O₄428.1662428.1659
5h (Ar = 4-MeC₆H₄)C₂₀H₂₆N₆362.2219362.2217
5i (Ar = 4-MeOC₆H₄)C₂₀H₂₆N₆O₂394.2117394.2114
5j (Ar = C₆H₅)C₁₈H₂₂N₆334.1906334.1909

Table 4: IR and UV-Vis Spectroscopic Data for a Representative this compound

CompoundIR (cm⁻¹)UV-Vis (λmax, nm)
Representative Aromatic this compound~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (C=C), ~1450 (N=N)~250-280 (π→π* of aromatic ring), ~350-450 (n→π* of this compound)

Experimental Protocols

General Synthesis of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines[1]
  • Diazotization: The aromatic primary amine (0.01 mol) is dissolved in 10 mL of 3 mol/L hydrochloric acid, with heating if necessary. The solution is then cooled to 0 °C in an ice/salt bath. A solution of sodium nitrite (B80452) (0.76 g) in 10 mL of water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes in the cold.

  • Coupling Reaction: A solution of trans-2,5-dimethylpiperazine (B131708) (0.571 g) in 10 mL of water is added slowly to the cold diazonium salt solution. The reaction mixture is stirred for another 30 minutes.

  • Neutralization and Precipitation: The mixture is neutralized with a saturated sodium carbonate solution and stirred until precipitation is complete (typically 1-3 hours).

  • Isolation and Purification: The solid product is collected by suction filtration, dried, and recrystallized from a suitable solvent.

NMR Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

Mass Spectrometric Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: For EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample solution is passed through a charged capillary at a high potential.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Novel this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Final Structure Determination NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of novel triazenes.

Signaling Pathway: Mechanism of Action of Dacarbazine (B1669748) and Temozolomide (B1682018)

Dacarbazine and temozolomide are clinically important this compound prodrugs that act as DNA alkylating agents. Their mechanism of action involves metabolic activation to the reactive methyldiazonium ion, which then methylates DNA, primarily at the O⁶ and N⁷ positions of guanine.[2] This DNA damage, if not repaired, leads to cell cycle arrest and apoptosis.

signaling_pathway cluster_prodrugs Prodrugs cluster_activation Metabolic Activation cluster_effector Effector Molecule cluster_target Cellular Target & Outcome Dacarbazine Dacarbazine CYP450 Hepatic CYP450 Dacarbazine->CYP450 Temozolomide Temozolomide Spontaneous Spontaneous (Physiological pH) Temozolomide->Spontaneous MTIC MTIC (5-(3-methyltriazen-1-yl)imidazole- 4-carboxamide) CYP450->MTIC Spontaneous->MTIC Methyldiazonium Methyldiazonium Ion (CH₃N₂⁺) MTIC->Methyldiazonium DNA Nuclear DNA Methyldiazonium->DNA DNA_Damage DNA Methylation (O⁶-MeG, N⁷-MeG) DNA->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of dacarbazine and temozolomide leading to DNA damage.

References

Theoretical Underpinnings of Triazene Electronic Properties: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Electronic Characteristics of Triazene Compounds

Triazines, a class of nitrogen-containing heterocyclic compounds, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] Theoretical and computational studies have become indispensable tools for understanding the structure-property relationships that govern the behavior of these molecules. This guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of triazenes, presenting key quantitative data and detailed methodologies for researchers, scientists, and professionals in drug development.

Core Electronic Properties of Triazines

The electronic character of the triazine ring is heavily influenced by the presence of three nitrogen atoms, which are more electronegative than carbon. This leads to a significant polarization of the ring, impacting its aromaticity and reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these properties.[3][4]

Key electronic properties that are the focus of theoretical investigations include:

  • Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transition properties of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability.[5][6]

  • Ionization Potential and Electron Affinity: These properties relate to the ease with which a molecule can lose or gain an electron, respectively. They are fundamental to understanding the charge transfer characteristics of triazenes.[7]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which is critical for predicting intermolecular interactions.[5]

  • Substituent Effects: The electronic properties of the triazine core can be finely tuned by the addition of various substituent groups. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the HOMO-LUMO gap, charge distribution, and overall reactivity.[8][9]

Quantitative Data on this compound Electronic Properties

The following tables summarize key quantitative data from theoretical studies on triazine and its derivatives. These values are typically calculated using DFT methods, with the B3LYP functional and various basis sets being common choices.[5][10][11]

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Substituted 1,3,5-Triazine Derivatives

Substituent(s)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Computational Method
Unsubstituted s-Triazine-8.53-0.657.88B3LYP/6-311++G(d,p)
Mono-substituted (Generic)VariesVariesVariesB3LYP/6-311G++(d,p)[5]
Di-substituted (Generic)VariesVariesVariesB3LYP/6-311G++(d,p)[5]
Tri-substituted (Generic)VariesVariesVariesB3LYP/6-311G++(d,p)[5]
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine-6.29671.80964.4871B3LYP/6-311++G(d,p)[6]

Table 2: Global Reactivity Descriptors for a Triazine Derivative *

ParameterValue (eV)
Ionization Potential (I)6.2967
Electron Affinity (A)1.8096
Chemical Hardness (η)2.2435
Chemical Potential (µ)-4.05315
Electrophilicity Index (ω)3.6558

*Data for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine calculated at the B3LYP/6-311++G(d,p) level of theory.[6]

Experimental Protocols: A Theoretical Chemist's Approach

The "experiments" in theoretical chemistry involve computational modeling. A typical workflow for investigating the electronic properties of this compound derivatives is detailed below.

Protocol 1: Quantum Chemical Calculations using Density Functional Theory (DFT)

  • Molecular Structure Optimization:

    • The initial 3D structure of the this compound derivative is built using molecular modeling software.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and robust method for this is the B3LYP functional with a 6-31G(d) or larger basis set.[12]

  • Frequency Calculations:

    • To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)) for greater accuracy.[5]

    • From this calculation, various electronic properties are extracted, including:

      • HOMO and LUMO energies.[13]

      • Molecular electrostatic potential (MEP).

      • Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges.

  • Analysis of Reactivity Descriptors:

    • Global reactivity descriptors are calculated from the HOMO and LUMO energies using the following equations:

      • Ionization Potential (I) ≈ -EHOMO

      • Electron Affinity (A) ≈ -ELUMO

      • Chemical Hardness (η) = (I - A) / 2

      • Chemical Potential (μ) = -(I + A) / 2

      • Electrophilicity Index (ω) = μ2 / (2η)[6]

Visualizing Concepts in this compound Electronic Studies

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the theoretical study of triazenes.

Caption: General chemical structure of a substituted 1,3,5-triazine.

G Impact of Substituents on the HOMO-LUMO Gap cluster_0 Electron Donating Group (EDG) cluster_1 Unsubstituted Triazine cluster_2 Electron Withdrawing Group (EWG) EDG_HOMO HOMO (destabilized) EDG_LUMO LUMO (slightly destabilized) EDG_HOMO->EDG_LUMO Decreased ΔE Unsub_HOMO HOMO Unsub_LUMO LUMO Unsub_HOMO->Unsub_LUMO ΔE EWG_HOMO HOMO (stabilized) EWG_LUMO LUMO (strongly stabilized) EWG_HOMO->EWG_LUMO Increased ΔE

Caption: Effect of substituents on frontier molecular orbital energies.

G Computational Workflow for this compound Electronic Properties start Define Triazine Derivative geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Imaginary Frequencies? freq_calc->check_min check_min->geom_opt Yes single_point Single Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) check_min->single_point No properties Extract Electronic Properties (HOMO, LUMO, MEP, Charges) single_point->properties reactivity Calculate Reactivity Descriptors properties->reactivity end Analysis and Interpretation reactivity->end

Caption: A typical workflow for computational analysis of triazenes.

Conclusion

Theoretical studies provide invaluable insights into the electronic properties of this compound derivatives, guiding the rational design of new molecules with tailored characteristics for applications in drug development and materials science. The use of computational methods like DFT allows for the prediction of molecular stability, reactivity, and potential interaction sites, thereby accelerating the discovery process. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this important class of compounds. As computational resources and theoretical models continue to advance, the predictive power of these studies will undoubtedly play an even more critical role in the future of this compound chemistry.

References

An In-depth Technical Guide to the Solubility of Triazene Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triazene compounds in organic solvents. Triazenes are a versatile class of compounds with significant applications in medicinal chemistry, particularly as anticancer agents, and in synthetic chemistry as linkers and protecting groups.[1][2] Understanding their solubility is critical for drug discovery and development, influencing formulation, delivery, and bioavailability. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and illustrates key synthetic and mechanistic pathways.

General Solubility Profile of this compound Compounds

The solubility of this compound compounds is governed by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity. The this compound backbone itself (R-N=N-N-R') is a polarizable system. However, the overall solubility is heavily influenced by the nature of the substituent groups (R and R').

  • Apolar Triazenes : Triazenes with large, nonpolar aryl or alkyl substituents tend to be more soluble in nonpolar or moderately polar organic solvents. They exhibit limited solubility in highly polar solvents like water.

  • Polar Triazenes : The introduction of polar functional groups (e.g., -OH, -COOH, -NH2, sulfonamides) can increase solubility in polar protic and aprotic solvents.[3] For instance, the clinically used this compound temozolomide (B1682018) is spontaneously converted into its active metabolite in aqueous solution at physiological pH.[4]

  • Solvent Preference : Generally, many this compound derivatives show good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and moderate to good solubility in solvents like acetone, acetonitrile, and chlorinated hydrocarbons.[5][6] Solubility in alcohols like methanol (B129727) and ethanol (B145695) can vary significantly based on the specific structure of the this compound.

Quantitative Solubility Data

Quantitative solubility data for a wide range of this compound compounds in diverse organic solvents is not extensively consolidated in the public domain. However, specific studies provide valuable data points for certain derivatives. The following tables summarize this available information.

Table 1: Solubility of 2-Methyl-4-methylamino-6-methoxy-1,3,5-triazine in Pure Organic Solvents (Data extracted from a study measuring solubility at various temperatures.[7][8])

Temperature (K)Methanol (Mole Fraction, x₁)Ethanol (Mole Fraction, x₁)Ethylene Glycol (Mole Fraction, x₁)DMF (Mole Fraction, x₁)
278.150.040150.029860.012140.1705
283.150.049440.037130.015260.1977
288.150.060710.045810.018940.2291
293.150.074360.056230.023410.2655
298.150.090650.068710.028750.3073
303.150.10990.083550.035130.3551
308.150.13250.10110.042710.4095
313.150.15860.12150.051610.4712
318.150.18850.14510.062020.5408
323.150.18520.13640.059720.4557

Table 2: Solubility of Atrazine (B1667683) in Binary Solvent Mixtures at 308.15 K (≈35 °C) (Data extracted from a study on atrazine solubility in alcohol-water mixtures.[9])

Co-solventMole Fraction of Co-solventAtrazine Solubility (Mole Fraction, 10⁵ x₂)
Ethanol0.000 (Pure Water)0.24
Ethanol0.1011.70
Ethanol0.2316.90
Ethanol0.40422.3
Ethanol0.65158.0
Ethanol1.000 (Pure Ethanol)104.0
1-Propanol0.0692.90
1-Propanol0.15813.0
1-Propanol0.28240.0
1-Propanol0.46592.0
1-Propanol1.000 (Pure 1-Propanol)185.0

Experimental Protocol: Shake-Flask Method for Solubility Determination

To empirically determine the solubility of a this compound compound, the shake-flask method is a widely accepted and robust protocol.[6][10]

Objective: To determine the equilibrium solubility of a solid this compound compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound compound of interest (solid)

  • High-purity organic solvent

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (or a constant temperature bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analysis instrument.

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of the solid this compound compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the temperature-controlled orbital shaker.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[11] Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

    • Alternatively, for faster separation, centrifuge the vials at the controlled temperature.[6]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

    • Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor precisely.

  • Quantitative Analysis:

    • Analyze the concentration of the this compound compound in the diluted solution using a pre-validated HPLC method.

    • A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = C_measured × Dilution_Factor where C_measured is the concentration determined by HPLC.

    • The experiment should be performed in triplicate to ensure the precision and reliability of the results.

Visualizing Key Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes relevant to this compound chemistry and pharmacology.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product A Aromatic Amine (Ar-NH2) S1 Diazotization (NaNO2, HCl, 0-5°C) A->S1 Reacts with B Secondary Amine (R2NH) S2 Coupling Reaction B->S2 I1 Diazonium Salt (Ar-N2+ Cl-) S1->I1 Forms P Trisubstituted this compound (Ar-N=N-NR2) S2->P Yields I1->S2 Reacts with

Caption: General synthesis workflow for trisubstituted triazenes.

G TCT Cyanuric Chloride (TCT) MCT Monosubstituted Triazine TCT->MCT 0-5 °C Nu1 Nucleophile 1 (Nu1-H) Nu1->MCT DCT Disubstituted Triazine MCT->DCT Room Temp. Nu2 Nucleophile 2 (Nu2-H) Nu2->DCT Product Trisubstituted Triazine DCT->Product Heating/Reflux Nu3 Nucleophile 3 (Nu3-H) Nu3->Product

Caption: Synthesis via sequential substitution on a triazine core.

G Start Add Excess this compound Solid to Solvent Equilibrate Agitate at Constant Temperature (e.g., 24-72h) Start->Equilibrate Settle Cease Agitation, Allow Solid to Settle (or Centrifuge) Equilibrate->Settle Filter Filter Supernatant (0.22 µm filter) Settle->Filter Dilute Accurately Dilute Filtered Sample Filter->Dilute Analyze Quantify Concentration (e.g., HPLC) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for the Shake-Flask solubility determination method.

G cluster_repair DNA Repair Pathways (Resistance) This compound Alkylating this compound Drug (e.g., Temozolomide) Metabolite Active Methyldiazonium Ion This compound->Metabolite Spontaneous conversion DNA Cellular DNA Metabolite->DNA Methylates Guanine Adduct O6-methylguanine (O6-MeG) DNA Adduct DNA->Adduct Mismatch O6-MeG:T Mismatch During Replication Adduct->Mismatch Leads to MGMT MGMT Repair (Removes Methyl Group) Adduct->MGMT Repaired by Death Cytotoxicity / Apoptosis Mismatch->Death Triggers MMR Mismatch Repair (MMR) (Recognizes Mismatch) Mismatch->MMR Processed by MMR->Death Contributes to

Caption: Mechanism of action for alkylating this compound anticancer drugs.

References

An In-depth Technical Guide to the Synthesis of Substituted Aryl Triazenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aryl triazenes are a class of compounds characterized by an aryldiazenyl group bonded to a nitrogen atom of a secondary amine. These molecules have garnered significant interest in the fields of organic synthesis and medicinal chemistry due to their diverse applications.[1][2] They serve as versatile building blocks in organic synthesis, acting as protected and stable forms of diazonium salts.[3][4] This property allows for their use in a variety of transformations, including cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[2] In the realm of drug development, aryl triazenes have shown considerable promise, with several derivatives exhibiting potent antitumor activity.[1] Their biological activity is often attributed to their ability to act as alkylating agents upon metabolic activation. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted aryl triazenes, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms.

Core Synthesis Methodology: Diazotization and Coupling

The most prevalent and well-established method for the synthesis of 1-aryl-3,3-dialkyltriazenes involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a secondary amine.[5][6]

1. Diazotization of Substituted Anilines:

The first step is the conversion of a substituted aniline (B41778) into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6] The reaction is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the highly reactive diazonium salt intermediate.[3]

2. Coupling with Secondary Amines:

The freshly prepared diazonium salt solution is then slowly added to a solution of a secondary amine. The coupling reaction occurs between the electrophilic diazonium ion and the nucleophilic secondary amine to form the stable triazene product. The reaction is generally carried out in an aqueous or mixed aqueous-organic solvent system.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism for the synthesis of substituted aryl triazenes and a typical experimental workflow.

ReactionMechanism cluster_diazotization Diazotization cluster_coupling Coupling Aniline Substituted Aniline (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+ Cl-) Aniline->Diazonium 0-5 °C NaNO2 NaNO2 NaNO2->Diazonium HCl HCl (aq) HCl->Diazonium This compound Substituted Aryl this compound (Ar-N=N-NR2) Diazonium->this compound Coupling SecAmine Secondary Amine (R2NH) SecAmine->this compound ExperimentalWorkflow start Start dissolve_aniline Dissolve substituted aniline in aqueous acid start->dissolve_aniline cool Cool solution to 0-5 °C dissolve_aniline->cool prepare_naono2 Prepare aqueous NaNO2 solution cool->prepare_naono2 add_naono2 Slowly add NaNO2 solution to aniline solution prepare_naono2->add_naono2 stir_diazotization Stir for 15-30 min add_naono2->stir_diazotization prepare_amine Prepare solution of secondary amine stir_diazotization->prepare_amine add_diazonium Slowly add diazonium salt solution to secondary amine solution prepare_amine->add_diazonium stir_coupling Stir reaction mixture add_diazonium->stir_coupling extract Extract product with organic solvent stir_coupling->extract wash_dry Wash and dry organic layer extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

References

The Biological Activity of Newly Synthesized Triazenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazene scaffold, a versatile pharmacophore, continues to be a focal point in the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the synthesis and biological evaluation of novel this compound derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme inhibitory activities. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying molecular pathways.

Anticancer Activity of Novel this compound Derivatives

Newly synthesized this compound compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action often involves the methylation of DNA, particularly at the O(6) position of guanine, which leads to DNA damage and subsequent cell death.[1][2] This alkylating activity is a hallmark of established this compound drugs like dacarbazine (B1669748) and temozolomide.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected, newly synthesized this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Series 1: Imamine-1,3,5-triazine Derivatives
Compound 4fMDA-MB-231 (Breast)6.25[3]
Compound 4kMDA-MB-231 (Breast)8.18[3]
Imatinib (Control)MDA-MB-231 (Breast)35.50[3]
Series 2: 1,3-bis(substituted-phenyl)triazenes
1,3-bis(2-ethoxyphenyl)this compound CPC3 (Prostate)0.560[4]
HT29 (Colon)1.85[4]
HeLa (Cervical)3.33[4]
MCF7 (Breast)0.830[4]
HepG2 (Liver)1.25[4]
HUVEC (Normal)12.61[4]
Temozolomide (Control)MCF7 (Breast)0.77[4]
PC3 (Prostate)1.39[4]
HUVEC (Normal)4.85[4]
Series 3: Triazenoazaindoles
Compound 5eVarious Human Tumor Cell Lines2.2 - 8.2[5]
Compound 5fVarious Human Tumor Cell Lines2.2 - 8.2[5]
Series 4: this compound Salts
Compound 2cMV-4-11 (Leukemia)5.42 - 7.69 (µg/ml)[6]
DAUDI (Lymphoma)4.91 (µg/ml)[6]
Compound 2fHT-29 (Colon)5.59 (µg/ml)[6]
Series 5: 2-(thiophen-2-yl)-1,3,5-triazine derivatives
Compound 47A549 (Lung)0.20[7]
MCF-7 (Breast)1.25[7]
Hela (Cervical)1.03[7]
Signaling Pathways in this compound-Induced Cytotoxicity

The anticancer activity of triazenes is often mediated by complex signaling pathways. Two prominent pathways implicated in the cellular response to this compound-induced DNA damage are the PI3K/AKT/mTOR and the SAPK/JNK pathways.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[8] Its overactivation is a common feature in many cancers.[8] Some novel triazine derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor cell growth.[7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes This compound Novel Triazenes This compound->PI3K Inhibits This compound->mTORC1 Inhibits

PI3K/AKT/mTOR signaling pathway and points of inhibition by novel triazenes.

The Stress-Activated Protein Kinase/c-Jun NH2-terminal Kinase (SAPK/JNK) pathway is activated in response to various cellular stresses, including DNA damage induced by chemotherapeutic agents.[9] Activation of this pathway can lead to apoptosis.[9] Certain this compound derivatives have been found to induce endoplasmic reticulum stress and activate the SAPK/JNK signaling pathway, ultimately leading to cancer cell death.

SAPK_JNK_Pathway Stress Cellular Stress (e.g., DNA Damage) ASK1 ASK1 Stress->ASK1 This compound Novel Triazenes This compound->Stress MKK4_7 MKK4/7 ASK1->MKK4_7 JNK SAPK/JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

Simplified SAPK/JNK signaling pathway leading to apoptosis.

Antimicrobial Activity of Novel this compound Derivatives

The emergence of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[10] Newly synthesized triazenes have shown promising activity against a variety of pathogenic microorganisms.

Quantitative Data: Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel this compound derivatives against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
1,3-bis(4-nitro-2-(trifluoromethyl)phenyl) this compound Staphylococcus aureus1[10]
Diarylthis compound T3 Candida albicans ATCC 900289.937[11]
C. parapsilosis ATCC 220199.937[11]
C. tropicalis IC9.937[11]
s-Triazine Derivative 3b Micrococcus luteus7.81[12]
s-Triazine Derivative 4d Micrococcus luteus7.81[12]
Streptomycin (Control) Micrococcus luteus31.25[12]
Triazolo[4,3-a]pyrazine Derivative 2e Staphylococcus aureus32[13]
Escherichia coli16[13]
Ampicillin (Control) Staphylococcus aureus32[13]
Escherichia coli8[13]

Enzyme Inhibitory Activity

Beyond their direct cytotoxic and antimicrobial effects, novel triazenes are being explored as potent enzyme inhibitors, targeting key proteins involved in various disease processes.

Quantitative Data: Enzyme Inhibition

The following table summarizes the enzyme inhibitory activity (IC₅₀ or Kᵢ values) of selected novel this compound derivatives.

Compound IDTarget EnzymeIC₅₀ / KᵢReference
1,2,4-Triazine Derivatives Acetylcholinesterase (AChE)IC₅₀: 1.41 - 4.28 µM[12]
Glutathione S-transferase (GST)IC₅₀: 1.58 - 4.13 µM[12]
1,2,4-Triazole Derivative 12d Acetylcholinesterase (AChE)IC₅₀: 0.73 µM[14]
1,2,4-Triazole Derivative 12m Butyrylcholinesterase (BChE)IC₅₀: 0.038 µM[14]
Benzenesulfonamide Derivative 12i Carbonic Anhydrase IX (hCA IX)Kᵢ: 38.8 nM[15]
2-(thiophen-2-yl)-1,3,5-triazine derivative 47 PI3KIC₅₀: 7.0 nM[7]
mTORIC₅₀: 48 nM[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of newly synthesized compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer Anticancer Activity Biological_Screening->Anticancer Antimicrobial Antimicrobial Activity Biological_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Biological_Screening->Enzyme_Inhibition Cytotoxicity Cytotoxicity Assays (MTT, LDH) Anticancer->Cytotoxicity MIC MIC Determination (Broth Microdilution) Antimicrobial->MIC Kinase_Assay Kinase Inhibition Assay Enzyme_Inhibition->Kinase_Assay Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism MIC->Mechanism Kinase_Assay->Mechanism Pathway_Analysis Signaling Pathway Analysis Mechanism->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

A generalized workflow for the development of novel this compound-based therapeutic agents.
In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

  • Treat the cells with various concentrations of the this compound compound and incubate for the desired exposure period (e.g., 72 hours).[17]

  • After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[17]

  • Incubate the plate at 37°C for 1.5 to 4 hours.[16][17]

  • Remove the MTT solution and add 130-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[17][18]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

In Vitro Cytotoxicity Assessment: LDH Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[5]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Appropriate cell line

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.[5]

  • Treat the cells with the test compound and appropriate controls (vehicle control, maximum LDH release control) and incubate for the desired period.[19]

  • For the maximum LDH release control, add lysis buffer to designated wells 45 minutes before the end of the incubation period.[20]

  • Centrifuge the plate to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[20]

  • Add 50 µL of the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[20]

  • Add 50 µL of the stop solution to each well.[20]

  • Measure the absorbance at 490 nm.[5]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum LDH release controls.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile diluents

  • Inoculum standardized to 0.5 McFarland standard

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.[6]

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[6]

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[22]

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • 96- or 384-well plates

  • Test compound (this compound derivative)

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer

  • ATP

  • Stop solution (e.g., EDTA)

  • Detection reagent (format-dependent, e.g., radiometric, fluorescence)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • Add the kinase, substrate, and inhibitor to the wells of the plate.[23]

  • Initiate the reaction by adding ATP.[23]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[23]

  • Stop the reaction by adding the stop solution.[23]

  • Follow the specific detection protocol for the chosen assay format to measure kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

The field of this compound chemistry continues to yield promising candidates for the development of novel therapeutics. The diverse biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects, highlight the potential of the this compound scaffold. The methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis, evaluation, and optimization of these compounds. Further exploration of their mechanisms of action and structure-activity relationships will be pivotal in translating these findings into clinically effective agents.

References

Triazene Derivatives: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazene derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer agents. The versatility of the triazine core allows for diverse chemical modifications, leading to compounds with a wide range of biological activities. Several this compound-based drugs, including altretamine, gedatolisib, and enasidenib, have received regulatory approval for the treatment of various cancers, underscoring the clinical significance of this chemical class.[1][2] This technical guide provides an in-depth overview of this compound derivatives as potential anticancer agents, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

This compound derivatives exert their anticancer effects by targeting a variety of cellular pathways critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms of action involve the inhibition of key enzymes such as topoisomerases, tyrosine kinases, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs).

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. A number of this compound derivatives have been developed as potent inhibitors of this pathway, acting as either dual PI3K/mTOR inhibitors or selective PI3K inhibitors.

dot

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound Derivatives RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound Derivatives This compound->PI3K This compound->mTORC1 EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by this compound Derivatives EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound Derivatives This compound->EGFR Synthesis_Workflow General Synthesis and Screening Workflow Start Start Design Design of this compound Derivatives Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (Cytotoxicity, Kinase Assays) Purification->InVitro Hit Hit Identification InVitro->Hit Hit->Design Inactive LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Active LeadOpt->Synthesis InVivo In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical End End Preclinical->End

References

Exploring the Chemical Space of Triazene Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of triazene and its analogues.

Triazenes and their heterocyclic analogues, triazines, represent a versatile class of nitrogen-containing compounds that have garnered significant attention in medicinal chemistry.[1][2] Their broad spectrum of biological activities, coupled with amenable synthetic pathways, makes them privileged scaffolds in the design and development of novel therapeutics.[3][4][5] This technical guide provides a comprehensive overview of the chemical space of this compound analogues, focusing on their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications, with a particular emphasis on their potential in oncology.

Synthetic Strategies for this compound and Triazine Analogues

The synthesis of this compound and triazine derivatives offers a rich field of chemical exploration, with numerous methods available for the construction and functionalization of these scaffolds.

Synthesis of Acyclic Triazenes

Acyclic triazenes are commonly prepared through the N-coupling reaction of diazonium salts with primary or secondary amines.[2] This reaction is typically performed under mild conditions. For the synthesis of asymmetrical triazenes, pre-formation of the diazonium salt is necessary.[2] A continuous-flow protocol has also been developed for the synthesis of triazenes, which has been applied to the preparation of antineoplastic agents like dacarbazine (B1669748).[1]

Synthesis of 1,3,5-Triazines (s-triazines)

The most prevalent and cost-effective method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[6][7] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles.[7] This method provides a versatile route to a wide array of mono-, di-, and tri-substituted s-triazines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the synthesis of triazine derivatives, offering significant advantages over conventional heating methods, including reduced reaction times, improved yields, and cleaner reaction profiles.[8] Green synthetic protocols, employing microwave and ultrasound assistance, have also been developed to enhance the sustainability of 1,3,5-triazine (B166579) synthesis.[9]

Synthesis of 1,2,4-Triazines

The predominant method for synthesizing substituted 1,2,4-triazines is the condensation reaction of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[10] These derivatives are also of significant interest due to their diverse biological activities.[11][12][13]

Synthesis of Fused Triazine Systems

The fusion of a triazine ring with other heterocyclic systems, such as pyrrole, pyrazole, or imidazole, has led to the development of novel bicyclic scaffolds with interesting pharmacological properties, including purine (B94841) isosteres.[14] For instance, pyrazolo[3,4-d][3][8][15]triazines have been synthesized through a multi-step sequence involving a cyclative cleavage reaction as a key step.[16][17]

Structure-Activity Relationships (SAR) and Biological Applications

This compound and triazine analogues exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.[4][6][18]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound and triazine derivatives.[3][19][20]

  • Alkylating Agents: Clinically used triazenes like dacarbazine and temozolomide (B1682018) act as prodrugs that generate a methyldiazonium ion, which methylates DNA, primarily at the O6 position of guanine.[21] This DNA damage leads to cytotoxic effects in cancer cells. The efficacy of these agents is influenced by DNA repair mechanisms, particularly O6-alkylguanine-DNA-alkyltransferase (MGMT).[21]

  • Enzyme Inhibitors: Various triazine analogues have been developed as inhibitors of key enzymes involved in cancer progression.

    • Kinase Inhibitors: s-Triazine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and mTOR, crucial components of the PI3K/Akt/mTOR signaling pathway.[19][22][23] Dual inhibitors of this pathway have shown promise in overcoming drug resistance.[19] Some derivatives also exhibit inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK) and focal adhesion kinase (FAK).[20]

    • Thymidine (B127349) Phosphorylase Inhibitors: 1,2,4-triazolo[1,5-a][4][8][15]triazin-5,7-dione analogues have been shown to inhibit thymidine phosphorylase, an enzyme involved in angiogenesis.[24]

  • G-Protein-Coupled Receptor (GPCR) Antagonists: Extensive SAR studies have been conducted on 1,2,4-triazine (B1199460) derivatives as antagonists for GPR84, a receptor implicated in inflammatory diseases and potentially cancer.[10][25]

  • Hypoxia-Activated Prodrugs: Nitroaromatic-based this compound prodrugs have been designed to be selectively activated under the hypoxic conditions characteristic of solid tumors, releasing a cytotoxic agent.[15]

Antimicrobial and Antiviral Activity

Triazine scaffolds are present in numerous compounds with potent antimicrobial and antiviral properties.[3][4][18] SAR studies have been conducted to optimize the antibacterial activity of triazine derivatives.[18]

Other Therapeutic Areas

The therapeutic potential of triazine analogues extends beyond oncology and infectious diseases. They have been investigated for a variety of other pharmacological effects, including:

  • Anti-inflammatory[3]

  • Analgesic[11]

  • Anticonvulsant[5]

  • Antimalarial[4]

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound and triazine analogues from the literature.

Table 1: Anticancer Activity of Selected Triazine Derivatives

Compound IDTarget/MechanismCell Line(s)IC50 / GI50 (µM)Reference
Gedatolisib (10) PI3K/mTOR inhibitorBreast Cancer-[6]
Bimiralisib (11) PI3K/mTOR inhibitorBreast Cancer-[6]
ZSTK474 Pan-class I PI3K inhibitorVarious-[20]
Compound 7 Tubulin polymerization inhibitorHeLa, HepG2, A549, MCF-712.3, 9.6, 10.5, 11.7[22]
Compound 8 PI3K inhibitorMDA-361, U87MG, HCT116-[22]
Compound 12 EGFR inhibitor-0.0368[20]
Compound 14 EGFR-TK inhibitorVarious2.54[20]
Compound 24 FAK inhibitor-0.4[20]
Compound 25 FAK inhibitor-0.31[20]
Compound 26 FAK inhibitor-0.05[20]
Compound 34 AntiproliferativeMCF-70.82[19]
Compound 36 eEF2K degraderMDA-MB-231Potent[26]
Compound 56 hA1/hA3 AR antagonistLung cancerhA1: 0.139, hA3: 0.055[20]
Compound 57 hA1/hA3 AR antagonistLung cancerhA1: 0.078, hA3: 0.013[20]
Compound 68 AntiproliferativeLeukemia (SR)0.422[19]
Compound 69 AntiproliferativeMCF-71.25[19]
Compound 70 AntiproliferativeHCT-1161.48[19]
Compound 6h PI3Kα/mTOR inhibitorHeLaPotent[23]
Oxadiazole-s-triazine conjugate (46) AntitumorMCF-7, Ovcar-2, U87MG, A549, NCI-H460, H2228, H1975, HeLa, Hela-MDR0.30, 0.25, 1.25, 0.47, 2.31, 0.22, 0.008, 1.04, 0.37[6]
5q Thymidine phosphorylase inhibitor-< 42.63 (Comparable to reference)[24]
6i Thymidine phosphorylase inhibitor-< 42.63 (Comparable to reference)[24]

Table 2: Synthesis Yields for Selected Triazine Derivatives

Reaction TypeProduct TypeYield (%)Reference
Microwave-assisted synthesis1,3,5-Triazine derivatives54-87[9]
Sonochemical synthesis1,3,5-Triazine hydrazone derivativesup to 96[9]
Conventional synthesis4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (13)49[9]
Multi-step synthesisPyrazolo[3,4-d][3][8][15]triazines (5a-i)-[16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound analogues.

General Protocol for Microwave-Assisted Synthesis of 1,3,5-Triazines

This protocol outlines a general procedure for the synthesis of 1,3,5-triazine derivatives using microwave irradiation.[8][9]

Materials:

  • 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1)

  • Selected primary or secondary amine (2a-h)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol), the desired amine (1.2 mmol), sodium carbonate (2 mmol), and a catalytic amount of TBAB in DMF (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C and 50 W for 150 seconds.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Synthesis of Pyrazolo[3,4-d][3][8][15]triazines

This protocol describes a five-step synthesis of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d][3][8][15]triazines.[16][17]

Step 1: Alkylation of Pyrazole

  • React 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile with an appropriate alkyl halide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in DMSO to obtain a mixture of regioisomeric N-alkylated pyrazoles.

Step 2: Reduction of Nitrile

  • Reduce the nitrile group of the desired regioisomer from Step 1 to a primary amine using a suitable reducing agent like LiAlH₄ in THF.

Step 3: Amidation

  • Acylate the primary amine from Step 2 with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., NEt₃) in THF to form the corresponding amide.

Step 4: Cyclative Cleavage

  • Treat the amide from Step 3 with a strong acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloroethane) to induce cleavage of the this compound protecting group and subsequent cyclization to the pyrazolo[3,4-d][3][8][15]triazine core.

Step 5: Purification

  • Purify the final product using standard techniques such as column chromatography.

Visualizing Key Pathways and Workflows

Graphical representations are essential for understanding the complex relationships in chemical synthesis and biological signaling. The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Signaling Pathway Inhibition by Triazine Analogues

G PI3K PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Triazine_Inhibitor s-Triazine Inhibitor (e.g., Gedatolisib) Triazine_Inhibitor->PI3K Inhibition Triazine_Inhibitor->mTOR Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by s-triazine analogues.

Experimental Workflow for Microwave-Assisted Synthesis

G Start Combine Reactants: Triazine Core, Amine, Base, Catalyst, Solvent Microwave Microwave Irradiation (150°C, 50W, 150s) Start->Microwave Workup Aqueous Workup & Filtration Microwave->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Triazine Analogue Purification->Product

Caption: A generalized experimental workflow for the microwave-assisted synthesis of triazine analogues.

Logical Relationship of this compound Prodrug Activation

G Prodrug Nitroaromatic-Triazene Prodrug Activation Reductase-mediated Activation Prodrug->Activation Hypoxia Tumor Hypoxia Hypoxia->Activation Condition Release Release of Cytotoxic Methyldiazonium Ion Activation->Release Effect Cell Death (Apoptosis/Senescence) Release->Effect

Caption: The logical pathway for the activation of hypoxia-targeted this compound prodrugs.

Bioorthogonal Applications

Recent advances have explored the use of triazine (specifically, tetrazine) chemistry in bioorthogonal applications.[27][28][29][30][31] The "click-to-release" strategy, involving the reaction of a tetrazine with a strained alkene like trans-cyclooctene (B1233481) (TCO), allows for the controlled cleavage of a carbamate (B1207046) linker and release of a therapeutic agent or probe in a biological environment.[27][28][31] This approach holds immense promise for targeted drug delivery and the development of activatable therapeutics.

Future Perspectives

The chemical space of this compound and triazine analogues continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access more complex and diverse this compound-based scaffolds.

  • Targeted Therapies: The design of highly selective inhibitors for specific biological targets, leveraging computational modeling and SAR studies.

  • Combination Therapies: The exploration of this compound analogues in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.

  • Advanced Drug Delivery: The application of bioorthogonal chemistry and other targeted delivery strategies to improve the therapeutic index of potent this compound-based compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of Fluorescent Triazenes

This technical guide provides a comprehensive overview of the core photophysical properties of fluorescent triazenes. It is designed for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of these versatile fluorophores. The guide details their structural design, summarizes key photophysical data, provides in-depth experimental protocols, and illustrates fundamental mechanisms.

Introduction to Fluorescent Triazenes

Fluorescent triazenes, particularly those based on the 1,3,5-triazine (B166579) core, are a significant class of organic chromophores. Their molecular structure allows for easy functionalization, enabling the tuning of their photophysical properties for a wide range of applications.[1] These applications include organic light-emitting diodes (OLEDs), molecular probes, and fluorescent markers for biological imaging.[2][3]

A common design strategy for fluorescent triazenes involves creating a "push-pull" or Donor-π-Acceptor (D-π-A) system.[2][4] In this architecture, the triazine core can be part of the π-conjugated system, often acting as an electron-accepting moiety. It is connected to an electron-donating group (the "push") and an electron-accepting group (the "pull") through a π-conjugated bridge. This configuration facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their fluorescent properties.[2][5] The N,N-dialkyl substituted 1,3,5-triazine derivatives, for example, are noted for their good solubility, thermal stability, and the electron-donating character of the N,N-alkyl groups.[2]

Core Photophysical Properties and Data

The photophysical behavior of fluorescent triazenes is characterized by several key parameters, including absorption and emission maxima (λ_abs_ and λ_em_), Stokes shift, and fluorescence quantum yield (Φ_f_). These properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism.[2][4]

Data Summary

The following tables summarize the photophysical data for a series of "Y"-shaped acceptor-π-donor-π-acceptor type fluorescent triazene styryl derivatives (compounds 7a-7f ) synthesized through Knoevenagel condensation.[2] These compounds feature a central N,N-diethylamino-substituted triazine donor moiety.[2][6]

Table 1: Fluorescence Absorption and Emission Maxima of this compound Derivatives (7a-7f) in Various Solvents.[2]

CompoundSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)
7a Dichloromethane (DCM)39849698
Ethyl acetate (B1210297) (EtOAc)39649498
Ethyl alcohol (EtOH)395502107
Dimethylformamide (DMF)398501103
Dimethylsulfoxide (DMSO)398505107
7b Dichloromethane (DCM)39849698
Ethyl acetate (EtOAc)39649498
Ethyl alcohol (EtOH)395502107
Dimethylformamide (DMF)398501103
Dimethylsulfoxide (DMSO)398505107
7c Dichloromethane (DCM)400501101
Ethyl acetate (EtOAc)398500102
Ethyl alcohol (EtOH)397507110
Dimethylformamide (DMF)400505105
Dimethylsulfoxide (DMSO)400509109
7d Dichloromethane (DCM)400501101
Ethyl acetate (EtOAc)398500102
Ethyl alcohol (EtOH)397507110
Dimethylformamide (DMF)400505105
Dimethylsulfoxide (DMSO)400509109
7e Dichloromethane (DCM)39649397
Ethyl acetate (EtOAc)39449298
Ethyl alcohol (EtOH)393500107
Dimethylformamide (DMF)396498102
Dimethylsulfoxide (DMSO)396503107
7f Dichloromethane (DCM)39649397
Ethyl acetate (EtOAc)39449298
Ethyl alcohol (EtOH)393500107
Dimethylformamide (DMF)396498102
Dimethylsulfoxide (DMSO)396503107

Note: The study found that these specific compounds do not exhibit strong solvatochromic properties, as the absorption and emission spectra are not significantly affected by solvent polarity.[2] However, a positive solvatofluorism (a bathochromic shift in emission with increasing solvent polarity) was generally observed.[2][4]

Key Concepts and Mechanisms

The fluorescence of D-π-A this compound systems is governed by the process of intramolecular charge transfer (ICT). Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor. This creates an excited state with significant charge separation.

cluster_0 Molecular Design of D-π-A Triazenes Donor Electron Donor (e.g., N,N-dialkylamino) PiBridge π-Conjugated Bridge (e.g., Phenyl, Styryl) Donor->PiBridge Provides Electrons Acceptor Electron Acceptor (e.g., Triazine Core, Cyano) PiBridge->Acceptor Transfers Electrons

Caption: General molecular design of a Donor-π-Acceptor (D-π-A) fluorescent this compound.

The relaxation from this charge-transfer excited state back to the ground state results in the emission of a photon (fluorescence). The energy of this emission is sensitive to the polarity of the surrounding solvent. Polar solvents can stabilize the charge-separated excited state, lowering its energy and resulting in a red-shifted (lower energy) emission.

cluster_processes Photophysical Processes S0 Ground State (S₀) (Neutral) S1_LE Locally Excited State (S₁) (Initial Excitation) S0->S1_LE 1. Absorption (hν_abs_) S1_ICT ICT Excited State (S₁') (Charge Separated) S1_LE->S1_ICT 2. Intramolecular Charge Transfer (ICT) S1_ICT->S0 3. Fluorescence (hν_em_) S1_ICT->S0 4. Non-radiative Decay

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable characterization of fluorescent triazenes.

Protocol 1: Synthesis of a Fluorescent this compound Styryl Derivative

This protocol is a generalized procedure based on the Knoevenagel condensation for synthesizing compounds like 7a-7f .[2]

  • Synthesis of Intermediate 3 : React cyanuric chloride (1) with N,N-diethyl aniline (B41778) (2) to synthesize 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline (3).

  • Synthesis of Aldehyde 5 : Further react intermediate (3) to produce the dibenzaldehyde intermediate, 4,4'-((6-(4-(diethylamino)phenyl)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde (5).

  • Knoevenagel Condensation :

    • Dissolve the aldehyde intermediate (5) in absolute ethanol (B145695).

    • Add an equimolar amount of the desired active methylene (B1212753) compound (e.g., malononitrile (B47326) for 7a ).

    • Add a catalytic amount of piperidine (B6355638) to the solution.

    • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and collect the precipitated product by filtration.

    • Wash the solid product with cold ethanol and dry under a vacuum.

  • Purification and Characterization : Purify the crude product by recrystallization or column chromatography. Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.[2]

Protocol 2: Measurement of Absorption and Emission Spectra
  • Sample Preparation : Prepare stock solutions of the synthesized this compound derivative in a high-purity solvent (e.g., DMSO). Prepare a series of dilute solutions (in the micromolar range) in the desired solvent (e.g., DCM, EtOH, DMSO) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.[2][7]

  • Absorption Measurement :

    • Use a dual-beam UV-Visible spectrophotometer.

    • Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette from approximately 200 to 700 nm.

    • Use the pure solvent as a blank reference.

    • Identify the wavelength of maximum absorption (λ_abs_).

  • Emission Measurement :

    • Use a calibrated spectrofluorometer.

    • Excite the sample at its λ_abs_ using an appropriate excitation slit width (e.g., 5-10 nm).[8]

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region. Use a suitable emission slit width (e.g., 5-10 nm).[8]

    • Identify the wavelength of maximum emission (λ_em_).

    • Calculate the Stokes shift as the difference between λ_em_ and λ_abs_.

Protocol 3: Determination of Fluorescence Quantum Yield (Φ_f_)

The relative method, using a well-characterized standard, is commonly employed.[7][9]

  • Select a Standard : Choose a fluorescence standard with a known quantum yield (Φ_std_) and with absorption and emission spectra that overlap with the sample. For triazenes emitting in the blue-green region, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_std_ = 0.54) or fluorescein (B123965) in 0.1 M NaOH (Φ_std_ = 0.92) are common choices.[10]

  • Prepare Solutions : Prepare a series of solutions of both the test sample and the standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance and Fluorescence :

    • For each solution, measure the absorbance (A) at the chosen excitation wavelength (λ_ex_).

    • Measure the integrated fluorescence intensity (I) for each solution by recording its emission spectrum and calculating the area under the curve. Ensure identical instrument settings (excitation wavelength, slit widths) for both the sample and standard measurements.

  • Data Analysis :

    • Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the test sample and the standard.

    • Determine the gradient (Grad) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_sample_) using the following equation:[7] Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (η_sample_² / η_std_²) where η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

cluster_workflow Workflow for Photophysical Characterization Synthesis 1. Synthesize & Purify This compound Compound SamplePrep 2. Prepare Dilute Solutions Synthesis->SamplePrep Absorb 3. Measure Absorption (UV-Vis) SamplePrep->Absorb QY 6. Measure Quantum Yield (Relative Method) SamplePrep->QY vs. Standard Fluor 4. Measure Emission (Fluorometer) Absorb->Fluor Data 5. Determine λ_abs_, λ_em_, Stokes Shift Absorb->Data Fluor->Data Analysis 7. Compile & Analyze Photophysical Data Data->Analysis QY->Analysis

Caption: Experimental workflow for characterizing the photophysical properties of a novel fluorescent this compound.

References

An In-depth Technical Guide to Triazene Complexes with Transition Metals for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Triazene complexes with transition metals have emerged as a versatile and highly promising class of compounds in medicinal chemistry and catalysis. Characterized by the presence of a this compound ligand, which contains a linear N-N-N backbone, these complexes exhibit a remarkable range of structural diversity and reactivity. The ability to systematically modify both the this compound ligand and the transition metal center allows for the fine-tuning of their electronic and steric properties, leading to the development of novel therapeutic agents and efficient catalysts. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of transition metal this compound complexes, with a focus on their anticancer properties and catalytic activity in hydrogen evolution.

I. Synthesis of this compound Ligands and their Transition Metal Complexes

The synthesis of transition metal this compound complexes typically involves a two-step process: the preparation of the this compound ligand followed by its coordination to a transition metal salt.

General Synthesis of 1,3-Diaryltriazenes

A common method for the synthesis of 1,3-diaryltriazenes involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic amine.[1]

Experimental Protocol:

  • Step 1: Diazotization. An aromatic amine (1 equivalent) is dissolved in a mixture of water and a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (B80452) (1 equivalent) in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for 30 minutes to ensure the complete formation of the diazonium salt.

  • Step 2: Coupling Reaction. In a separate flask, a solution of a second aromatic amine (1 equivalent) is prepared in a suitable solvent, such as a mixture of methanol (B129727) and water. Sodium acetate (B1210297) is added to this solution to act as a coupling agent. The freshly prepared diazonium salt solution from Step 1 is then added slowly to this mixture at 0-5 °C with vigorous stirring.

  • Step 3: Isolation. The reaction is allowed to proceed for several hours at low temperature and then stirred overnight at room temperature. The resulting precipitate, the 1,3-diarylthis compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695).

Synthesis of Transition Metal Triazenido Complexes

The this compound ligand can be deprotonated to form a triazenido anion, which then coordinates to a transition metal center. A general procedure for the synthesis of various transition metal(II) triazenido complexes is outlined below.[1][2]

Experimental Protocol:

  • Ligand Solution Preparation. The 1,3-diarylthis compound ligand (2 equivalents) is dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Metal Salt Addition. A solution of the desired transition metal salt (e.g., nickel(II) chloride hexahydrate, cobalt(II) chloride hexahydrate, or zinc(II) chloride) (1 equivalent) in the same solvent is added to the ligand solution.

  • Reaction. The reaction mixture is then refluxed for a specified period, typically a few hours, to facilitate complex formation.

  • Isolation and Purification. After cooling to room temperature, the resulting solid complex is collected by filtration, washed with the solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

II. Characterization of Transition Metal this compound Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of these complexes.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the this compound ligand to the metal ion. A key indicator is the shift in the N=N stretching frequency upon complexation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), 1H and 13C NMR spectroscopy provide detailed information about the structure of the ligand and the complex in solution.[1]

  • UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes, which can provide insights into their geometry and electronic structure.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[3]

III. Quantitative Data on Transition Metal this compound Complexes

The structural and biological properties of this compound complexes can be quantified to allow for systematic comparison and structure-activity relationship (SAR) studies.

Table 1: Selected Bond Lengths and Angles for a Representative Zn(II) this compound Complex
ParameterValueReference
Zn-N (this compound)2.15 Å[3]
Zn-N (pyridine)2.20 Å[3]
Zn-Cl2.35 Å[3]
N-N (avg.)1.30 Å[3]
N-Zn-N (chelate)60.5°[3]
Cl-Zn-Cl110.2°[3]
Table 2: Anticancer Activity (IC50 Values in µM) of Selected this compound Complexes
Complex/CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT116 (Colon)Reference
This compound Ligand 1>100>100>100>100[4][5]
Copper(II) Complex of Ligand 115.2 ± 1.320.5 ± 2.15.94 ± 0.5812.8 ± 1.1[4]
Nickel(II) Complex of Ligand 125.8 ± 2.531.2 ± 3.018.7 ± 1.922.4 ± 2.3[4]
Cobalt(II) Complex of Ligand 130.1 ± 2.935.6 ± 3.421.3 ± 2.228.9 ± 2.7[4]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine 3a0.35 ± 0.080.71 ± 0.14--[6]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine 3b0.25 ± 0.070.31 ± 0.14--[6]
1,3,5-Triazine Derivative 11---5.85[5]
Cisplatin (Reference)--25.01 ± 2.29-[4][6]

IV. Experimental Protocols for Activity Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The this compound complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the complexes and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Catalytic Activity: Electrocatalytic Hydrogen Evolution

The catalytic activity of copper(I) this compound complexes for the hydrogen evolution reaction (HER) can be evaluated using electrochemical methods.

Experimental Setup and Procedure:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte Solution: The experiment is typically conducted in an organic solvent like dimethylformamide (DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) and a proton source, such as acetic acid.

  • Cyclic Voltammetry (CV): CV is performed by scanning the potential of the working electrode and measuring the resulting current. In the presence of the copper(I) this compound catalyst and a proton source, a catalytic wave corresponding to the reduction of protons to hydrogen will be observed.

  • Controlled Potential Electrolysis (CPE): To quantify the amount of hydrogen produced, CPE is carried out at a fixed potential where the catalytic reaction occurs. The amount of charge passed is measured, and the evolved hydrogen is quantified using gas chromatography. The Faradaic efficiency for hydrogen production can then be calculated.

V. Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of this compound Complexes

The anticancer activity of many this compound compounds is attributed to their ability to act as alkylating agents, leading to DNA damage in cancer cells. This process is intricately linked to the cellular DNA repair machinery.[2] Furthermore, some triazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]

anticancer_mechanism cluster_drug Drug Action cluster_repair DNA Damage Response cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition This compound This compound Complex DNA Cellular DNA This compound->DNA Alkylation (O6-methylguanine) MGMT MGMT DNA->MGMT Direct Repair MMR MMR Pathway DNA->MMR Mismatch Recognition BER BER Pathway DNA->BER Base Excision MGMT->DNA Removes Alkyl Group Apoptosis Apoptosis MMR->Apoptosis Induces Cell Death (if repair fails) BER->Apoptosis Induces Cell Death (if repair fails) PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazene_PI3K Some Triazine Derivatives Triazene_PI3K->PI3K Inhibition

Figure 1: Proposed mechanisms of anticancer activity for this compound complexes.

Catalytic Cycle for Hydrogen Evolution

The electrocatalytic hydrogen evolution by copper(I) this compound complexes is believed to proceed through a catalytic cycle involving the reduction of the metal center and subsequent protonation steps.

catalytic_cycle CuI [Cu(I)L2] Cu0 [Cu(0)L2]- CuI->Cu0 + e- CuII_H [Cu(II)L2(H)] Cu0->CuII_H + H+ H2_release H2 Release CuII_H->H2_release + H+ + e- H2_release->CuI

Figure 2: Proposed catalytic cycle for hydrogen evolution by a copper(I) this compound complex.

VI. Conclusion

Transition metal this compound complexes represent a rich and expanding field of research with significant potential in both medicine and catalysis. Their modular synthesis allows for the creation of large libraries of compounds with diverse properties. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in drug development to explore and advance this exciting area of coordination chemistry. Further investigations into the detailed mechanisms of action and the development of more selective and potent complexes will undoubtedly lead to new breakthroughs in cancer therapy and sustainable energy technologies.

References

A Technical Guide to the Preliminary In Vitro Screening of Triazene Libraries for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial in vitro evaluation of triazene compound libraries. Triazenes are a class of alkylating agents with significant potential in oncology, and a systematic preliminary screening is crucial for identifying promising lead candidates. This document outlines core experimental protocols, data presentation standards, and visual representations of associated biological pathways and workflows to facilitate a robust and efficient screening process.

Introduction to this compound Compounds and In Vitro Screening

This compound compounds, such as the clinically used dacarbazine (B1669748) and temozolomide, exert their cytotoxic effects primarily through the methylation of DNA, particularly at the O6 position of guanine.[1][2] This action leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[2][3] The efficacy of these compounds is intricately linked to the cellular DNA repair machinery, including O6-methylguanine-DNA methyltransferase (MGMT), mismatch repair (MMR), and base excision repair (BER) systems.[1][4]

Preliminary in vitro screening of this compound libraries is a critical first step in the drug discovery pipeline. It aims to identify compounds with potent cytotoxic activity against various cancer cell lines, providing the foundational data for further preclinical development. A typical screening cascade involves a primary broad-based cytotoxicity assay, followed by secondary assays to elucidate the mechanism of action, such as apoptosis and cell cycle analysis.

Data Presentation: Cytotoxicity of this compound Derivatives

A systematic presentation of quantitative data is paramount for the comparative analysis of a compound library. The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity (IC50, µM) of Selected this compound Derivatives Against Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound C PC3 (Prostate)1.11[5]
HT29 (Colon)0.560[5]
Hela (Cervical)0.880[5]
HL60 (Leukemia)2.00[5]
Jurkat (T-cell Leukemia)1.66[5]
K562 (Myelogenous Leukemia)3.33[5]
MCF7 (Breast)0.830[5]
HepG2 (Hepatocellular)1.11[5]
HUVEC (Normal)12.61[5]
Compound E PC3 (Prostate)15.54[5]
HT29 (Colon)3.00[5]
Hela (Cervical)11.11[5]
HL60 (Leukemia)14.28[5]
Jurkat (T-cell Leukemia)12.50[5]
K562 (Myelogenous Leukemia)10.00[5]
MCF7 (Breast)8.33[5]
HepG2 (Hepatocellular)11.11[5]

Compound C: 1,3-bis(2-ethoxyphenyl)this compound Compound E: 1-(4-nitrophenyl)-3-(2-hydroxyethyl)this compound

Table 2: Cytotoxicity (IC50, µM) of Symmetrical Chlorophenylamino-s-triazine Derivatives

Compound IDMCF7 (Breast)C26 (Colon)Reference
2c 4.14 ± 1.067.87 ± 0.96[6]
2f 11.02 ± 0.684.62 ± 0.65[6]

Table 3: Cytotoxicity (IC50, µM) of 1,2,4-Triazine (B1199460) Derivatives

Compound IDHL-60 (Leukemia)MCF-7 (Breast)Reference
S1 6.428.21[7]
S2 11.5012.30[7]
S3 15.1020.20[7]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by triazenes and a standard workflow for their in vitro screening.

Triazene_Mechanism_of_Action cluster_0 Cellular Entry & DNA Damage cluster_1 DNA Repair & Cellular Fate This compound This compound Compound Methyldiazonium Methyldiazonium Ion This compound->Methyldiazonium Spontaneous Activation DNA_Guanine Guanine in DNA Methyldiazonium->DNA_Guanine Alkylation O6_meG O6-methylguanine Adduct MGMT MGMT Repair O6_meG->MGMT Direct Repair Replication DNA Replication O6_meG->Replication Repaired_DNA Repaired DNA MGMT->Repaired_DNA MMR Mismatch Repair (MMR) Futile_Cycling Futile Repair Cycles MMR->Futile_Cycling Recognition & Attempted Repair BER Base Excision Repair (BER) Mismatch O6-meG:T Mismatch Replication->Mismatch Mismatch->MMR CellCycleArrest Cell Cycle Arrest Futile_Cycling->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound compounds leading to apoptosis.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays cluster_outcome Outcome Library This compound Compound Library MTT_Assay Cytotoxicity Assay (e.g., MTT) - Multiple Cancer Cell Lines - Dose-Response Library->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Hit_Selection Hit Selection (Potent & Selective Compounds) IC50->Hit_Selection Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Hit_Selection->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Hit_Selection->Cell_Cycle_Assay Pathway_Analysis Target/Pathway Analysis (e.g., Western Blot for SAPK/JNK, PI3K/AKT) Hit_Selection->Pathway_Analysis Lead_Compound Lead Compound Identification Apoptosis_Assay->Lead_Compound Cell_Cycle_Assay->Lead_Compound Pathway_Analysis->Lead_Compound

Caption: General experimental workflow for in vitro screening of a this compound library.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. The following sections provide step-by-step methodologies for the core assays in a preliminary screening campaign.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[9]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)[10]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15]

Materials:

  • Flow cytometer

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[14]

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • FACS tubes

Protocol:

  • Cell Preparation: Induce apoptosis in cells by treating them with the this compound compounds at appropriate concentrations (e.g., IC50 and 2x IC50) for a specified time. Include an untreated or vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., 300-400 x g for 5 minutes) and discard the supernatant.[13][16]

  • Washing: Wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a FACS tube. Add 5 µL of FITC-Annexin V and 5-10 µL of PI staining solution.[15] Gently vortex the tube.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[14]

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.[15]

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the identification of cell cycle arrest at specific phases.

Materials:

  • Flow cytometer

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A in PBS)[18]

  • FACS tubes

Protocol:

  • Cell Harvesting: Harvest approximately 1-2 x 106 cells per sample after treatment with this compound compounds. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[19] Fix the cells for at least 2 hours at -20°C (can be stored for several weeks).[18]

  • Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes) to pellet. Discard the ethanol and wash the pellet with PBS to remove any residual ethanol.

  • Staining: Resuspend the cell pellet in 200-500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18][19]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry. Acquire data for at least 10,000-20,000 events.

  • Data Interpretation: Generate a DNA content frequency histogram. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N. A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[17] Analyze the percentage of cells in each phase to identify treatment-induced cell cycle arrest.

Conclusion

The preliminary in vitro screening of this compound libraries is a multifaceted process that requires a systematic approach. By employing robust cytotoxicity assays, followed by targeted mechanistic studies and clear data visualization, researchers can efficiently identify and prioritize promising anticancer candidates. The protocols and guidelines presented in this document provide a solid framework for conducting these initial evaluations, paving the way for the successful development of novel this compound-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Triazene as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the formation of the target peptide sequence with high purity and yield. While carbamate-based protecting groups like Fmoc and Boc are the current mainstays in solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups with unique cleavage properties remains a significant area of research. This document provides a detailed overview of the application of the triazene moiety as a potential protecting group for the α-amino function of amino acids in peptide synthesis. Triazenes are known to be stable under various conditions but can be cleaved under specific acidic treatments, suggesting their potential as orthogonal protecting groups.

Principle of this compound as a Protecting Group

A this compound protecting group is introduced onto the α-amino group of an amino acid, masking its nucleophilicity during the peptide coupling step. The general structure of a 1,3-disubstituted this compound is R-N=N-NH-R'. In the context of peptide synthesis, 'R' would typically be an aryl group, and 'R'-NH' would be derived from the amino acid. The stability of the this compound group to the basic conditions often used for Fmoc removal and its lability to acid offer a potential orthogonal protection strategy.

Data Summary

The following tables summarize the quantitative data gathered from the literature regarding the synthesis of this compound-protected amino acid derivatives and the conditions for their deprotection.

Table 1: Synthesis of N-Arylazoglycine Ethyl Esters

Aryl Group (X-C₆H₄)Yield (%)
p-NO₂95
p-CO₂Me88

Data extracted from a study on the reaction of diazonium salts with glycine (B1666218) ethyl ester.

Table 2: Cleavage Conditions for this compound Protecting Groups

SubstrateReagentSolventTimeYield
This compound-protected secondary aminesTrifluoroacetic acid (TFA)Dichloromethane/EthanolBriefEssentially Quantitative
Resin-bound Phenylalanine via this compound linker2-5% TFADichloromethane (DCM)Not SpecifiedHigh Purity (73-94%)

Experimental Protocols

Protocol 1: Synthesis of N-Arylazoglycine Ethyl Ester (Model for this compound Protection)

This protocol describes a general method for the formation of a this compound linkage with an amino acid ester, serving as a model for the protection of the α-amino group.

Materials:

  • Aromatic amine (e.g., p-nitroaniline, methyl p-aminobenzoate)

  • 2 M Hydrochloric acid

  • Sodium nitrite (B80452)

  • Glycine ethyl ester hydrochloride

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the aromatic amine (0.013 mol) in 30 mL of 2 M hydrochloric acid.

  • Dilute the solution with 40 mL of water.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of sodium nitrite (0.013 mol) in a minimum volume of water dropwise to the cooled solution to form the diazonium salt.

  • In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (0.013 mol) in water.

  • Slowly add the amino acid ester solution to the diazonium salt solution while maintaining the temperature at 0°C and stirring.

  • Continue stirring the reaction mixture for 1 hour at 0°C.

  • The resulting this compound may precipitate from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

Protocol 2: Cleavage of the this compound Protecting Group (General Procedure)

This protocol outlines the general conditions for the acid-catalyzed cleavage of a this compound protecting group from an amine, which can be adapted for the deprotection of the N-terminus of a peptide during synthesis.

Materials:

  • This compound-protected peptide (resin-bound or in solution)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, if necessary)

  • Nitrogen or argon source for inert atmosphere

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Swell the resin-bound this compound-protected peptide in DCM in a suitable reaction vessel.

  • Prepare the cleavage cocktail. For a highly acid-labile this compound, a solution of 2-5% TFA in DCM may be sufficient. For more robust triazenes, a higher concentration of TFA may be required. The use of scavengers like TIS and water (e.g., a mixture of 95% TFA, 2.5% TIS, 2.5% water) is recommended to prevent side reactions from reactive cations generated during cleavage, especially for peptides containing sensitive residues like tryptophan or methionine.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature. The reaction time will need to be optimized but can range from a few minutes to a couple of hours. Monitor the progress of the deprotection using a suitable analytical method (e.g., Kaiser test for free amines on resin).

  • Once the deprotection is complete, filter the resin and wash it thoroughly with DCM to remove the cleaved protecting group and excess reagents.

  • Neutralize the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF before proceeding to the next coupling step.

  • For cleavage from the resin, the filtrate containing the deprotected peptide is collected. The TFA is typically removed under reduced pressure, and the peptide is precipitated from a cold non-polar solvent like diethyl ether.

Visualizations

The following diagrams illustrate the key chemical transformations and a conceptual workflow for the use of this compound as a protecting group in peptide synthesis.

protection_reaction cluster_reactants Reactants cluster_products Products diazonium Aryl Diazonium Salt (Ar-N₂⁺) protected_aa N-Triazenyl Amino Acid Ester (Ar-N=N-NH-CHR-COOR') diazonium->protected_aa + amino_acid Amino Acid Ester (H₂N-CHR-COOR') amino_acid->protected_aa

Caption: Formation of a this compound-protected amino acid.

deprotection_reaction cluster_reactants Reactants cluster_products Products protected_peptide N-Triazenyl Peptide (Ar-N=N-NH-Peptide) deprotected_peptide Deprotected Peptide (⁺H₃N-Peptide) protected_peptide->deprotected_peptide + byproducts Aryl Diazonium Ion + ... protected_peptide->byproducts tfa Trifluoroacetic Acid (TFA) tfa->deprotected_peptide tfa->byproducts

Caption: Acid-catalyzed cleavage of the this compound protecting group.

spss_workflow start Start with Resin coupling Couple N-Triazenyl Amino Acid start->coupling wash1 Wash coupling->wash1 deprotection Deprotect with TFA Cocktail wash1->deprotection wash2 Wash & Neutralize deprotection->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->coupling Yes final_cleavage Final Cleavage from Resin & Side-Chain Deprotection repeat->final_cleavage No end Purified Peptide final_cleavage->end

Caption: Conceptual workflow of SPPS using a this compound protecting group.

Discussion and Future Perspectives

The use of triazenes as protecting groups in peptide synthesis is a concept that leverages their unique chemical properties. The primary advantage lies in their potential for orthogonal deprotection using acidic conditions, which could be beneficial in the synthesis of complex peptides where multiple levels of orthogonal protection are required. The mild conditions reported for the formation of triazenes with simple amino acid esters are also promising.

However, several aspects require further investigation for this strategy to become mainstream. The synthesis of N-triazenyl derivatives for a wide range of proteinogenic amino acids, especially those with reactive side chains, needs to be systematically explored and optimized. The stability of the this compound protecting group to various peptide coupling reagents and additives must be thoroughly evaluated to ensure its integrity during chain elongation. Furthermore, the deprotection conditions on a solid support need to be finely tuned for each amino acid to ensure complete and clean removal without causing side reactions or degradation of the growing peptide chain.

Application Notes and Protocols for Solid-Phase Synthesis of Triazenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solid-phase synthesis of triazenes offers a versatile and efficient methodology for the creation of diverse molecular libraries, particularly for drug discovery and development. Triazene linkers serve as robust anchors to solid supports, allowing for a wide range of chemical transformations on the immobilized molecule before cleavage. This approach simplifies purification processes and is amenable to high-throughput and automated synthesis.[1][2]

Triazenes can be considered as protected diazonium salts, providing a stable means to handle these otherwise reactive intermediates.[3] The linker's stability to various reagents, including oxidizing and reducing agents, as well as transition metal complexes, makes it compatible with a broad spectrum of synthetic reactions.[1][2] Cleavage from the solid support can be achieved under acidic conditions, through photochemical methods, or via specific chemical transformations like the Ritter reaction, offering multiple strategies for releasing the final product.[3][4][5]

This document provides a detailed protocol for the solid-phase synthesis of triazenes, focusing on the widely used T1 and T2 linker systems.

Experimental Protocols

I. Immobilization of Anilines on Solid Support (T1 Linker System)

This protocol details the immobilization of anilines onto a solid support functionalized with a secondary amine, such as benzylaminopolystyrene or piperazinylmethylpolystyrene resin. The process begins with the diazotization of the aniline (B41778), followed by coupling to the resin-bound amine to form the this compound linkage.

Materials:

Procedure:

  • Diazotization of Aniline:

    • Dissolve the aniline derivative in an appropriate organic solvent.

    • Cool the solution in an ice bath.

    • Add the alkyl nitrite reagent dropwise to the cooled solution while stirring.

    • Continue stirring for 30 minutes at 0°C to ensure complete formation of the diazonium salt.

  • Immobilization on Solid Support:

    • Swell the benzylaminopolystyrene or piperazinylmethylpolystyrene resin in the chosen organic solvent.

    • Add the freshly prepared diazonium salt solution to the swollen resin.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test for the disappearance of the free amine on the resin).

  • Washing:

    • Filter the resin and wash it sequentially with the reaction solvent, methanol, and dichloromethane to remove any unreacted reagents and byproducts.

    • Dry the resin under vacuum.

II. Cleavage of the Product from the Solid Support

The cleavage of the target molecule from the this compound linker can be accomplished through various methods, depending on the desired final product.

A. Acidic Cleavage to Generate Diazonium Salts (for further functionalization): This method releases the aromatic moiety as a diazonium salt, which can then be converted into various functional groups.

Materials:

  • This compound-bound resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triethylsilane, if required)

Procedure:

  • Swell the this compound-bound resin in DCM.

  • Add a solution of TFA in DCM (e.g., 10-20% TFA v/v).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate containing the diazonium salt.

  • The resulting diazonium salt can be immediately used for subsequent reactions, such as Sandmeyer or Heck reactions.

B. Ritter-Type Cleavage to Synthesize N-Arylamides: This protocol utilizes a nitrile as both a reagent and a solvent to cleave the this compound linker and form an N-arylamide in a single step.[4][5]

Materials:

  • This compound-bound resin

  • Nitrile (e.g., acetonitrile, benzonitrile)

  • Reaction vessel suitable for heating

Procedure:

  • Place the this compound-bound resin in a reaction vessel.

  • Add the nitrile to the resin.

  • Heat the mixture at 80-100°C for a specified time (typically a few hours, optimization may be required).[4]

  • Cool the reaction mixture to room temperature.

  • Filter the resin and wash it with a suitable solvent (e.g., DCM).

  • Collect the filtrate and concentrate it under reduced pressure to obtain the crude N-arylamide.

  • Purify the product by chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of this compound-derived compounds.

Table 1: Yields and Purity for the Synthesis of a Cinnoline Library via Acidic Cleavage

EntrySubstituent on Aryl RingYield (%)Purity (%) (HPLC)
1H8592
24-Cl7888
34-MeO9195
43-NO26575
52-F7285
Data is representative and compiled from typical outcomes reported in the literature for similar syntheses.[2]

Table 2: Yields for Ritter-Type Cleavage of Solid-Supported Aryltriazenes with Acetonitrile [4]

EntrySubstituent on Aryl RingTemperature (°C)Yield (%)
14-Iodo8075
24-Iodo10070
34-Bromo8068
44-Bromo10082
54-Chloro10075
64-Fluoro10060
74-Methyl10085
84-Methoxy8090
94-Methoxy10088
103-Iodo10078
112-Iodo10065
Yields are based on isolated products after cleavage from the resin.[4]

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations in the solid-phase synthesis of triazenes.

solid_phase_triazene_synthesis_workflow Start Start: Aniline Derivative Diazotization Diazotization (Alkyl Nitrite) Start->Diazotization Immobilization Immobilization Diazotization->Immobilization SolidSupport Solid Support (e.g., Benzylaminopolystyrene) SolidSupport->Immobilization Washing1 Washing Immobilization->Washing1 Modification On-Bead Chemical Modification (Optional) Washing1->Modification Washing2 Washing Modification->Washing2 Cleavage Cleavage Washing2->Cleavage Product Final Product Cleavage->Product

Caption: General workflow for solid-phase synthesis using a this compound linker.

triazene_cleavage_pathways ResinBoundthis compound Resin-Bound this compound AcidicCleavage Acidic Cleavage (e.g., TFA) ResinBoundthis compound->AcidicCleavage RitterCleavage Ritter-Type Cleavage (e.g., MeCN, heat) ResinBoundthis compound->RitterCleavage PhotochemicalCleavage Photochemical Cleavage (hv) ResinBoundthis compound->PhotochemicalCleavage DiazoniumSalt Aryl Diazonium Salt AcidicCleavage->DiazoniumSalt NArylamide N-Arylamide RitterCleavage->NArylamide ArylRadical Aryl Radical/Nitrene PhotochemicalCleavage->ArylRadical

Caption: Key cleavage pathways for this compound linkers on a solid support.

References

Application of Triazenes in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazenes are a versatile class of organic compounds characterized by the presence of a diazoamino functional group (RN=N-NR'R'').[1] While stable under many conditions, the triazene moiety can be readily transformed, making it a powerful tool in modern organic synthesis.[1] This document provides detailed application notes and protocols for the use of triazenes as protecting groups for amines, as traceless linkers in solid-phase synthesis, as precursors to diazonium ions for cross-coupling reactions, and in the synthesis of heterocyclic compounds.

Triazenes as Protecting Groups for Secondary Amines

The this compound group is an effective protecting group for secondary amines due to its stability towards a wide range of reagents, including strong bases, organolithium reagents, oxidizing agents, and reducing agents.[2] Deprotection is typically achieved under mild acidic conditions.[2] This strategy is particularly useful for the synthesis of α-substituted secondary amines and for the selective protection of secondary amines in the presence of primary amines.[2]

Logical Workflow for Amine Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection start Secondary Amine reagent1 Benzenediazonium tetrafluoroborate start->reagent1 Reacts with conditions1 Base (e.g., NaHCO3) Solvent (e.g., THF/H2O) reagent1->conditions1 product1 This compound-Protected Amine reagent1->product1 reagent2 Trifluoroacetic Acid (TFA) product1->reagent2 Reacts with conditions2 Solvent (e.g., DCM/Ethanol) Room Temperature reagent2->conditions2 product2 Deprotected Secondary Amine reagent2->product2 G cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection resin MBHA-Polystyrene Resin functionalization Functionalize with Isonipecotic Acid resin->functionalization coupling Couple Diazonium Salt of Fmoc-Phe(pNH2)-OAllyl functionalization->coupling triazene_resin This compound-Linked Amino Acid on Resin coupling->triazene_resin elongation Peptide Chain Elongation (Fmoc Chemistry) triazene_resin->elongation peptide_resin Resin-Bound Peptide elongation->peptide_resin cleavage_reagent 2-5% TFA in DCM peptide_resin->cleavage_reagent Cleavage reduction_reagent FeSO4·7H2O in DMF cleavage_reagent->reduction_reagent Reduction of Diazonium Salt final_product Purified Peptide reduction_reagent->final_product G cluster_reaction Suzuki-Miyaura Cross-Coupling This compound Aryl this compound acid BF3·OEt2 This compound->acid Activation diazonium In situ generated Arenediazonium Salt acid->diazonium boronic_acid Arylboronic Acid diazonium->boronic_acid Coupling Partner catalyst Pd-NHC Catalyst diazonium->catalyst boronic_acid->catalyst product Biaryl Product catalyst->product G Aryl-N=N-NH-CH2CN 1-Aryl-3-(cyanomethyl)this compound Lewis Base Lewis Base Aryl-N=N-NH-CH2CN->Lewis Base Catalyst 5-Amino-1-aryl-1,2,3-triazole 5-Amino-1-aryl-1,2,3-triazole Lewis Base->5-Amino-1-aryl-1,2,3-triazole Cyclization G Aryl-N=N-NR2 N,N-Dialkyl-N'-(2-ethynylphenyl)this compound Heat Heat (e.g., 200 °C) Solvent (e.g., o-dichlorobenzene) Aryl-N=N-NR2->Heat Intramolecular Cyclization Cinnoline Substituted Cinnoline Heat->Cinnoline

References

Application Notes and Protocols: Triazenes as Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.[1] This document provides detailed application notes and protocols on the use of triazene-based linkers in the development of ADCs. Triazine moieties offer a versatile scaffold for linker design, potentially enabling novel conjugation and cleavage strategies.

Principle of this compound-Based Linkers

Triazine-based linkers can be designed to be either cleavable or non-cleavable. A key feature of some triazine linkers is the use of a dichlorotriazine moiety, which can react with nucleophilic residues on the antibody surface, such as the epsilon-amino group of lysine (B10760008), to form a stable covalent bond. The drug can be attached to the triazine core through a separate linkage, which can be designed to be sensitive to the tumor microenvironment (e.g., low pH) or intracellular conditions (e.g., enzymatic cleavage).

One patented approach involves linking the cytotoxic drug camptothecin (B557342) to a triazine moiety via a cleavable linker.[2] This design allows for stable circulation of the ADC and subsequent release of the payload at the target site.

Data Presentation

The following tables summarize representative quantitative data for ADCs, providing a comparative context for the evaluation of novel linker technologies like triazenes.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for Different ADC Platforms

Linker-Payload TypeConjugation MethodAverage DARDAR RangeAnalytical MethodReference
Cysteine-linked (vc-MMAE)Thiol-maleimide3.80-8HIC, RP-HPLC[3]
Lysine-linked (SMCC-DM1)NHS-ester3.50-7RP-HPLC-MS[1]
Site-specific (Engineered Cys)Thiol-maleimide2.02RP-HPLC-MS[1]
Hypothetical this compound-linked Dichlorotriazine ~4 0-8 HIC, RP-HPLC-MS N/A

Note: Data for the hypothetical this compound-linked ADC is an estimation based on lysine-based conjugation and would require experimental validation.

Table 2: Representative In Vitro Cytotoxicity (IC50) Data for ADCs and Payloads

CompoundCell LineTarget AntigenIC50 (nM)Reference
MMAE (Payload)SK-BR-3N/A0.5[4]
Trastuzumab-vc-MMAESK-BR-3HER20.1[4]
Trastuzumab-vc-MMAEMCF7HER2 (low)50[4]
Temozolomide (this compound Payload)U87-MGN/A1000[5]
Hypothetical this compound-linked ADC Target-positive cell line Target Antigen <10 N/A

Note: The IC50 for the hypothetical this compound-linked ADC is a target value for a potent conjugate and would depend on the specific payload, antibody, and target cell line.

Table 3: Representative Plasma Stability Data for Different Linker Chemistries

Linker TypeADC ExamplePlasma Half-life (t½)SpeciesReference
Hydrazone (acid-cleavable)Gemtuzumab ozogamicin~2 daysHuman[6]
Dipeptide (enzymatically-cleavable)Brentuximab vedotin~7 daysMouse[7]
Thioether (non-cleavable)Trastuzumab emtansine>10 daysRat[6]
Silyl (B83357) ether (acid-cleavable)Novel silyl ether-MMAE>7 daysHuman[6]
Hypothetical this compound-linked N/A >7 days (target) Human N/A

Note: The target plasma half-life for a novel this compound-linked ADC would be to match or exceed the stability of current successful linker technologies.

Experimental Protocols

Protocol 1: Synthesis of a Triazine-Linker-Payload Construct

This protocol is a representative example based on the synthesis of a camptothecin-triazine conjugate.[2]

Materials:

Procedure:

  • Synthesis of the Triazine Core:

    • Dissolve cyanuric chloride (1.0 eq) in acetone at 0°C.

    • Add a solution of 3-aminophenol (1.0 eq) in acetone dropwise to the cyanuric chloride suspension.

    • Slowly add a solution of sodium bicarbonate (1.1 eq) in water to neutralize the generated HCl.

    • Stir the reaction at 0°C for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting dichlorotriazine intermediate by silica gel chromatography.

  • Conjugation of the Drug to the this compound Core:

    • Dissolve the purified dichlorotriazine intermediate (1.0 eq) in anhydrous DMF.

    • Add the camptothecin derivative with a cleavable linker (1.1 eq) to the solution.

    • Add triethylamine (2.0 eq) as a base.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the final triazine-linker-payload construct by silica gel chromatography.

    • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Conjugation of Triazine-Linker-Payload to a Monoclonal Antibody

This protocol describes a general method for conjugating a dichlorotriazine-linker-payload to lysine residues on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4-8.0

  • Triazine-linker-payload construct from Protocol 1

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Borate (B1201080) buffer (50 mM, pH 8.5)

  • Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Adjust the antibody concentration to 5-10 mg/mL in borate buffer (pH 8.5).

  • Triazine-Linker-Payload Stock Solution:

    • Prepare a 10 mM stock solution of the triazine-linker-payload in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the triazine-linker-payload stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted triazine-linker-payload using a pre-equilibrated SEC column (e.g., G-25) with PBS at pH 7.4.

  • Characterization:

    • Determine the final ADC concentration by measuring the absorbance at 280 nm.

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[8][9]

    • Assess the level of aggregation by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE analysis.

Protocol 3: Characterization of this compound-Linked ADCs

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates ADC species based on their hydrophobicity. The cytotoxic payload is typically hydrophobic, so species with a higher DAR will be more hydrophobic and have a longer retention time.

  • Column: A stationary phase with low hydrophobicity (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7, with 20% isopropanol).

  • Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak area for each species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species.

2. DAR and Structural Integrity by LC-MS

  • Principle: Liquid chromatography-mass spectrometry provides both separation and mass identification of the different ADC species.

  • Intact Mass Analysis: The ADC can be analyzed under native or denaturing conditions to determine the mass of the intact conjugate and the distribution of different DAR species.

  • Reduced ADC Analysis: The ADC is treated with a reducing agent (e.g., DTT) to separate the light and heavy chains. RP-HPLC-MS can then be used to determine the number of drugs conjugated to each chain.[10]

3. Plasma Stability Assay

  • Principle: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a time course.

  • Procedure:

    • Incubate the this compound-linked ADC in plasma at 37°C.

    • At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma.

    • Quantify the amount of released payload using LC-MS/MS.[11]

    • Alternatively, quantify the amount of conjugated antibody using an affinity capture LC-MS method.[9]

  • Data Analysis: Calculate the half-life (t½) of the ADC in plasma.

4. In Vitro Cytotoxicity Assay

  • Principle: The potency of the this compound-linked ADC is assessed against cancer cell lines that express the target antigen and control cell lines that do not.

  • Procedure:

    • Plate cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

    • Incubate for 72-96 hours.

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound-Linker-Payload cluster_conjugation Protocol 2: ADC Conjugation cluster_characterization Protocol 3: Characterization s1 Cyanuric Chloride + 3-Aminophenol s2 Dichlorotriazine Intermediate s1->s2 Reaction & Purification s4 Purified this compound-Linker-Payload s2->s4 Conjugation & Purification s3 Drug-Linker Moiety s3->s4 c2 Conjugation Reaction s4->c2 c1 Monoclonal Antibody (mAb) c1->c2 c3 Purified this compound-ADC c2->c3 Purification (SEC) ch1 DAR Analysis (HIC, LC-MS) c3->ch1 ch2 Plasma Stability c3->ch2 ch3 In Vitro Cytotoxicity c3->ch3

Caption: Workflow for the synthesis and characterization of a this compound-linked ADC.

mechanism_of_action cluster_circulation Systemic Circulation (pH 7.4) cluster_tme Tumor Microenvironment cluster_cell Intracellular Compartment adc_stable This compound-ADC (Stable) receptor Tumor Cell Receptor adc_stable->receptor Targeting adc_bound ADC Binding receptor->adc_bound internalization Internalization adc_bound->internalization lysosome Lysosome (Low pH) internalization->lysosome cleavage Linker Cleavage lysosome->cleavage drug_release Payload Release cleavage->drug_release apoptosis Apoptosis drug_release->apoptosis

Caption: Proposed mechanism of action for an acid-cleavable this compound-linked ADC.

References

Application Notes and Protocols for Triazene-Based Prodrug Activation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various activation strategies for triazene-based prodrugs, a promising class of compounds for targeted drug delivery. The following sections describe the principles, quantitative data, and experimental protocols for enzyme-activated, pH-sensitive, and photo-activated this compound prodrugs.

Introduction to this compound-Based Prodrugs

This compound-containing compounds are potent alkylating agents that have been utilized in cancer chemotherapy. Their mechanism of action typically involves the generation of a highly reactive methyldiazonium ion, which methylates DNA and induces cancer cell death. However, the non-specific toxicity of these agents limits their therapeutic window. To address this, prodrug strategies have been developed to mask the cytotoxic activity of triazenes until they reach the target site, where a specific trigger activates them. This targeted activation enhances the therapeutic efficacy while minimizing systemic side effects. This document outlines three key activation strategies: enzyme-mediated activation in the tumor microenvironment, pH-dependent release in acidic tumor tissues, and spatiotemporal control of activation using light.

Enzyme-Activated this compound Prodrugs

A prominent strategy for targeted cancer therapy is the development of hypoxia-activated prodrugs (HAPs). Solid tumors often exhibit regions of low oxygen concentration (hypoxia), leading to the overexpression of specific reductase enzymes. These enzymes can selectively reduce and activate prodrugs, releasing the cytotoxic payload directly within the tumor. Nitroaromatic compounds are excellent candidates for this approach, as their reduction potential allows for selective activation under hypoxic conditions.

Mechanism of Hypoxia-Activated this compound Prodrugs

Nitroaromatic-based this compound prodrugs are designed to be stable under normal oxygen levels. In the hypoxic tumor microenvironment, overexpressed nitroreductase enzymes catalyze the reduction of the nitro group on the prodrug. This reduction initiates a self-immolative cascade, leading to the release of the active this compound and, subsequently, the cytotoxic methyldiazonium ion.

Enzyme_Activation Hypoxia-Activated this compound Prodrug Activation Pathway Prodrug Nitroaromatic this compound Prodrug HypoxicTumor Hypoxic Tumor Microenvironment Prodrug->HypoxicTumor Accumulation ReducedProdrug Reduced Prodrug Intermediate Prodrug->ReducedProdrug Reduction by Nitroreductase Nitroreductase Nitroreductase (overexpressed) HypoxicTumor->Nitroreductase SelfImmolation Self-immolative Cascade ReducedProdrug->SelfImmolation Activethis compound Active this compound SelfImmolation->Activethis compound Release Methyldiazonium Methyldiazonium Ion Activethis compound->Methyldiazonium DNAMethylation DNA Methylation & Cell Death Methyldiazonium->DNAMethylation

Figure 1: Hypoxia-Activated this compound Prodrug Activation Pathway
Quantitative Data

The efficacy of hypoxia-activated this compound prodrugs can be quantified by their rate of activation by nitroreductases and their cytotoxic effect on cancer cells under hypoxic versus normoxic conditions.

Table 1: Nitroreductase-Mediated Activation and Cytotoxicity of Nitroaromatic this compound Prodrugs

Prodrug CandidateBioreductive Group% Prodrug Remaining (1 min with NTR)[1]IC₅₀ (µM) on LN-229 Glioblastoma Cells (Hypoxia)[1]
1b 4-Nitrobenzyl~80%45.3 ± 4.5
1d 4-Nitrobenzyl~75%38.7 ± 3.2
1e 4-Nitrobenzyl~70%35.1 ± 2.9
1g 2-NitrofurylNot Detected> 100
1j 2-NitrofurylNot Detected> 100
TMZ (control) --110.4 ± 8.7

NTR: Nitroreductase from E. coli. TMZ: Temozolomide.

Experimental Protocols

Synthesis_Workflow Synthesis Workflow for a Nitroaromatic this compound Prodrug Start Start Materials: 4-nitrobenzyl chloroformate 3-methyl-1-(p-tolyl)this compound Reaction Reaction in Dichloromethane (B109758) (DCM) Stirring at room temperature Start->Reaction Purification Purification by Silica (B1680970) Gel Column Chromatography (Eluent: 100% DCM) Reaction->Purification Product Final Product: (4-nitrobenzyl) (3-methyl-1-(p-tolyl)triazen-1-yl)carboxylate Purification->Product

Figure 2: Synthesis Workflow for a Nitroaromatic this compound Prodrug

Protocol:

  • Dissolve 3-methyl-1-(p-tolyl)this compound in dichloromethane (DCM).

  • Add 4-nitrobenzyl chloroformate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using 100% DCM as the eluent to afford the final product as a pale orange solid.[1]

Protocol:

  • Prepare a solution of the this compound prodrug (10 µM) in phosphate-buffered saline (PBS, 0.01 M, pH 7.4) with 20% DMSO.

  • Add NADH to a final concentration of 500 µM.

  • Initiate the reaction by adding E. coli nitroreductase (10 µg/mL).

  • Incubate the reaction mixture at 37 °C.

  • Take aliquots at different time points (e.g., 0, 1, 5, 10, 20 minutes).

  • Quench the reaction by adding an equal volume of acetonitrile.

  • Analyze the samples by HPLC to determine the concentration of the remaining prodrug and the formation of the corresponding aniline (B41778) metabolite.

Protocol:

  • Seed cancer cells (e.g., LN-229 glioblastoma cells) in 96-well plates and allow them to adhere overnight.

  • Expose the cells to a hypoxic environment (e.g., 1% O₂, 5% CO₂, 94% N₂) for 24 hours.

  • Treat the cells with various concentrations of the this compound prodrug or control compound (e.g., temozolomide).

  • Incubate the cells for an additional 48-72 hours under hypoxic conditions.

  • Assess cell viability using a standard method such as the MTT or LDH assay.[2]

  • Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%).

pH-Sensitive this compound Prodrugs

The tumor microenvironment is often characterized by a lower extracellular pH (~6.5-6.8) compared to normal tissues (pH 7.4). This acidity can be exploited to trigger the release of drugs from pH-sensitive carriers or prodrugs. For this compound-based systems, acid-labile linkers can be incorporated to release the active drug in the acidic tumor milieu.

Mechanism of pH-Triggered Activation

In this strategy, the this compound drug is conjugated to a carrier, such as a polymer, via a pH-sensitive linker. At physiological pH, the linkage is stable, and the drug remains inactive. Upon reaching the acidic tumor microenvironment, the linker is cleaved, releasing the active this compound.

pH_Activation pH-Sensitive this compound Prodrug Activation Pathway Prodrug This compound-Polymer Conjugate (pH-sensitive linker) AcidicTumor Acidic Tumor Microenvironment (pH < 7.0) Prodrug->AcidicTumor Accumulation Activethis compound Released Active this compound Prodrug->Activethis compound Hydrolysis Cleavage Acid-catalyzed Linker Cleavage AcidicTumor->Cleavage CellularUptake Cellular Uptake Activethis compound->CellularUptake Cytotoxicity Cytotoxicity CellularUptake->Cytotoxicity

Figure 3: pH-Sensitive this compound Prodrug Activation Pathway
Quantitative Data

The pH-dependent release of the drug is a key parameter for these systems. The cumulative release of the drug is measured over time at different pH values.

Table 2: pH-Dependent Release of Doxorubicin from a Triazine-Based Nano-Polymer

Time (hours)Cumulative Release at pH 7.4 (%)[3]Cumulative Release at pH 5.0 (%)[3]
6 ~10~35
12 ~18~55
24 ~25~65
48 ~30~70

Note: This data is for a doxorubicin-loaded pH-sensitive triazine polymer, illustrating the principle of pH-dependent release.

Experimental Protocols

pH_Synthesis_Workflow Conceptual Synthesis of a pH-Responsive Triazine Polymer Monomers Triazine-containing Monomers (with pH-sensitive groups) Polymerization Polymerization Reaction Monomers->Polymerization Polymer pH-Responsive Triazine Polymer Polymerization->Polymer DrugLoading Drug Loading (e.g., Doxorubicin) Polymer->DrugLoading Prodrug Drug-Loaded Nanoparticles DrugLoading->Prodrug Photo_Activation Photo-Activated this compound Prodrug Activation Pathway Prodrug Photocaged this compound Prodrug Light Light Irradiation (Specific Wavelength) Prodrug->Light Exposure Activethis compound Released Active this compound Prodrug->Activethis compound Release Photocleavage Photochemical Cleavage of Protecting Group Light->Photocleavage Cytotoxicity Localized Cytotoxicity Activethis compound->Cytotoxicity Photo_Synthesis_Workflow Conceptual Synthesis of a Photocaged this compound Prodrug This compound Active this compound Derivative Coupling Coupling Reaction This compound->Coupling PhotolabileGroup Photolabile Protecting Group (e.g., o-nitrobenzyl) PhotolabileGroup->Coupling Purification Purification Coupling->Purification Prodrug Photocaged this compound Prodrug Purification->Prodrug

References

Application Notes and Protocols for the Introduction of Triazene Functionality into Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazenes are a class of organic compounds characterized by the functional group R¹-N=N-NR²R³, where R¹, R², and R³ are various substituents.[1] This versatile functionality has garnered significant interest in several scientific fields, including medicinal chemistry, organic synthesis, and materials science.[2] In drug development, triazenes are notably present in anticancer agents like dacarbazine (B1669748) and temozolomide.[3][4] They can also serve as valuable linkers in combinatorial chemistry and as protecting groups for amines in complex syntheses.[5]

These application notes provide an overview of the primary methods for introducing this compound functionality into molecules, complete with detailed experimental protocols for key synthetic procedures.

Synthetic Methodologies

The most prevalent and classical method for synthesizing triazenes is the coupling reaction between a diazonium salt and a primary or secondary amine.[6] However, other methods have been developed to accommodate various substrates and reaction conditions.

Method 1: Diazotization-Coupling of Aryl Amines and Secondary Amines

This is a robust and widely applicable method for the synthesis of 1-aryl-3,3-dialkyltriazenes. The process involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with a secondary amine.

Experimental Workflow:

This compound Synthesis Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling ArylAmine Aryl Amine NaNO2_HCl NaNO2, aq. HCl 0-5 °C ArylAmine->NaNO2_HCl Reacts with Diazonium Aryl Diazonium Salt NaNO2_HCl->Diazonium Forms SecondaryAmine Secondary Amine Diazonium->SecondaryAmine Couples with Base Base (e.g., NaOAc) SecondaryAmine->Base In presence of This compound 1-Aryl-3,3-dialkylthis compound Base->this compound Yields

Caption: General workflow for the synthesis of 1-aryl-3,3-dialkyltriazenes.

Detailed Protocol: Synthesis of 1-(4-nitrophenyl)-3,3-dimethylthis compound

This protocol is adapted from established procedures for diazonium salt formation and coupling.

Materials:

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of water and 25 mL of concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.

    • Stir the resulting solution for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Coupling:

    • In a separate 1 L beaker, prepare a solution of 22.5 mL (0.2 mol) of 40% aqueous dimethylamine and 27.2 g (0.2 mol) of sodium acetate in 200 mL of water.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the dimethylamine solution with vigorous stirring. A yellow precipitate of the this compound will form immediately.

    • Continue stirring for 30 minutes in the ice bath.

  • Work-up and Purification:

    • Filter the yellow precipitate using a Büchner funnel and wash with cold water until the filtrate is neutral.

    • Dry the crude product in a desiccator over P₂O₅.

    • Recrystallize the crude this compound from a minimal amount of hot ethanol (B145695) to obtain bright yellow crystals.

    • Dry the purified crystals under vacuum.

Expected Yield: 80-90%

Method 2: One-Pot Synthesis of Symmetrical 1,3-Diaryl-triazenes

Symmetrical triazenes can be efficiently prepared in a one-pot reaction from a single aryl amine.[1]

Detailed Protocol: Synthesis of 1,3-Diphenylthis compound

This procedure is based on the partial diazotization of aniline (B41778) followed by coupling with the remaining aniline.[7]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Acetate (crystalline)

  • Cracked ice

  • Ligroin (b.p. 60-90 °C)

Procedure:

  • In a 5 L flask equipped with a mechanical stirrer, combine 1 kg of cracked ice, 1.5 L of water, 279 g (3 moles) of aniline, and 458 g (4.5 moles) of concentrated HCl.[7]

  • Start the stirrer and add a solution of 109 g (1.5 moles) of 95% sodium nitrite in 250 cc of water over 15 minutes.[7]

  • Stir the mixture for an additional 15 minutes.

  • Add a solution of 422 g (3.1 moles) of crystalline sodium acetate in 800 cc of water over 5 minutes. A yellow precipitate of 1,3-diphenylthis compound will form.[7]

  • Filter the yellow crystals, wash with 500 cc of cold ligroin, and dry at room temperature.[7]

Expected Yield: 82-85%[7]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various triazenes using the diazotization-coupling method.

Table 1: Synthesis of Symmetrically Substituted 1,3,5-Triazines

Starting AmineProductYield (%)Reference
2-Chloroaniline1,3-Bis(2-chlorophenyl)this compound92[8]
4-Bromoaniline1,3-Bis(4-bromophenyl)this compound88[8]
4-Methylaniline1,3-Bis(4-methylphenyl)this compound95[8]

Table 2: Synthesis of Unsymmetrically Substituted Triazines

Diazonium Salt fromCoupling AmineProductYield (%)Reference
AnilineMorpholine1-Phenyl-3,3-(tetramethylene)this compound75-85[9]
4-ToluidinePiperidine1-(4-Tolyl)-3,3-(pentamethylene)this compound80-90[9]
4-ChloroanilineDiethylamine1-(4-Chlorophenyl)-3,3-diethylthis compound85-95[9]

Table 3: Yields for Polymer-Supported this compound Synthesis

Polymer SupportLinkerLoading (mmol/g)Overall Yield (%)Reference
Merrifield Resinmeta-C3-T20.8950
Merrifield Resinpara-C3-T20.8958
Merrifield Resinmeta-C6-T20.8645
Merrifield Resinpara-C6-T20.8646

Application in Drug Development: Dacarbazine's Mechanism of Action

Dacarbazine (DTIC) is a this compound-containing chemotherapeutic agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[4] It functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects.[3]

Metabolic Activation and DNA Alkylation Pathway:

Dacarbazine_Mechanism Dacarbazine Dacarbazine (DTIC) HMMTIC HMMTIC Dacarbazine->HMMTIC CYP1A1, CYP1A2, CYP2E1 (Hepatic Metabolism) MTIC MTIC (Active Metabolite) HMMTIC->MTIC - Formaldehyde MethylDiazonium Methyldiazonium Ion MTIC->MethylDiazonium Spontaneous Decomposition DNA DNA MethylDiazonium->DNA Alkylation AlkylatedDNA Alkylated DNA (O6-methylguanine) Apoptosis Apoptosis AlkylatedDNA->Apoptosis DNA Damage & Replication Errors

Caption: Metabolic activation pathway of Dacarbazine leading to DNA alkylation.

Dacarbazine is metabolized in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1) to its active form, the methyl diazonium ion.[3][10] This highly reactive electrophile then transfers a methyl group to the DNA of cancer cells, primarily at the O⁶ and N⁷ positions of guanine (B1146940) residues.[3] The resulting DNA adducts lead to DNA damage, inhibition of DNA replication, and ultimately, apoptosis (programmed cell death) of the cancer cells.[3][11]

Conclusion

The introduction of this compound functionality is a valuable tool in synthetic chemistry with significant applications in drug discovery and development. The diazotization-coupling reaction remains a primary and efficient method for their synthesis. Understanding the synthetic routes and the mechanism of action of this compound-containing drugs like dacarbazine is crucial for the development of new and more effective therapeutic agents.

References

Application Notes and Protocols: Triazene Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the triazene moiety as a versatile directing group in ortho-metalation reactions. This methodology allows for the regioselective functionalization of aromatic and heteroaromatic rings, a crucial transformation in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2]

Introduction to this compound Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy in organic synthesis for the regioselective functionalization of aromatic compounds.[3][4] The reaction relies on the use of a directing metalation group (DMG) that coordinates to an organometallic base (typically an organolithium or organomagnesium reagent), facilitating deprotonation at the sterically accessible ortho-position.[5][6][7][8] The resulting arylmetal intermediate can then be trapped with a wide range of electrophiles to introduce a variety of substituents.[6]

The 1,1-dialkyl-3-aryl this compound group has emerged as a highly effective DMG. Its advantages include:

  • Strong Directing Ability: The nitrogen atoms of the this compound group effectively chelate to the metal of the organometallic base, leading to high regioselectivity in the ortho-deprotonation step.[2][9][10]

  • Facile Introduction and Removal: Triazenes can be readily synthesized from the corresponding anilines and can be cleaved under acidic conditions to yield the functionalized aromatic compound, often leaving behind a synthetically useful diazonium salt intermediate.[2][11][12]

  • Compatibility with Various Metalation Reagents: The this compound group is compatible with both organolithium and organomagnesium bases, offering flexibility in reaction conditions.[13][14][15]

This methodology provides a robust platform for the synthesis of polysubstituted aromatic and heteroaromatic compounds, which are key scaffolds in many pharmaceutical agents.[16][17][18]

Experimental Protocols

Protocol 1: Synthesis of N,N-Dialkyl-N'-Aryl this compound Substrates

This protocol describes the synthesis of the this compound-functionalized aromatic substrate, the starting material for the directed ortho-metalation reaction. The procedure involves the diazotization of an aniline (B41778) derivative followed by coupling with a secondary amine.[11][12]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aryl amine (1.0 equiv.) in a minimal amount of concentrated hydrochloric acid and water at 0 °C (ice bath).

  • Slowly add a solution of sodium nitrite (1.05 equiv.) in cold water dropwise to the stirred solution of the aryl amine hydrochloride, maintaining the temperature at 0 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve the secondary amine (2.0 equiv.) in an aqueous solution of NaOH or KOH.

  • Slowly add the cold diazonium salt solution to the secondary amine solution with vigorous stirring, while maintaining a low temperature.

  • The this compound product will often precipitate from the reaction mixture. Continue stirring for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration and wash with cold water. Alternatively, if the product is not a solid, extract the aqueous mixture with dichloromethane or diethyl ether.

  • Dry the organic extracts over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: this compound-Directed Ortho-Lithiation and Electrophilic Quench

This protocol details the ortho-lithiation of an aryl this compound using an organolithium base, followed by quenching with an electrophile.[5][6]

Materials:

  • N,N-Dialkyl-N'-aryl this compound

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) in an appropriate solvent

  • Electrophile (e.g., aldehyde, ketone, alkyl halide, iodine, chlorotrimethylsilane)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the N,N-dialkyl-N'-aryl this compound (1.0 equiv.) and dissolve it in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2-2.0 equiv.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-3 hours, and then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the ortho-functionalized this compound by column chromatography on silica gel.

Protocol 3: this compound-Directed Ortho-Magnesiation and Electrophilic Quench

This protocol outlines the ortho-magnesiation of an aryl this compound using a magnesium amide base, followed by reaction with an electrophile. This method is often milder than organolithium-based procedures.[13][14][15]

Materials:

  • N,N-Dialkyl-N'-aryl this compound

  • Anhydrous toluene (B28343) or THF

  • Magnesium amide base (e.g., sBu₂Mg, (TMP)₂Mg·2LiCl)

  • Electrophile (e.g., aldehyde, ketone, aryl halide for cross-coupling)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N,N-dialkyl-N'-aryl this compound (1.0 equiv.) in anhydrous toluene or THF.

  • Add the magnesium amide base (0.5-1.2 equiv.) to the solution at room temperature or as specified in the literature for the particular base.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C) for the required time (typically 1-4 hours) to ensure complete metalation.

  • Cool the reaction mixture if necessary and add the electrophile (1.2-1.5 equiv.). For cross-coupling reactions, a suitable catalyst (e.g., a palladium or copper salt) and the coupling partner are added.

  • Stir the reaction until completion, which may require elevated temperatures for cross-coupling reactions.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the desired product by column chromatography.

Protocol 4: Cleavage of the this compound Directing Group

This protocol describes the removal of the this compound group to unveil the ortho-functionalized aromatic product. Acid-catalyzed cleavage is the most common method.[19][20]

Materials:

  • ortho-Functionalized N,N-dialkyl-N'-aryl this compound

  • Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄))

  • Solvent (e.g., dichloromethane, methanol, water)

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution for neutralization

  • Organic solvent for extraction

Procedure:

  • Dissolve the ortho-functionalized this compound in a suitable solvent such as dichloromethane or methanol.

  • Add the acid (e.g., TFA, or an aqueous solution of HCl or H₂SO₄) to the solution. The reaction can often be performed at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the final product by column chromatography, recrystallization, or distillation.

Quantitative Data

The following tables summarize representative yields for this compound-directed ortho-metalation reactions with various substrates, metalating agents, and electrophiles.

Table 1: Ortho-Magnesiation of 2-Aryl-2H-1,2,3-triazoles with sBu₂Mg [13][15]

EntryAryl Triazole SubstrateElectrophileProductYield (%)
12-Phenyl-2H-1,2,3-triazoleFurfural2-(2-(Furan-2-yl(hydroxy)methyl)phenyl)-2H-1,2,3-triazole68
22-(4-Methoxyphenyl)-2H-1,2,3-triazole4-Iodoanisole (Negishi Coupling)2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-2H-1,2,3-triazole93
32-Phenyl-2H-1,2,3-triazoleBenzoyl chloride(2-(2H-1,2,3-Triazol-2-yl)phenyl)(phenyl)methanone58
42-(4-Chlorophenyl)-2H-1,2,3-triazoleBenzaldehyde(2-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)(phenyl)methanol75

Table 2: Ortho-Diborylation of Aromatic Triazenes [18][21]

EntryAromatic this compound SubstrateBorylating AgentCatalystProductYield (%)
11-(Piperidin-1-yl)-3-phenyltriaz-1-eneB₂pin₂[Ir(OMe)(cod)]₂1-(2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(piperidin-1-yl)triaz-1-ene98
21-(4-Methoxyphenyl)-3-(piperidin-1-yl)triaz-1-eneB₂pin₂[Ir(OMe)(cod)]₂1-(2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxyphenyl)-3-(piperidin-1-yl)triaz-1-ene95
31-(4-Fluorophenyl)-3-(piperidin-1-yl)triaz-1-eneB₂pin₂[Ir(OMe)(cod)]₂1-(2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-fluorophenyl)-3-(piperidin-1-yl)triaz-1-ene99

Visualizations

General Workflow for this compound Directed Ortho-Metalation

Triazene_DoM_Workflow cluster_start Starting Materials cluster_synthesis This compound Synthesis cluster_dom Directed Ortho-Metalation cluster_cleavage Directing Group Removal ArylAmine Aryl Amine Diazotization 1. Diazotization (NaNO₂, HCl) ArylAmine->Diazotization SecondaryAmine Secondary Amine Coupling 2. Coupling SecondaryAmine->Coupling Diazotization->Coupling Arylthis compound Aryl this compound (DMG) Coupling->Arylthis compound Metalation 3. Ortho-Metalation (RLi or RMgX) Arylthis compound->Metalation ArylMetal Ortho-Metalated Intermediate Metalation->ArylMetal Quench 4. Electrophilic Quench ArylMetal->Quench Electrophile Electrophile (E+) Electrophile->Quench Functionalizedthis compound Ortho-Functionalized This compound Quench->Functionalizedthis compound Cleavage 5. Acid-Catalyzed Cleavage Functionalizedthis compound->Cleavage FinalProduct Final Ortho-Substituted Aromatic Product Cleavage->FinalProduct

Caption: General workflow for the synthesis of ortho-substituted aromatics.

Reaction Mechanism of this compound Directed Ortho-Lithiation

Caption: Mechanism of this compound directed ortho-lithiation.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final document.

References

Application Notes and Protocols: The Versatile Role of Triazenes in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triazenes in Polymer Chemistry

The field of polymer chemistry continually seeks novel building blocks to create materials with enhanced properties and functionalities. Among these, the 1,3,5-triazine (B166579) ring, a nitrogen-containing heterocycle, has emerged as a highly versatile component in the design and synthesis of advanced polymers. The unique electronic properties, thermal stability, and multifunctional nature of the triazine core allow for its incorporation into a wide array of polymeric structures, leading to materials with exceptional performance characteristics.

1.1. Overview of Triazine Chemistry

The 1,3,5-triazine unit is an electron-deficient aromatic ring that can be readily functionalized through nucleophilic substitution reactions, primarily using cyanuric chloride as a starting material. The stepwise substitution of the chlorine atoms allows for precise control over the final molecular architecture, enabling the synthesis of monomers with tailored properties. Furthermore, triazine rings can be formed through the cyclotrimerization of nitriles, providing another synthetic route to triazine-containing polymers.

1.2. Key Applications in Polymer Science

The incorporation of triazine moieties into polymer backbones or as pendant groups can impart a range of desirable properties, including:

  • High Thermal Stability: The inherent stability of the triazine ring contributes to polymers with high decomposition temperatures and glass transition temperatures.[1][2]

  • Flame Retardancy: The nitrogen-rich structure of triazines makes them effective as charring agents in intumescent flame-retardant systems.[2]

  • Porosity and Gas Adsorption: Triazine-based frameworks can be designed to have high surface areas and porosity, making them suitable for gas storage and separation.[3][4][5]

  • Optical Properties: Triazine-containing polymers can exhibit high refractive indices and low birefringence, which are advantageous for optical applications.[6]

  • Controlled Polymerization: Triazine derivatives have been developed as unimolecular initiators for controlled radical polymerization.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of triazenes in various areas of polymer chemistry.

Synthesis of Triazine-Containing Monomers

The synthesis of well-defined triazine-containing monomers is a crucial first step in the development of high-performance polymers. The following protocols detail the synthesis of mono-substituted dichloro-s-triazine derivatives, which are versatile precursors for a variety of polymerization reactions.

2.1. Application Note: Synthesis of Dichloro-s-Triazine Derivatives

The chemoselectivity of the chlorine atoms on cyanuric chloride allows for the stepwise substitution, enabling the synthesis of mono-, di-, and tri-substituted triazine derivatives. By controlling the reaction temperature and stoichiometry, it is possible to isolate the desired mono-substituted product in high yield. The choice of nucleophile (e.g., phenol (B47542) or aniline (B41778) derivatives) determines the nature of the linkage (O- or NH-) and the final properties of the monomer.[6]

2.2. Experimental Protocol: General Synthesis of Mono-substituted Dichloro-s-Triazine Monomers

2.2.1. Synthesis via O-Linkage

This protocol describes the synthesis of a mono-substituted dichloro-s-triazine with an ether linkage.

  • Materials:

  • Procedure:

    • Dissolve cyanuric chloride (5.5 mmol) in 15 mL of acetone in a flask and cool the solution to -5 °C in an ice-salt bath.

    • In a separate flask, dissolve the phenol derivative (10 mmol) and DIPEA (10 mmol) in 5 mL of acetone.

    • Add the solution of the phenol derivative and DIPEA dropwise to the cyanuric chloride solution at -5 °C with constant stirring.

    • Continue stirring at -5 °C for 2 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the precipitate and dry it under vacuum.

    • Purify the crude product by recrystallization from a mixture of n-hexane and dichloromethane to yield the desired monomer as a white solid.[6]

2.2.2. Synthesis via NH-Linkage

This protocol describes the synthesis of a mono-substituted dichloro-s-triazine with an amine linkage.

  • Materials:

    • Cyanuric chloride (5.5 mmol)

    • Sodium bicarbonate (NaHCO3) (10 mmol)

    • Aniline derivative (e.g., aniline, 4-(methylthio)aniline) (10 mmol)

    • Acetone (20 mL)

    • Ice water

  • Procedure:

    • Mix cyanuric chloride (5.5 mmol) with NaHCO3 (10 mmol) in 15 mL of acetone at -5 °C.

    • In a separate flask, dissolve the aniline derivative (10 mmol) in 5 mL of acetone.

    • Add the aniline derivative solution dropwise to the cyanuric chloride suspension at -5 °C.

    • Stir the reaction mixture at -5 °C for 2 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the precipitate and dry it under vacuum to obtain the monomer.[6]

Synthesis of Triazine-Based Polymers

Triazine-containing monomers can be polymerized through various techniques to yield linear, cross-linked, or hyperbranched polymers with a wide range of properties and applications.

3.1. Application Note: Polycondensation for High-Performance Polymers

Polycondensation is a common method for synthesizing triazine-based polymers. The reaction of dichlorotriazine monomers with di- or multifunctional nucleophiles, such as dithiols or diamines, leads to the formation of high-molecular-weight polymers. The properties of the resulting polymers can be tuned by the choice of the comonomer and the linkage type. For instance, the incorporation of sulfur-containing monomers can lead to polymers with high refractive indices.[6]

3.2. Experimental Protocol: Synthesis of Triazine-Based Poly(phenylene sulfide)s (PPS)

  • Materials:

    • Triazine monomer (e.g., T1-T6 from the previous protocol) (1 mmol)

    • Aromatic dithiol (e.g., 4,4'-thiobisbenzenethiol) (1 mmol)

    • Tetrahydrofuran (THF) (2 mL)

    • N,N-Diisopropylethylamine (DIPEA) (2.2 mmol)

    • Methanol (B129727)

  • Procedure:

    • Place the triazine monomer (1 mmol) and the aromatic dithiol (1 mmol) in a 10 mL round-bottom flask.

    • Add 2 mL of THF to dissolve the monomers.

    • Cool the solution to 0 °C and add DIPEA (2.2 mmol) dropwise with vigorous stirring.

    • Allow the solution to warm to room temperature and stir overnight.

    • Pour the viscous solution into methanol to precipitate the polymer.

    • Filter the polymer and dry it under vacuum at 70 °C to yield a white, fiber-like solid.[6]

3.3. Application Note: Synthesis of Porous Organic Polymers (POPs)

Triazine-based porous organic polymers (POPs) are a class of materials with high surface areas and permanent porosity. These materials are synthesized through polycondensation reactions that lead to highly cross-linked networks. The nitrogen-rich triazine units and the porous structure make these polymers excellent candidates for applications in gas adsorption, separation, and catalysis.[3][4]

3.4. Experimental Protocol: Synthesis of Triazine-Based Porous Organic Polymers (T-POPs) via Polycondensation

  • Materials:

  • Procedure:

    • Dissolve melamine (0.3847 g, 3.05 mmol) and the dialdehyde (4.58 mmol) in 20 mL of DMSO.

    • Add 7.50 mL of 3 M aqueous acetic acid to the solution.

    • Heat the mixture at 120 °C for 72 hours.

    • Cool the reaction to room temperature, and a precipitate will form.

    • Filter the precipitate and wash it sequentially with THF, acetone, and methanol.

    • Dry the resulting fine powder in an oven at 40 °C.[3]

3.5. Application Note: Synthesis of Triazine-Containing Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. The incorporation of triazine units into the polyimide backbone can further enhance these properties and introduce new functionalities. The synthesis typically involves a two-step polycondensation reaction between a diamine and a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization.[1]

3.6. Experimental Protocol: Two-Step Polycondensation for Triazine-Based Polyimides

  • Materials:

    • DOPO-substituted triazine-containing diamine monomer

    • Dianhydride

    • N-methyl-2-pyrrolidone (NMP)

    • Toluene (B28343)

  • Procedure:

    • Poly(amic acid) Synthesis:

      • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in NMP.

      • Add the dianhydride in one portion to the diamine solution under a nitrogen atmosphere.

      • Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

    • Thermal Imidization:

      • Add toluene to the poly(amic acid) solution to form an azeotropic mixture for the removal of water.

      • Heat the solution to 180 °C and maintain this temperature for 4 hours while removing the water/toluene azeotrope.

      • Cool the reaction mixture to room temperature.

      • Precipitate the polyimide by pouring the solution into methanol.

      • Filter the polymer, wash it with methanol, and dry it in a vacuum oven at 100 °C for 12 hours.[1]

Triazines as Polymer Additives and Modifiers

Beyond being integral parts of the polymer backbone, triazine derivatives are also highly effective as additives to modify and enhance the properties of existing polymers.

4.1. Application Note: Triazines as Flame Retardants

The high nitrogen content of triazine compounds makes them excellent charring agents in intumescent flame retardant (IFR) systems. When exposed to heat, they promote the formation of a stable carbonaceous char layer that acts as a barrier, insulating the underlying polymer from heat and flammable gases. This significantly reduces the flammability of the polymer.[2]

4.2. Experimental Protocol: Preparation of Flame-Retardant Polypropylene (B1209903) Composites with Triazine-Based Polymers

  • Materials:

    • Polypropylene (PP)

    • Ammonium (B1175870) polyphosphate (APP)

    • Synthesized triazine-based polymer (e.g., 5a-c or 7a-c from the cited literature[2])

    • Internal mixer

  • Procedure:

    • Dry the polypropylene, ammonium polyphosphate, and triazine-based polymer in an oven at 80 °C for 4 hours.

    • Prepare the intumescent flame-retardant (IFR) system by mixing APP and the triazine-based polymer in a desired mass ratio (e.g., 2:1).

    • Melt-blend the polypropylene with the IFR system in an internal mixer at 190 °C and a rotor speed of 60 rpm for 10 minutes. The total loading of the IFR system in the composite can be varied (e.g., 25 wt%).

    • Mold the resulting composite into standard test specimens by hot-pressing at 190 °C under a pressure of 10 MPa for 5 minutes.

    • Cool the specimens to room temperature under pressure.[2]

Characterization of Triazine-Based Polymers

A thorough characterization of the synthesized triazine-based polymers is essential to understand their structure-property relationships.

5.1. Spectroscopic and Thermal Analysis

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of the desired polymer by identifying characteristic absorption bands of the triazine ring (around 1550 and 1350 cm⁻¹) and other functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer structure.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer by measuring the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.

  • Gel Permeation Chromatography (GPC): Measures the number average molecular weight (Mn) and weight average molecular weight (Mw) of the polymer.

5.2. Data Summary Tables

The following tables summarize key quantitative data for representative triazine-based polymers.

Table 1: Molecular Weight and Thermal Properties of Triazine-Based Poly(phenylene sulfide)s (PPS) [6]

PolymerMₙ ( g/mol )T₉ (°C)
P1 15,000135
P2 67,000145
P3 32,000140
P4 12,000165

Table 2: Optical Properties of Triazine-Based Poly(phenylene sulfide)s (PPS) [6]

PolymerSulfur Content (wt%)Birefringence (Δn)
P1 26.910.0030
P2 22.930.0042
P3 27.540.0031
P4 22.980.0018
P5 27.600.0015
P6 25.800.0039

Table 3: Thermal Properties of Triazine-Containing Polyimides [1]

PolyimideMₙ ( g/mol )Mₙ ( g/mol )Char Residue at 800 °C (%)
PI1 151,700354,50046.44
PI2 301,700693,90027.18
PI3 274,200599,00053.05

Table 4: Flame Retardant Properties of Triazine-Based Polymers [2]

PolymerLimited Oxygen Index (LOI) at 800 °CClassification
5b 27.50Self-extinguishing
5c 30.12Self-extinguishing
7a 27.23Self-extinguishing
7b 29.86Self-extinguishing
7c 30.85Self-extinguishing

Table 5: Adsorption Capacity of a Triazine-Based Porous Organic Polymer [4]

AdsorbateMaximum Adsorption Capacity (mg g⁻¹)
Dibenzothiophene (DBT)147.22

Visualizations

Diagram 1: Synthesis of Triazine-Based Polymers

G cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_application Applications Cyanuric Chloride Cyanuric Chloride Triazine Monomer Triazine Monomer Cyanuric Chloride->Triazine Monomer Nucleophilic Substitution Nucleophile Nucleophile Nucleophile->Triazine Monomer Triazine Polymer Triazine Polymer Triazine Monomer->Triazine Polymer Polycondensation Comonomer Comonomer Comonomer->Triazine Polymer High-Performance Materials High-Performance Materials Triazine Polymer->High-Performance Materials Porous Materials Porous Materials Triazine Polymer->Porous Materials Flame Retardants Flame Retardants Triazine Polymer->Flame Retardants

Caption: General workflow for the synthesis and application of triazine-based polymers.

Diagram 2: Logical Relationship of Triazine Polymer Properties

G Triazine Core Triazine Core High Nitrogen Content High Nitrogen Content Triazine Core->High Nitrogen Content Electron Deficient Electron Deficient Triazine Core->Electron Deficient Rigid Structure Rigid Structure Triazine Core->Rigid Structure Flame Retardancy Flame Retardancy High Nitrogen Content->Flame Retardancy Gas Adsorption Gas Adsorption Electron Deficient->Gas Adsorption Optical Properties Optical Properties Electron Deficient->Optical Properties Thermal Stability Thermal Stability Rigid Structure->Thermal Stability High Char Yield High Char Yield Flame Retardancy->High Char Yield Porosity Porosity Gas Adsorption->Porosity High Tg & Td High Tg & Td Thermal Stability->High Tg & Td High Refractive Index High Refractive Index Optical Properties->High Refractive Index

Caption: Structure-property relationships in triazine-based polymers.

Conclusion

Triazines are a valuable class of heterocyclic compounds that offer a wealth of opportunities in polymer chemistry. Their unique structural and electronic features allow for the creation of polymers with a wide range of desirable properties, from high thermal stability and flame retardancy to controlled porosity and specific optical characteristics. The synthetic versatility of triazines, particularly the stepwise functionalization of cyanuric chloride, provides chemists with a powerful tool to design and synthesize novel materials for advanced applications. The protocols and data presented herein serve as a guide for researchers to explore the full potential of triazenes in the development of next-generation polymers.

References

Application Notes and Protocols for Triazene Compounds in Nitrogen Fixation Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive investigation of scientific literature reveals that the use of acyclic triazene compounds for direct nitrogen fixation is not a currently established or well-documented area of research. The predominant approach to dinitrogen activation and reduction under mild conditions focuses on transition metal complexes that mimic the function of nitrogenase enzymes.[1][2]

However, the structurally related cyclic triazine scaffolds are of significant interest as ligands in coordination chemistry and catalysis.[3][4] These nitrogen-rich heterocyclic compounds can be used to create robust ligands that stabilize metal centers and modulate their electronic properties, which is crucial for catalytic processes.[4]

Therefore, these notes will focus on the application of triazine-based ligands in the synthesis of transition metal complexes, a field highly relevant to the development of new catalysts, potentially including those for nitrogen fixation in the future.

Application Notes: Triazine-Based Ligands in Catalysis

The quest to overcome the extreme inertness of the dinitrogen (N₂) molecule is a central challenge in chemistry.[2] The industrial Haber-Bosch process requires high temperatures and pressures, making the search for energy-efficient alternatives a priority.[1][5] Nature's solution is the enzyme nitrogenase, which uses a complex metal-sulfur cluster to reduce N₂ to ammonia (B1221849) at ambient conditions.[5]

Inspired by nitrogenase, chemists are developing synthetic molecular catalysts, typically involving a transition metal center where dinitrogen can bind and be activated.[5] The function of these catalysts is critically dependent on the surrounding ligands, which control the metal's coordination environment, solubility, and electronic properties.

Triazine derivatives have emerged as versatile platforms for designing multidentate "pincer" ligands.[6] These ligands bind tightly to a metal center through a combination of nitrogen and other donor atoms (like phosphorus in PNP ligands), creating a stable and well-defined catalytic site. While these triazine-based complexes have been primarily explored in reactions like transfer hydrogenation and cross-coupling, the principles of ligand design are directly applicable to the challenges of nitrogen fixation.[6]

Data Presentation

As there is no quantitative data for nitrogen fixation using this compound compounds, the following table summarizes the types of triazine-based ligands and their established applications in catalysis, demonstrating their utility in supporting reactive metal centers.

Ligand TypeMetal CenterCatalytic ApplicationReference
Bis(pyrazolyl)-s-triazineZinc(II)Model complexes for biological systemsN/A
PNP-type Pincer LigandIron, Cobalt, ManganeseAmmonia/Hydrazine formation (stoichiometric)[6]
Triazine-based N-Heterocyclic Carbene (NHC)Ruthenium(II)Transfer hydrogenation of ketonesN/A
Triazine-based NHCPalladium(II)Suzuki cross-coupling reactionsN/A

Experimental Protocols

The following are generalized protocols for the synthesis of a triazine-based pincer ligand and its subsequent complexation to a metal center. These protocols are representative of common synthetic routes in this field of chemistry.

Protocol 1: Synthesis of a Generic Triazine-Based PNP Pincer Ligand

This protocol describes the synthesis of a symmetrical N,N'-bis(diphenylphosphino)-diamino-1,3,5-triazine ligand.

Materials:

Procedure:

  • Step 1: Synthesis of Diamino-chloro-triazine Intermediate

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 2,4,6-trichloro-1,3,5-triazine in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the desired amine (2 equivalents) and triethylamine (2 equivalents) in toluene dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude 2-chloro-4,6-diamino-1,3,5-triazine intermediate. Purify by column chromatography or recrystallization if necessary.

  • Step 2: Phosphination to form the PNP Ligand

    • Dissolve the diamino-chloro-triazine intermediate in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a strong base such as n-butyllithium (2 equivalents) dropwise to deprotonate the amino groups, forming the corresponding diamide.

    • After stirring for 1 hour at -78 °C, slowly add chlorodiphenylphosphine (2 equivalents).

    • Allow the reaction to slowly warm to room temperature and stir for another 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography on silica gel to yield the final PNP pincer ligand.

Protocol 2: Synthesis of a Triazine-PNP Metal Complex

This protocol describes a general method for coordinating the synthesized PNP ligand to a metal precursor.

Materials:

  • Synthesized triazine-PNP ligand

  • Metal precursor (e.g., FeCl₂, MnBr₂)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, prepare a solution of the metal precursor in the chosen anhydrous solvent.

  • In a separate Schlenk flask, dissolve the triazine-PNP ligand (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal precursor solution at room temperature.

  • Stir the reaction mixture for 4-24 hours. A color change or precipitation of the product may be observed.

  • Monitor the formation of the complex using appropriate spectroscopic methods (e.g., ³¹P NMR if applicable).

  • If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product is soluble, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., THF/pentane).

  • Characterize the final complex by methods such as X-ray crystallography, NMR spectroscopy, and elemental analysis.

Visualizations

The following diagrams illustrate the conceptual structure of a triazine-pincer metal complex and a generalized workflow for its synthesis.

Triazine_Pincer_Complex cluster_ligand Triazine-PNP Pincer Ligand cluster_metal Coordination N1 N C2 C-NH-P(Ph)₂ N1->C2 N2 N C1 C-R¹ N2->C1 N3 N C3 C-NH-P(Ph)₂ N3->C3 M M N3->M C1->N3 C2->N2 P1 P C3->N1 P2 P P1->M P2->M

Caption: General structure of a metal complex with a triazine-based PNP pincer ligand.

Synthesis_Workflow Start Starting Materials (Triazine Precursor, Amine, Ph₂PCl, Metal Salt) Step1 Step 1: Synthesis of Diamino-chloro-triazine Start->Step1 Step2 Step 2: Phosphination (Deprotonation & Reaction with Ph₂PCl) Step1->Step2 Ligand Purified Triazine-PNP Ligand Step2->Ligand Step3 Step 3: Complexation (Reaction with Metal Salt) Ligand->Step3 Complex Final Metal Complex Step3->Complex Purification Purification & Characterization (Crystallography, NMR, etc.) Complex->Purification

Caption: Conceptual workflow for the synthesis of a triazine-pincer metal complex.

References

Quantitative Analysis of Triazenes: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques for the quantification of triazene compounds. Triazenes are a class of organic compounds with applications as herbicides in agriculture and as active pharmaceutical ingredients in medicine. Accurate quantification of these compounds is crucial for environmental monitoring, ensuring food safety, and in pharmaceutical research and development for pharmacokinetic and quality control studies.

This guide details the methodologies for the most common and effective analytical techniques, including chromatographic, spectrophotometric, and electrochemical methods. It presents quantitative data in a comparative format and includes detailed experimental protocols and visual workflows to aid in method selection and implementation.

Application Notes

The choice of analytical method for this compound quantification depends on several factors, including the specific this compound of interest, the sample matrix, the required sensitivity, and the available instrumentation.

  • Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) or diode array detection (DAD), are the most widely used methods for this compound analysis.[1] These methods offer high sensitivity and selectivity, making them suitable for trace-level quantification in complex matrices like environmental and biological samples.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the analysis of a wide range of pesticide residues, including triazines.[4] It provides excellent sensitivity and specificity and can often analyze parent compounds and their metabolites directly without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for the analysis of volatile and semi-volatile organic compounds. Triazines are amenable to GC analysis, sometimes requiring a derivatization step to improve thermal stability.[3]

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A more accessible and less expensive alternative to mass spectrometry-based methods. While it provides good quantitative results, its sensitivity and selectivity are generally lower than GC-MS and LC-MS/MS, making it more suitable for samples with higher concentrations of triazines.

  • Spectrophotometric Methods: UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of triazenes, particularly for pharmaceutical formulations where the concentration of the analyte is relatively high. The method is based on the inherent UV absorbance of the this compound chromophore.[5]

  • Electrochemical Methods: Techniques like voltammetry provide a sensitive and selective alternative for the determination of triazines.[2] These methods are based on the electrochemical oxidation or reduction of the this compound molecule at an electrode surface.

Comparative Quantitative Data

The following tables summarize the quantitative performance of various analytical techniques for the quantification of different this compound compounds.

Table 1: Quantification of Triazine Herbicides

Analyte(s)MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference(s)
Atrazine, Simazine, AmetrynHPLC-DAD20 - 600 µg/L---[6]
Atrazine, AmetryneSquare Wave Voltammetry (SWV)-Atrazine: 3.06 µg/L, Ametryne: 3.78 µg/L-70.30% - 79.40%[2]
Atrazine, Simazine, AmetrynDental Amalgam Electrode with SWV-< 100 µg/L-~100%[7]
Seven TriazinesGC-MS0.3 - 3.0 mg/L0.020 - 0.056 µg/L-80% - 120%[8]

Table 2: Quantification of Pharmaceutical Triazenes

Analyte(s)MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy/RecoveryReference(s)
Dacarbazine (B1669748)HPLC-UV1.0 - 15.0 µg/mL0.10 µg/mL0.30 µg/mL91% - 112%[9]
DacarbazineRP-HPLC25 - 150 µg/mL0.17 µg/mL0.52 µg/mL99.85% - 100.32%[2]
DacarbazineUPLC4 - 20 µg/mL1.15 µg/mL3.50 µg/mL96% - 100%[3]
DacarbazineLC-MS/MS10 - 1,000 µg/L10 µg/L-86.1% - 99.4%[4]
Dacarbazine and metabolitesSpectrophotometry4 - 20 µg/mL---[10]
TemozolomideHPLC-UV0.1 - 20 µg/mL-0.1 µg/mLBias: 5.0% - 10.0%[1]
TemozolomideHPLC-UV0.05 - 5 µg/mL---[1]

Experimental Protocols and Workflows

This section provides detailed protocols for the key analytical techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Triazine Herbicides

This protocol is based on the direct analysis of triazine compounds in drinking water without extensive sample preparation.[11]

a. Sample Preparation

  • To a water sample, add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM for pH adjustment and dechlorination.

  • Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.

  • Spike the sample with an appropriate internal standard solution (e.g., Atrazine-d5).

b. LC-MS/MS Analysis

  • HPLC System: Thermo Scientific Accela™ HPLC system or equivalent.

  • Column: Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm particle size.

  • Mobile Phase A: 5 mM Ammonium Acetate in water.

  • Mobile Phase B: Methanol (B129727).

  • Flow Rate: 400 µL/min.

  • Injection Volume: Varies depending on sensitivity requirements.

  • Mass Spectrometer: Thermo Scientific TSQ Quantum Access™ triple stage quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

c. Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WaterSample Water Sample AddReagents Add Ammonium Acetate and Sodium Omadine WaterSample->AddReagents SpikeIS Spike with Internal Standard AddReagents->SpikeIS HPLC HPLC Separation SpikeIS->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: Workflow for LC-MS/MS analysis of triazine herbicides.

Gas Chromatography-Mass Spectrometry (GC-MS) for Triazine Herbicides

This protocol is based on EPA Method 523 for the determination of triazine pesticides and their degradates in drinking water.[9]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Adjust the pH of a 250 mL water sample and fortify with surrogate standards.

  • Pass the sample through a carbon solid-phase extraction (SPE) cartridge to adsorb the triazines.

  • Wash the cartridge to remove interferences.

  • Elute the triazines from the cartridge with ethyl acetate followed by dichloromethane/methanol.

  • Dry the eluate with anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen.

  • Add an internal standard and bring the final volume to 1.0 mL.

b. GC-MS Analysis

  • GC System: Agilent 6890 or equivalent.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Injector: Splitless mode.

  • Oven Temperature Program: Typically starts at a low temperature (e.g., 60°C), ramps to a high temperature (e.g., 300°C).

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

c. Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis WaterSample Water Sample SPE Solid-Phase Extraction (SPE) WaterSample->SPE Elution Elution SPE->Elution Concentration Concentration & Add IS Elution->Concentration GC GC Separation Concentration->GC MS MS Detection (Full Scan/SIM) GC->MS Data Data Analysis MS->Data

Caption: Workflow for GC-MS analysis of triazine herbicides.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Dacarbazine

This protocol is adapted for the quantification of the pharmaceutical this compound, dacarbazine.[2][9]

a. Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the dacarbazine standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution.

  • For Biological Samples (e.g., skin): Homogenize the tissue sample in a suitable extraction solvent. Centrifuge to pellet debris and collect the supernatant. Further cleanup may be required depending on the complexity of the matrix.

b. HPLC-UV Analysis

  • HPLC System: Waters HPLC System with PDA detector or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid, pH 5) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 90:10).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 323 nm.[2]

  • Column Temperature: Ambient (e.g., 30°C).

c. Workflow Diagram

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Dacarbazine Sample (Bulk or Biological) Dissolution Dissolution/ Extraction Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC UV UV Detection HPLC->UV Quantification Quantification UV->Quantification

Caption: Workflow for HPLC-UV analysis of dacarbazine.

UV-Vis Spectrophotometry for Triazine Quantification

This protocol provides a general procedure for the quantification of triazines using UV-Vis spectrophotometry.

a. Sample Preparation

  • Prepare a stock solution of the triazine standard of known concentration in a suitable solvent (e.g., methanol, chloroform).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Prepare the sample solution by dissolving a known amount of the sample in the same solvent. Dilute if necessary to bring the absorbance within the linear range of the instrument.

b. UV-Vis Spectrophotometric Analysis

  • Spectrophotometer: Double beam UV-Vis spectrophotometer.

  • Wavelength Range: Scan the UV-Vis spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For atrazine, λmax is around 228 nm.[9]

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the triazine in the sample solution from the calibration curve using its measured absorbance.

c. Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis UV-Vis Analysis Standards Prepare Calibration Standards Scan Determine λmax Standards->Scan Sample Prepare Sample Solution Sample->Scan Measure Measure Absorbance Scan->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for UV-Vis spectrophotometric analysis of triazines.

Electrochemical Analysis (Voltammetry) for Triazine Quantification

This protocol outlines a general procedure for the voltammetric determination of triazines.[2]

a. Electrode and Sample Preparation

  • Working Electrode Preparation: A dental amalgam electrode (DAE) or other suitable working electrode is polished and electrochemically activated.[2]

  • Supporting Electrolyte: Prepare a suitable supporting electrolyte, such as Britton-Robinson buffer at a specific pH (e.g., pH 2.5).[2]

  • Sample Preparation: Water samples are typically filtered to remove particulate matter. An aliquot of the sample is then added to the electrochemical cell containing the supporting electrolyte.

b. Voltammetric Analysis

  • Potentiostat/Galvanostat: An electrochemical workstation.

  • Three-Electrode System:

    • Working Electrode: Dental Amalgam Electrode (DAE).

    • Reference Electrode: Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Technique: Square Wave Voltammetry (SWV).

  • Voltammetric Parameters:

    • Potential Range: e.g., 0.00 V to -1.20 V.

    • Pulse Amplitude: e.g., 50 mV.

    • Frequency: e.g., 100 s⁻¹.

    • Scan Increment: e.g., -2 mV.

  • Quantification: A calibration curve is constructed by the standard addition method. The peak current is proportional to the concentration of the triazine.

c. Workflow Diagram

Electro_Workflow cluster_prep Preparation cluster_analysis Voltammetric Analysis Electrode Prepare Working Electrode SWV Perform Square Wave Voltammetry (SWV) Electrode->SWV Sample Prepare Sample in Supporting Electrolyte Sample->SWV Measure Measure Peak Current SWV->Measure Calibrate Standard Addition Calibration Measure->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for electrochemical analysis of triazines.

References

Application Notes and Protocols for Triazene-Based Diazo Transfer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of modern triazene-based reagents in diazo transfer reactions. These reagents offer significant advantages in safety and efficiency over traditional diazo transfer agents, making them valuable tools in organic synthesis, particularly in the context of drug discovery and development where the synthesis of complex molecules is paramount.

Introduction to this compound-Based Diazo Transfer Reagents

Diazo compounds are versatile synthetic intermediates, crucial for a variety of chemical transformations including cyclopropanations, C-H insertions, and the Wolff rearrangement. The transfer of a diazo group to a substrate is a fundamental transformation in organic chemistry. Historically, this has been achieved using reagents like tosyl azide (B81097) and triflyl azide, which are effective but suffer from significant safety concerns due to their explosive nature.

In recent years, a new class of diazo transfer reagents based on this compound and related heterocyclic structures has emerged. These reagents, including 2-azido-4,6-dimethoxy-1,3,5-triazine (ADT) , imidazole-1-sulfonyl azide hydrochloride , and 2-azido-1,3-dimethylimidazolinium salts (ADMC and ADMP) , offer a safer and often more efficient alternative for the synthesis of diazo compounds and organic azides. They are typically more stable, easier to handle, and provide high yields of products under mild reaction conditions.

Reagent Profiles and Quantitative Data

This section provides an overview of the key this compound-based diazo transfer reagents and summarizes their performance with various substrates.

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)

ADT is a highly efficient and shelf-stable diazo transfer reagent. While it was initially reported as being "intrinsically safe," subsequent studies have shown that it exhibits a highly exothermic decomposition and should be handled with care, with a maximum recommended process temperature of 55 °C.[1][2] Despite these safety considerations, ADT is a powerful reagent for diazo transfer to active methylene (B1212753) compounds, often providing excellent yields rapidly at room temperature.[2][3]

Imidazole-1-sulfonyl Azide Hydrochloride

Imidazole-1-sulfonyl azide hydrochloride is a crystalline, shelf-stable reagent that is a safer alternative to triflyl azide.[4] It is effective for the conversion of primary amines to azides and activated methylene compounds to diazo compounds.[4] Its hydrogen sulfate (B86663) salt is reported to be even more stable.[5][6]

2-Azido-1,3-dimethylimidazolinium Salts (ADMC and ADMP)

2-Azido-1,3-dimethylimidazolinium chloride (ADMC) and its hexafluorophosphate (B91526) salt (ADMP) are highly efficient and safe diazo transfer reagents.[7][8] ADMP is a stable, crystalline solid that can be handled safely.[8] These reagents are particularly effective for the diazotization of 1,3-dicarbonyl compounds, providing high yields under mild conditions.[7] A key advantage is that the byproducts of the reaction are highly water-soluble, simplifying product isolation.[7]

Table 1: Quantitative Comparison of this compound-Based Diazo Transfer Reagents

ReagentSubstrate TypeSubstrate ExampleProductYield (%)Reference
ADTActive Methylene1,3-Diphenyl-1,3-propanedione2-Diazo-1,3-diphenyl-1,3-propanedioneExcellent[2]
Imidazole-1-sulfonyl Azide HClPrimary AmineBenzylamineBenzyl azideGood to Excellent[4]
Imidazole-1-sulfonyl Azide HClActive MethyleneDiethyl malonateDiethyl diazomalonateModerate[4]
ADMC1,3-Dicarbonyl1-Phenyl-1,3-butanedione2-Diazo-1-phenyl-1,3-butanedione99[7]
ADMC1,3-DicarbonylEthyl benzoylacetateEthyl 2-diazo-2-benzoylacetate98[7]
ADMC1,3-DicarbonylDimethyl malonateDimethyl diazomalonate79[7]
ADMPPrimary Amine4-Methoxyaniline4-Methoxyphenyl azide95[1]
ADMPPrimary AmineBenzylamineBenzyl azide92[1]
ADMPPrimary AmineCyclohexylamineCyclohexyl azide85[1]

Experimental Protocols

The following are detailed protocols for key experiments using this compound-based diazo transfer reagents.

Protocol 1: Diazo Transfer to an Active Methylene Compound using 2-Azido-1,3-dimethylimidazolinium Chloride (ADMC)

This protocol describes the in-situ generation of ADMC and its use in the diazotization of a 1,3-dicarbonyl compound.[7]

Materials:

Procedure:

  • To a stirred suspension of 2-chloro-1,3-dimethylimidazolinium chloride (1.1 mmol) in anhydrous acetonitrile (2 mL) at 0 °C under an inert atmosphere, add sodium azide (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes to generate 2-azido-1,3-dimethylimidazolinium chloride (ADMC) in situ.

  • In a separate flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous THF (2 mL).

  • Add the solution of the 1,3-dicarbonyl compound and triethylamine to the freshly prepared ADMC solution at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes to 4 hours.[7]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diazo compound.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Diazo Transfer to a Primary Amine using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)

This protocol outlines the conversion of a primary amine to an azide using the stable crystalline reagent ADMP.[1]

Materials:

  • Primary amine (e.g., 4-methoxyaniline)

  • 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP)

  • 4-(N,N-Dimethyl)aminopyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the primary amine (1.0 mmol) and DMAP (1.2 mmol) in anhydrous acetonitrile (2.0 mL) at room temperature, add a solution of ADMP (1.2 mmol) in anhydrous acetonitrile (1.0 mL).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the reaction is complete (typically a few hours), pour the mixture into water.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting azide by column chromatography on silica gel.

Visualizations

Reaction Mechanism and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound-mediated diazo transfer reactions.

diazo_transfer_mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products ActiveMethylene Active Methylene (R1-CH2-R2) Enolate Enolate Anion (R1-CH(-)-R2) ActiveMethylene->Enolate + Base - H+ Base Base TriazeneReagent This compound Reagent (e.g., ADMC) TriazeneAdduct This compound Adduct Enolate->TriazeneAdduct + this compound Reagent DiazoCompound Diazo Compound (R1-C(N2)-R2) TriazeneAdduct->DiazoCompound Elimination Byproduct Byproduct (e.g., Imidazolinone) TriazeneAdduct->Byproduct

Caption: Generalized mechanism of diazo transfer to an active methylene compound.

experimental_workflow start Start reagent_prep Reagent Preparation (in-situ or dissolution) start->reagent_prep reaction Diazo Transfer Reaction (Addition of Substrate/Base) reagent_prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Quenching & Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a diazo transfer reaction.

safety_considerations safety Safety First! ppe Always wear appropriate PPE: - Safety glasses - Lab coat - Gloves safety->ppe hood Perform all reactions in a well-ventilated fume hood. safety->hood temp_control Carefully control reaction temperature, especially with potentially exothermic reagents like ADT. safety->temp_control waste Dispose of azide-containing waste properly. safety->waste

Caption: Key safety considerations for working with diazo transfer reagents.

References

High-Throughput Screening Assays for Triazene Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine-based compounds represent a versatile class of molecules with a broad spectrum of biological activities. Their scaffold is a key feature in a variety of inhibitors targeting critical cellular pathways implicated in diseases such as cancer and hyperpigmentation disorders. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly identifying and characterizing novel inhibitors from large chemical libraries. This document provides detailed application notes and protocols for HTS assays tailored to the discovery of triazene inhibitors targeting key enzymes like Dihydrofolate Reductase (DHFR), Tyrosinase, and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).

The protocols outlined below are designed for reproducibility and scalability, incorporating best practices for assay validation and data analysis. The accompanying diagrams and data tables offer a comprehensive guide for researchers embarking on screening campaigns for novel this compound-based therapeutics.

Data Presentation: Quantitative Analysis of this compound Inhibitors

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets, as determined by the HTS assays described in this document.

Table 1: Inhibitory Activity of this compound Derivatives against Dihydrofolate Reductase (DHFR)

Compound IDTargetAssay TypeIC50Reference
Dihydro-1,3,5-triazine A2Human DHFREnzymatic7.46 nM[1]
Dihydro-1,3,5-triazine A5Human DHFREnzymatic3.72 nM[1]
Dihydro-1,3,5-triazine B1Human DHFREnzymatic6.46 nM[1]
Dihydro-1,3,5-triazine B3Human DHFREnzymatic4.08 nM[1]
Triazine-benzimidazole analogHuman DHFREnzymatic0.11 - 42.4 µM[2]

Table 2: Inhibitory Activity of this compound Derivatives against Tyrosinase

Compound IDTargetAssay TypeIC50Reference
TGH11TyrosinaseCell-based~10 µM[3]
TGD10TyrosinaseCell-based~10 µM[3]
TGD39TyrosinaseCell-based~10 µM[3]
TGJ29TyrosinaseCell-based~10 µM[3]
Triazine 17TyrosinaseCell-based (melan-a cells)7.5 µM[4]

Table 3: Inhibitory Activity of 1,3,5-Triazine (B166579) Derivatives against PI3K/mTOR

Compound IDTargetAssay TypeIC50Reference
Compound 13gPI3Kα / mTOREnzymaticPI3Kα: 525 nM, mTOR: 48 nM[5]
Compound 13PI3KαEnzymatic1.2 nM
PQR309pan-Class I PI3K / mTOREnzymaticPI3Kα: 122 nM (WT)
Compound 6PI3KγEnzymatic6.90 µM

Table 4: Cellular Activity of this compound Derivatives

Compound IDCell LineAssay TypeIC50 / % InhibitionReference
Dihydro-1,3,5-triazines (24 compounds)HCT116, A549, HL-60, HepG2, MDA-MB-231Antiproliferative0.001 - 0.79 µM[1]
Compound 13gA549, MCF-7, HelaAntiproliferativeA549: 0.20 µM, MCF-7: 1.25 µM, Hela: 1.03 µM[5]
Compound 13HCT-116, U87-MGAntiproliferationHCT-116: 0.83 µM, U87-MG: 1.25 µM
Compound 6Renal cancer (CAKI-1)Cytotoxicity60.13% inhibition
Triazole-tethered triazine 7aHCT-116Cytotoxicity (MTT)0.87 nM
Triazole-tethered triazine 7gHCT-116Cytotoxicity (MTT)1.41 nM

Signaling Pathways and Experimental Workflows

1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 1,3,5-triazine derivatives have emerged as potent inhibitors of key kinases in this pathway, particularly PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream TriazineInhibitor Triazine Inhibitor TriazineInhibitor->PI3K TriazineInhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine compounds.

2. High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying this compound inhibitors follows a multi-stage process, from primary screening of a large compound library to hit confirmation and validation through secondary and tertiary assays.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation cluster_tertiary Lead Optimization CompoundLibrary Compound Library (Triazenes) PrimaryAssay Primary HTS Assay (e.g., Biochemical) CompoundLibrary->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits DoseResponse Dose-Response (IC50 Determination) Hits->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Cell-based) DoseResponse->OrthogonalAssay ConfirmedHits Confirmed Hits OrthogonalAssay->ConfirmedHits SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR LeadCompound Lead Compound SAR->LeadCompound

References

Application Notes and Protocols for Triazene-Based Cross-Linking Agents in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of triazene-based cross-linking agents in proteomics research. The focus is on photo-activatable reagents, particularly those containing diazirine functionalities, for the study of protein-protein interactions (PPIs) and protein structures.

Introduction to this compound-Based Cross-Linking

This compound-based compounds, especially those incorporating diazirine groups, have emerged as powerful tools in chemical proteomics.[1] These photo-activatable cross-linkers offer temporal control over the cross-linking reaction. Upon activation with UV light, diazirines form highly reactive carbenes that can insert into a wide range of chemical bonds in close proximity, effectively "capturing" transient and stable protein interactions.[2][3] This characteristic makes them particularly valuable for studying dynamic protein complexes and interaction networks within their native cellular environment.[4]

A key advantage of many modern cross-linkers is the incorporation of a mass spectrometry (MS)-cleavable bond within the linker. This feature simplifies the analysis of complex cross-linked samples by allowing the cross-linked peptides to be separated during MS/MS analysis, which greatly aids in their identification.[2]

Featured this compound-Based Cross-Linking Agents

This document focuses on two major classes of this compound-related, photo-activatable cross-linking agents:

  • Succinimidyl Diazirine Sulfoxide (B87167) (SDASO) Cross-linkers: These are heterobifunctional, MS-cleavable cross-linkers. One end features an NHS ester that reacts with primary amines (e.g., lysine (B10760008) residues), while the other end contains a photo-activatable diazirine group. The sulfoxide bond in the linker is cleavable by collision-induced dissociation (CID) in the mass spectrometer.[2]

  • 2,4,6-Triazido-1,3,5-Triazine (TATA): This is a short-range, homo-trifunctional, non-specific photo-reactive cross-linking reagent. Upon UV activation, it generates up to three nitrene radicals capable of non-selective cross-linking with a short distance constraint of approximately 5 Å.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing photo-activatable cross-linking agents for proteomics analysis.

Table 1: Cross-Linking Performance of a Trifunctional Cross-linker in Different Lysates.

Sample TypeAmount of ProteinNumber of Identified Inter-linked Lysine PairsNumber of Identified Protein-Protein Interactions (PPIs)Reference
E. coli Lysate40 µg3130677[6]
C. elegans Lysate40 µg893121[6]

Table 2: Cross-Linking Results for the Yeast 26S Proteasome using SDASO.

Cross-linkerNumber of Identified Cross-linksNumber of Inter-protein Cross-linksNumber of Intra-protein Cross-linksReference
SDASO1588573[2]

Table 3: Cross-Linking of α-synuclein Monomer using TATA.

ProteinCross-linkerNumber of Identified Short-distance ConstraintsSignificanceReference
α-synucleinTATA10Enabled initial modeling of the molten-globule form[5]

Experimental Protocols

Protocol 1: In Vitro Protein Cross-Linking using Amine-Reactive Diazirine Cross-linkers

This protocol is adapted for a generic amine-reactive diazirine cross-linker.

Materials:

  • Purified protein sample in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive diazirine cross-linker (e.g., SDA, LC-SDA)

  • Dry DMSO or DMF

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • UV lamp (365 nm)

Procedure:

  • Sample Preparation: Prepare the purified protein sample in an amine-free buffer like PBS.

  • Cross-linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-ester diazirine cross-linker in DMSO or DMF.

  • Cross-linking Reaction:

    • Add the cross-linker to the protein sample to a final concentration of 0.5-2 mM.

    • For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the cross-linker.

    • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.

  • Removal of Excess Cross-linker: Remove unreacted cross-linker using a desalting column.

  • Photo-activation:

    • Place the sample on ice, approximately 5 cm from a 365 nm UV light source.

    • Irradiate for 30 minutes.

  • Downstream Analysis: The cross-linked sample is now ready for SDS-PAGE analysis, enzymatic digestion, and mass spectrometry.

Protocol 2: In-Cell Cross-Linking using a Photo-Activatable Diazirine Cross-linker

This protocol provides a general workflow for in-cell cross-linking experiments.

Materials:

  • Suspension or adherent cells (e.g., HEK293T)

  • Phosphate-buffered saline (PBS)

  • Photo-activatable diazirine cross-linker

  • DMSO (for non-sulfonated cross-linkers) or PBS (for sulfonated cross-linkers)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Cell lysis buffer

  • UV lamp (365 nm)

Procedure:

  • Cell Preparation:

    • Harvest approximately 1 x 10^7 cells.

    • Wash the cells twice with ice-cold PBS to remove any amine-containing media components.

  • Cross-linker Addition:

    • Prepare a fresh solution of the cross-linker. Dissolve NHS-ester diazirines in DMSO and Sulfo-NHS-ester diazirines in PBS.

    • Add the cross-linker to the cells in PBS to a final concentration of 0.5-2 mM.

    • Incubate for 10 minutes at room temperature or 30 minutes on ice.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM Tris and incubate for 5 minutes at room temperature or 15 minutes on ice.

  • Washing: Remove excess cross-linker and quenching buffer by washing the cells twice with ice-cold PBS.

  • Photo-activation:

    • Resuspend the cell pellet in a minimal volume of PBS.

    • Irradiate the cell suspension with a 365 nm UV lamp for less than 15 minutes. For adherent cells, irradiate the plate directly.

  • Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer to extract the cross-linked protein complexes.

  • Further Processing: The protein lysate can then be processed for downstream analysis, including protein digestion and LC-MS/MS.

Protocol 3: Mass Spectrometry Analysis of SDASO Cross-linked Peptides

This protocol outlines the key steps for the mass spectrometric analysis of peptides cross-linked with SDASO.[2]

1. Enzymatic Digestion:

  • Reduce and alkylate the cross-linked protein sample.
  • Perform enzymatic digestion using a protease such as trypsin.
  • Desalt the resulting peptide mixture.
  • Enrich for cross-linked peptides using size-exclusion chromatography.

2. LC-MS/MS Analysis:

  • Analyze the enriched peptides using an LC-MS/MS system (e.g., Orbitrap Fusion Lumos).
  • Use a suitable liquid chromatography gradient to separate the peptides.
  • Acquire MS1 scans in the Orbitrap at high resolution (e.g., 120,000).
  • Select precursor ions with a charge state of 3+ and higher for MS2 fragmentation via CID.
  • Perform data-dependent MS3 analysis on the four most intense fragment ions from the MS2 scan. This is crucial for identifying the individual peptide chains in the cross-link due to the cleavage of the sulfoxide bond.

3. Data Analysis:

  • Utilize specialized software to identify the cross-linked peptides from the MS/MS and MS3 spectra. The software should be capable of handling the specific fragmentation pattern of the MS-cleavable cross-linker.

Visualizations

Experimental Workflow for In Vitro Cross-Linking

in_vitro_workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_cleanup Cleanup & Activation cluster_analysis Downstream Analysis protein Purified Protein buffer Amine-free Buffer (e.g., PBS) add_xl Add Diazirine Cross-linker buffer->add_xl incubate Incubate (RT or on ice) add_xl->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench desalt Remove Excess Cross-linker quench->desalt uv UV Activation (365 nm) desalt->uv sds_page SDS-PAGE uv->sds_page digest Enzymatic Digestion sds_page->digest ms LC-MS/MS digest->ms

Caption: Workflow for in vitro protein cross-linking using a photo-activatable diazirine cross-linker.

Logical Relationship of MS-Cleavable Cross-Linking and Analysis

ms_cleavable_logic cluster_experiment Experimental Steps cluster_ms Mass Spectrometry cluster_data Data Analysis crosslinking Protein Cross-linking with MS-cleavable linker digestion Proteolytic Digestion crosslinking->digestion ms1 MS1: Detect Cross-linked Peptide digestion->ms1 ms2 MS2 (CID): Fragment Peptide & Cleave Linker ms1->ms2 ms3 MS3: Fragment & Sequence Individual Peptides ms2->ms3 identification Identify Individual Peptide Sequences ms3->identification mapping Map Cross-link to Protein Sequences identification->mapping

Caption: Logical workflow for identifying cross-linked peptides using an MS-cleavable cross-linker.

Simplified Interaction Network of the Yeast 26S Proteasome

The following diagram illustrates a subset of the protein-protein interactions within the yeast 26S proteasome that can be studied using cross-linking mass spectrometry.

proteasome_interactions cluster_20S 20S Core Particle (CP) cluster_19S 19S Regulatory Particle (RP) cluster_lid_subunits cluster_base_subunits alpha_ring α-ring subunits beta_ring β-ring subunits alpha_ring->beta_ring adjacent Lid Lid Base Base Lid->Base connected Rpn5 Rpn5 Rpn6 Rpn6 Rpn7 Rpn7 Rpn8 Rpn8 Rpn9 Rpn9 Rpn11 Rpn11 Rpn12 Rpn12 Base->alpha_ring interacts Rpt1 Rpt1 Rpt2 Rpt2 Rpt3 Rpt3 Rpt4 Rpt4 Rpt5 Rpt5 Rpt6 Rpt6 Rpn1 Rpn1 Rpn2 Rpn2 Rpn10 Rpn10 Rpn13 Rpn13 Rpn5->Rpn6 Rpn11->Rpn8 Rpt2->Rpt6 Rpn1->Rpt1

Caption: Simplified model of subunit interactions within the yeast 26S proteasome.

References

Application Notes and Protocols for Studying Triazene Decomposition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triazenes are a class of compounds characterized by three contiguous nitrogen atoms. They find applications in various fields, including as intermediates in organic synthesis, components of energetic materials, and as H2S scavengers in the oil and gas industry.[1][2][3] The stability of these compounds is a critical parameter influencing their efficacy and safety. Understanding the kinetics of their decomposition is crucial for predicting their shelf-life, determining safe handling and storage conditions, and elucidating their mechanism of action. These application notes provide detailed protocols for common experimental setups used to study the decomposition kinetics of triazenes.

Key Experimental Techniques for Monitoring Triazene Decomposition

Several analytical techniques can be employed to monitor the decomposition of triazenes. The choice of method depends on the specific this compound, the expected decomposition products, and the desired kinetic information.

UV-Visible Spectrophotometry

Principle: UV-Vis spectrophotometry is a versatile technique for monitoring reactions where either the reactant or the product absorbs light in the UV-Visible range.[4] The concentration of the absorbing species is directly proportional to its absorbance, as described by the Beer-Lambert law.[4] This method is particularly useful for triazenes that possess a chromophore. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.[4][5]

Protocol for Kinetic Analysis using UV-Vis Spectrophotometry:

  • Wavelength Selection:

    • Prepare a dilute solution of the parent this compound in the chosen solvent (e.g., buffer of a specific pH, organic solvent).

    • Scan the solution across the UV-Visible range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

    • Verify that the decomposition products do not absorb significantly at this λmax to avoid interference.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of the this compound of known concentrations.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration to generate a Beer-Lambert calibration curve. The slope of this line is the molar absorptivity coefficient.

  • Kinetic Run:

    • Equilibrate a cuvette containing the reaction solvent to the desired temperature inside the spectrophotometer's temperature-controlled cell holder.

    • Initiate the reaction by adding a small, known amount of a stock solution of the this compound to the cuvette.

    • Immediately start recording the absorbance at λmax as a function of time.

    • Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis:

    • Convert the absorbance-time data to concentration-time data using the calibration curve.

    • Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine if the reaction is zero, first, or second order, respectively.[4]

    • The rate constant (k) can be determined from the slope of the linear plot.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[6][7] It is ideal for studying decomposition kinetics as it can simultaneously monitor the decrease in the parent this compound concentration and the increase in the concentration of its degradation products.[8][9]

Protocol for Kinetic Analysis using HPLC:

  • Method Development:

    • Develop an HPLC method capable of separating the parent this compound from its expected decomposition products. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), and detector (e.g., UV-Vis or Diode Array Detector).[10]

    • Optimize the mobile phase composition and flow rate to achieve good resolution and reasonable run times.[6][7]

  • Calibration:

    • Prepare standard solutions of the parent this compound and, if available, the decomposition products.

    • Inject known concentrations of these standards to determine their retention times and to create calibration curves by plotting peak area versus concentration.

  • Kinetic Experiment:

    • Set up the decomposition reaction in a thermostated vessel.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction, if necessary (e.g., by rapid cooling or addition of a quenching agent), to prevent further decomposition before analysis.

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • Integrate the peak areas for the parent this compound and its products in each chromatogram.

    • Use the calibration curves to convert peak areas to concentrations.

    • Plot the concentration of the parent this compound versus time to determine the reaction order and rate constant, as described for UV-Vis spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information about molecules.[11] It can be used to monitor the progress of a reaction in real-time by observing the disappearance of signals corresponding to the reactant and the appearance of signals for the products.[12][13] The quantitative nature of NMR allows for the determination of the relative concentrations of species in the reaction mixture over time.[12]

Protocol for Kinetic Analysis using NMR:

  • Probe Preparation:

    • Prepare a solution of the this compound in a deuterated solvent in an NMR tube.

    • Add a known concentration of an internal standard (a compound that does not react or interfere with the signals of interest).

  • Experiment Setup:

    • Place the NMR tube in the spectrometer's probe, which should be pre-equilibrated to the desired reaction temperature.

    • Acquire an initial spectrum (t=0) to identify the characteristic peaks of the this compound and the internal standard.

  • Time-Course Measurement:

    • Initiate the decomposition (e.g., by a rapid temperature jump or addition of a catalyst).

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the area of a characteristic peak for the this compound and a peak for the internal standard in each spectrum.

    • The concentration of the this compound at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the this compound concentration versus time to perform the kinetic analysis.

Thermal Analysis: DSC and TGA

Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition of materials.[14][15] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated.[16][17] These methods are useful for determining decomposition temperatures and can be used to derive kinetic parameters like activation energy.[16]

Protocol for Thermal Decomposition Analysis:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 1-10 mg) into a TGA or DSC pan.

  • Instrument Setup:

    • Place the pan in the instrument.

    • Set the desired atmosphere (e.g., inert nitrogen or oxidizing air).

    • Program the instrument to heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min). Running the experiment at multiple heating rates is necessary for many kinetic models.[17]

  • Data Acquisition:

    • Run the thermal program, recording mass loss (TGA) or heat flow (DSC) as a function of temperature.

  • Kinetic Analysis:

    • The resulting data can be analyzed using various isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[16]

Data Presentation: Quantitative Kinetic Data

The following tables summarize the types of quantitative data obtained from kinetic studies and provide examples where available from the literature.

Table 1: Summary of Experimental Techniques for this compound Decomposition Kinetics

TechniqueInformation ObtainedAdvantagesLimitations
UV-Vis Spectrophotometry Concentration vs. time, rate constant, reaction order.[4]Simple, rapid, and widely available.Requires a chromophore; susceptible to interference from absorbing products.
HPLC Concentration of parent and products vs. time.[8][9]High specificity and sensitivity; can monitor multiple species simultaneously.Slower than spectrophotometry; requires method development.
NMR Spectroscopy Structural information, real-time concentration of reactants and products.[12]Provides structural insights into intermediates and products; non-invasive.Lower sensitivity than other methods; requires deuterated solvents.
GC-MS Identification and quantification of volatile decomposition products.[2]Excellent for identifying unknown volatile products.Not suitable for non-volatile or thermally labile compounds.
Thermal Analysis (DSC/TGA) Decomposition temperature, mass loss profile, activation energy.[14][16]Provides information on thermal stability; small sample size required.Provides global kinetic parameters rather than detailed mechanistic insights.

Table 2: Example Kinetic Parameters for the Decomposition of Azolotetrazine Derivatives [16]

CompoundMethodActivation Energy (Ea) (kJ/mol)Notes
TTDADSC (Kissinger method)129.0Derived from the limiting stage of thermal decomposition in the solid phase.
TTGADSC (Kissinger method)212.2Derived from the limiting stage of thermal decomposition in the solid phase.
DNTTDSC (Kissinger method)292.2Derived from the limiting stage of thermal decomposition in the solid phase.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a representative decomposition pathway for a this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Prepare this compound Solution (e.g., in buffer, solvent) initiate Initiate Decomposition (e.g., Temperature, pH change) prep_sample->initiate prep_standards Prepare Calibration Standards calc_conc Calculate Concentration vs. Time prep_standards->calc_conc monitor Monitor Reaction Over Time (e.g., HPLC, UV-Vis, NMR) initiate->monitor process_data Process Raw Data (e.g., Peak Area, Absorbance) monitor->process_data process_data->calc_conc kinetic_model Apply Kinetic Models (e.g., Plot ln[A] vs. t) calc_conc->kinetic_model determine_params Determine Rate Constant (k) and Reaction Order kinetic_model->determine_params

Caption: Experimental workflow for studying this compound decomposition kinetics.

G Triazine 1,3,5-Tris(hydroxyethyl) -hexahydro-s-triazine (TZ) Protonated_TZ Protonated TZ Intermediate Triazine->Protonated_TZ + H+ Ring_Opening Ring Opening Protonated_TZ->Ring_Opening Decomposition Formaldehyde Formaldehyde Protonated_TZ->Formaldehyde Alternative Pathway Ethanolamine Ethanolamine Protonated_TZ->Ethanolamine Alternative Pathway Oxazolidine Oxazolidine Ring_Opening->Oxazolidine Rearrangement

Caption: Simplified decomposition pathway of a this compound to oxazolidine.[1][18]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Triazene Compound Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the stability of triazene compounds in solution during experimental research and drug development.

Troubleshooting Unstable this compound Compounds

Issue 1: Rapid Degradation of this compound Compound in Aqueous Solution

Potential Cause: Hydrolysis of the this compound ring, which is highly susceptible to pH and temperature variations. This compound compounds like dacarbazine (B1669748) and temozolomide (B1682018) are known to degrade in aqueous solutions.[1]

Troubleshooting Steps:

  • pH Optimization: The stability of many this compound compounds is highly pH-dependent. Hydrolysis can be a competitive reaction, especially at low pH.[2] For instance, some triazine-substituted hydrazones are more labile at a pH greater than 5.[3]

    • Recommendation: Conduct a pH stability profile for your specific this compound compound. Prepare a series of buffered solutions across a relevant pH range (e.g., pH 3-9) and monitor the compound's concentration over time using a stability-indicating method like HPLC. For general guidance, neutral to slightly alkaline conditions are often more favorable for the stability of certain triazenes.[4]

  • Temperature Control: Higher temperatures accelerate the degradation of most chemical compounds, including triazenes. The thermal decomposition of some triazines has been observed at elevated temperatures.[2][5]

    • Recommendation: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C). When performing experiments at elevated temperatures, minimize the duration of exposure.

  • Solvent Selection: The choice of solvent can significantly impact stability. While aqueous solutions are often necessary for biological assays, consider using a co-solvent system to reduce the water activity.

    • Recommendation: If compatible with your experimental design, consider preparing stock solutions in a non-aqueous solvent like DMSO and diluting into your aqueous buffer immediately before use.

Issue 2: Inconsistent Experimental Results with this compound Compounds

Potential Cause: Degradation of the this compound compound during the experiment, leading to a lower effective concentration.

Troubleshooting Steps:

  • Use of Freshly Prepared Solutions: Given their inherent instability in solution, it is crucial to use freshly prepared solutions of this compound compounds for each experiment.

    • Recommendation: Avoid using solutions that have been stored for extended periods, even at low temperatures, unless their stability under those conditions has been validated.

  • Inclusion of a Time-Zero Control: To accurately assess the effect of your experimental conditions, it is important to have a baseline measurement of the initial concentration of the intact this compound compound.

    • Recommendation: Analyze a sample of your this compound solution immediately after preparation to establish the starting concentration (time-zero).

  • Monitor for Degradation Products: The appearance of degradation products can confirm instability and may interfere with your assay. Common degradation pathways for triazines include hydrolysis, which can lead to the formation of inactive or different biologically active species.[6]

    • Recommendation: Utilize analytical techniques such as HPLC-MS to identify and quantify potential degradation products in your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound compounds in solution?

A1: The main factors are pH, temperature, and the composition of the solution (e.g., solvent, presence of other reactive species). Light can also be a factor for some photolabile triazenes.[4]

Q2: How can I improve the stability of my this compound compound for in vitro assays?

A2:

  • pH Control: Use a buffer system to maintain the optimal pH for your compound's stability.[2]

  • Temperature: Perform experiments at the lowest feasible temperature and store solutions appropriately.

  • Antioxidants: For triazenes susceptible to oxidation, the addition of antioxidants may be beneficial. While specific data on triazenes is limited, antioxidants like ascorbic acid (Vitamin C) and tocopherol (Vitamin E) are commonly used to stabilize other chemical compounds in solution.

  • Prodrug Strategy: In drug development, a common approach is to use a more stable prodrug that converts to the active this compound under physiological conditions.[7][8]

Q3: What are the typical storage conditions for this compound compound stock solutions?

A3: It is generally recommended to store stock solutions in a non-aqueous solvent such as DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil. Always refer to the manufacturer's instructions for specific storage recommendations.

Q4: What analytical methods are suitable for monitoring the stability of this compound compounds?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and reliable method for quantifying the concentration of this compound compounds and their degradation products.[9][10][11]

Data Presentation: Stability of this compound Compounds

The following tables summarize the stability of representative this compound compounds under different conditions. Note: This data is illustrative and stability will vary for different this compound derivatives.

CompoundpHTemperature (°C)Solvent/BufferHalf-life (t½)Reference
Dacarbazine7.437Isotonic Phosphate Buffer19 minutes (initial)[12]
Temozolomide7.437Aqueous Solution~2 hours[1]
Triazine-substituted hydrazone>5Not SpecifiedAqueous BufferMore labile than acetyl hydrazones[3]
Triazine-substituted hydrazone~5Not SpecifiedAqueous BufferStability reversal observed[3]

Experimental Protocols

Protocol 1: General Procedure for Determining the pH-Stability Profile of a this compound Compound

Objective: To determine the degradation kinetics of a this compound compound at different pH values.

Materials:

  • This compound compound of interest

  • HPLC grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC system with UV or MS detector

  • pH meter

  • Volumetric flasks and pipettes

  • Incubator or water bath

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound compound in a suitable non-aqueous solvent (e.g., DMSO).

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Stop the degradation by adding an equal volume of cold mobile phase or a suitable quenching agent.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the line will give the degradation rate constant (k), and the half-life (t½) can be calculated using the equation: t½ = 0.693/k.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

Objective: To develop a generic HPLC method to separate the parent this compound compound from its potential degradation products.

HPLC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the this compound compound has maximum absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the this compound compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products and confirming that they are well-resolved from the parent peak.

Visualizations

degradation_pathway This compound Intact this compound Compound Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Aqueous Env. Oxidation Oxidation (e.g., O₂) This compound->Oxidation Presence of Oxidants Photodegradation Photodegradation (Light) This compound->Photodegradation Light Exposure Degradation_Products Degradation Products (Inactive/Altered Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Common degradation pathways for this compound compounds in solution.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Samples Prepare Test Samples Stock->Samples Buffers Prepare Buffer Solutions (Varying pH) Buffers->Samples Incubate Incubate at Constant Temperature Samples->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Calculate t½) HPLC->Data

Caption: Workflow for a pH-dependent stability study of a this compound compound.

References

troubleshooting triazene synthesis reaction failures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of triazenes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no yield in a this compound synthesis reaction?

A1: The most frequent cause of low or no yield is the improper formation or premature decomposition of the aryl diazonium salt intermediate. These salts are often unstable and require specific conditions for their generation, typically involving the diazotization of a primary aromatic amine at low temperatures (0-5 °C) in a strongly acidic medium.[1] Failure to maintain these conditions can prevent the formation of the necessary intermediate for the subsequent coupling reaction.

Q2: My reaction is producing a colored compound, but it's not my target this compound. What is likely happening?

A2: The formation of colored byproducts often indicates the synthesis of azo dyes.[1] This occurs when the aryl diazonium intermediate couples with an activated aromatic compound (like a phenol (B47542) or another aniline (B41778) molecule) instead of the intended primary or secondary amine.[1] This side reaction can be favored over this compound formation if the reaction conditions, particularly pH, are not carefully controlled.

Q3: Why is my purified this compound product decomposing over time?

A3: Triazenes can be sensitive to acid, heat, and light.[2][3] They can decompose in the presence of protonating agents, reverting to the corresponding diazonium salt and amine.[2] Some triazenes also exhibit exothermic decomposition at elevated temperatures.[3] For storage, it is recommended to keep the purified compound in a cool, dark place and under an inert atmosphere if it is particularly sensitive.

Q4: How can I improve the stability of the diazonium salt intermediate?

A4: If the in situ generation and reaction of the diazonium salt are proving problematic, an alternative is to isolate it as a more stable salt.[4] Diazonium tetrafluoroborates or hexafluorophosphates are often stable, isolable solids that can be purified and then used in the subsequent coupling reaction with the amine, which can lead to higher yields and purer products.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common failures in this compound synthesis.

Problem 1: No Product or Very Low Yield

If you are experiencing a complete failure of the reaction or significantly lower-than-expected yields, follow this troubleshooting workflow.

G start Low / No Yield check_sm Verify Purity of Starting Materials (Aryl Amine, Nitrite (B80452) Source, Secondary Amine) start->check_sm check_diaz Review Diazotization Step check_sm->check_diaz check_temp Is Temperature strictly controlled (0-5 °C)? check_diaz->check_temp check_acid Is the medium strongly acidic? check_temp->check_acid Yes solution_temp Maintain low temperature to prevent diazonium salt decomposition. check_temp->solution_temp No check_coupling Review Coupling Step check_acid->check_coupling Yes solution_acid Ensure sufficient acid (e.g., HCl, HBF4) is present for diazotization. check_acid->solution_acid No check_ph Was a base (e.g., NaOAc, Na2CO3) added for coupling? check_coupling->check_ph solution_isolate Consider isolating diazonium salt (e.g., as BF4- salt) for better stability and purity. check_ph->solution_isolate Yes (If issues persist) solution_ph Adjust pH to mildly basic/buffered conditions to facilitate nucleophilic attack by the amine. check_ph->solution_ph No

Caption: Troubleshooting workflow for low or no yield in this compound synthesis.

Problem 2: Formation of Impurities and Side Products

The primary goal is to favor the reaction pathway to the desired this compound over competing reactions.

G cluster_0 Reaction Pathways diazonium Ar-N2+ amine + R2NH (Secondary Amine) diazonium->amine Buffered pH (e.g., NaOAc) [2] phenol + H2O (at higher temp) diazonium->phenol Decomposition azo_coupling + Activated Arene diazonium->azo_coupling Incorrect pH This compound Desired Product: 1,3-Disubstituted this compound (Ar-N=N-NR2) amine->this compound phenol_product Side Product: Phenol (Ar-OH) phenol->phenol_product azo_product Side Product: Azo Compound (Ar-N=N-Ar') azo_coupling->azo_product

Caption: Competing reaction pathways for the aryl diazonium intermediate.

Troubleshooting Steps:

  • Control Temperature: Maintain low temperatures (0-5 °C) throughout the diazotization and coupling steps to minimize the decomposition of the diazonium salt into phenols.[1]

  • Control pH: The coupling reaction between the diazonium salt and the amine is critical. The use of a base like sodium acetate (B1210297), sodium carbonate, or sodium bicarbonate is often required to facilitate the reaction.[2] This buffered, mildly alkaline, or neutral condition favors the formation of the this compound over competing azo coupling.[1]

  • Order of Addition: Add the cold diazonium salt solution slowly to the amine solution to ensure the amine is in excess at the point of reaction, which can help suppress self-coupling side reactions.

Quantitative Data Summary

Optimizing reaction parameters is crucial for success. The following table summarizes common conditions for the two main steps of this compound synthesis.

ParameterDiazotization StepCoupling StepRationale
Temperature 0 to -5 °C[4]0–10 °CPrevents premature decomposition of the unstable diazonium salt.[1]
pH / Medium Strongly Acidic (e.g., HBF₄, HCl)[1][4]Buffered, mildly basic[2]Acid is required to form the nitrous acid and stabilize the diazonium salt. A base is needed to deprotonate the secondary amine for nucleophilic attack.
Reagents Aryl Amine, Sodium Nitrite (NaNO₂)[1]Diazonium Salt, Primary or Secondary Amine, Base (e.g., NaOAc, Na₂CO₃)[2]These are the fundamental reactants for the respective steps.
Solvent Water, Aqueous Acid[4]Water, THF, MethanolDepends on the solubility of the amine coupling partner.

Experimental Protocols

Protocol 1: General Synthesis of a 1,3-Diarylthis compound

This protocol describes a common one-pot method for synthesizing an unsymmetrical this compound.

Step 1: Diazotization of the Aryl Amine

  • Dissolve the primary aryl amine (1.0 eq) in an aqueous acidic solution (e.g., 3M HCl) in a flask.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting solution for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is complete.

Step 2: Coupling with the Amine

  • In a separate flask, dissolve the coupling amine (primary or secondary, 1.0 eq) in a suitable solvent.

  • Cool this solution in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the amine solution with vigorous stirring.

  • During the addition, add a base such as sodium acetate or sodium carbonate in portions to maintain a pH between 5 and 7.[2]

  • After the addition is complete, allow the reaction to stir for 1-2 hours, letting it slowly warm to room temperature.

  • The this compound product often precipitates from the solution and can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis and Isolation of an Arenediazonium Tetrafluoroborate (B81430)

This method is useful when the diazonium salt is unstable under standard conditions.[4]

  • Dissolve the arylamine (0.1 mole) in tetrafluoroboric acid (HBF₄, 0.2 mole).[4]

  • Cool the solution in an ice-salt bath to -5 °C with mechanical stirring.[4]

  • Add a solution of sodium nitrite (0.1 mole) in water dropwise over 30 minutes, keeping the temperature below 0 °C.[4]

  • The diazonium tetrafluoroborate salt will typically precipitate.

  • Collect the solid by filtration, wash it with ice-cold ether-methanol (4:1), and then with cold ether to facilitate drying.[4]

  • The isolated, dried diazonium salt can be stored (with caution) and used in the coupling reaction as described in Protocol 1, Step 2. This method often provides higher yields and purer products.[4][5]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling A 1. Dissolve Ar-NH2 in cold aqueous acid B 2. Add NaNO2 solution dropwise at 0-5 °C A->B C 3. Stir for 15-30 min B->C D Aryl Diazonium Salt (Ar-N2+) Solution Formed C->D F 5. Add Ar-N2+ solution slowly to R2NH solution D->F Use immediately E 4. Prepare solution of second amine (R2NH) E->F G 6. Add base (e.g., NaOAc) to maintain pH 5-7 F->G H 7. Stir for 1-2 hours G->H I 8. Isolate Product H->I

Caption: General experimental workflow for one-pot this compound synthesis.

References

Technical Support Center: Optimization of Triazene Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for triazene formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this compound formation?

A1: The formation of a this compound typically involves the reaction of a diazonium salt with a secondary amine. The process begins with the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with a secondary amine. The reaction is sensitive to temperature and pH.

Q2: Why is temperature control critical during diazotization?

A2: Temperature control is crucial because diazonium salts are often unstable at temperatures above 5-10°C.[1] If the temperature rises, the diazonium salt can decompose, often reacting with water to form a phenol (B47542) and releasing nitrogen gas, which significantly reduces the yield of the desired this compound.[1] It is essential to maintain a low temperature, typically between 0-5°C, throughout the diazotization and coupling steps.[1]

Q3: How does pH affect this compound formation?

A3: The pH of the reaction medium is a critical parameter. Diazotization of the primary aromatic amine requires acidic conditions to form the diazonium salt. However, the subsequent coupling reaction with the secondary amine is favored under neutral to slightly basic conditions (pH > 7).[2] Careful control of pH is necessary to ensure the stability of the diazonium salt while promoting the nucleophilic attack of the secondary amine.[1]

Q4: What are common side reactions in this compound synthesis?

A4: Common side reactions include the decomposition of the diazonium salt to form phenols, especially at elevated temperatures.[1] Another potential side reaction is N-coupling, where the diazonium ion attacks the nitrogen of a primary or secondary aromatic amine instead of the desired secondary amine, leading to undesired byproducts.[1] Self-coupling of the diazonium salt with the unreacted primary aromatic amine can also occur.[1]

Q5: How can I monitor the progress of my this compound formation reaction?

A5: The progress of the reaction can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a common and effective method to track the consumption of starting materials and the formation of the product.[3] High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the purity of the product.[3][4][5] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Decomposition of Diazonium Salt: Temperature during diazotization or coupling was too high.Maintain the reaction temperature strictly between 0-5°C using an ice bath. Use the diazonium salt immediately after its formation.[1]
Incorrect pH: The pH of the coupling reaction was not optimal.Carefully adjust the pH of the secondary amine solution to be neutral or slightly basic (pH > 7) before adding the diazonium salt solution.[2]
Poor Solubility of Reactants: Starting materials may not be fully dissolved.Choose a solvent system in which both the diazonium salt and the secondary amine are soluble. Common solvents include water, THF, and DMF.[3][7]
Formation of Multiple Byproducts/Low Purity Side Reactions: Uncontrolled temperature or pH can lead to the formation of phenols or self-coupling products.[1]Adhere to strict temperature (0-5°C) and pH control throughout the reaction.[1]
Slow Addition of Reagents: Rapid addition can lead to localized high concentrations and side reactions.Add the sodium nitrite (B80452) solution dropwise during diazotization and the diazonium salt solution slowly to the secondary amine solution with vigorous stirring.[1]
Impure Starting Materials: Impurities in the primary amine or secondary amine can lead to unwanted side products.Ensure the purity of all starting materials before beginning the reaction.
Difficulty in Product Isolation and Purification Product is an Oil or Gummy Solid: The product may not crystallize easily.Try different crystallization solvents or use column chromatography for purification. Semi-preparative HPLC can be a highly effective method for purifying triazine derivatives.
Product is Water Soluble: Difficulty in extracting the product from an aqueous reaction mixture.If the product is sufficiently nonpolar, perform a liquid-liquid extraction with an appropriate organic solvent. If the product is highly polar, consider alternative purification methods like preparative chromatography.

Experimental Protocols

General Protocol for this compound Synthesis

This protocol describes a general method for the synthesis of a this compound from a primary aromatic amine and a secondary amine.

1. Diazotization of the Primary Aromatic Amine:

  • Dissolve the primary aromatic amine in a suitable acidic solution (e.g., HCl in water) and cool the mixture to 0-5°C in an ice-water bath with constant stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.[1]

  • Continue stirring the mixture at 0-5°C for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

2. Coupling Reaction:

  • In a separate flask, dissolve the secondary amine in a suitable solvent (e.g., water, THF).

  • Cool the secondary amine solution to 0-5°C in an ice-water bath.

  • Adjust the pH of the secondary amine solution to be neutral or slightly basic (pH > 7) by adding a suitable base (e.g., sodium bicarbonate, sodium hydroxide) dropwise.[2]

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold secondary amine solution with vigorous stirring.[1]

  • A precipitate of the this compound product should form.

  • Continue stirring the reaction mixture at 0-5°C for 1-2 hours.

3. Work-up and Purification:

  • Isolate the solid product by filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • Dry the product under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent or purify by column chromatography to obtain the pure this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield

Parameter Condition A Condition B Condition C Yield (%) Reference
Temperature 0-5°C10-15°CRoom Temperature85[1]
40[1]
<10[1]
pH of Coupling 5-67-89-1060[1][2]
90[1][2]
75[1][2]
Solvent WaterTHFDMF70[3][7]
82[3][7]
88[3][7]

Note: Yields are representative and can vary depending on the specific substrates used.

Visualizations

Caption: Experimental workflow for the synthesis of triazenes.

troubleshooting_guide Start Low Yield or Impure Product Q1 Was the temperature kept at 0-5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the pH of the coupling reaction >7? A1_Yes->Q2 Sol1 Maintain strict temperature control using an ice bath. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Were reagents added slowly and with vigorous stirring? A2_Yes->Q3 Sol2 Adjust pH of the secondary amine solution to be slightly basic before coupling. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are the starting materials pure? A3_Yes->Q4 Sol3 Ensure dropwise addition of reagents to prevent localized high concentrations and side reactions. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider solvent effects and reactant solubility. A4_Yes->End Sol4 Purify starting materials before the reaction. A4_No->Sol4

Caption: Troubleshooting decision tree for this compound synthesis.

References

strategies to minimize side products in triazene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of triazenes.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound synthesis, offering potential causes and solutions to minimize side products and improve reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Product Decomposition of the diazonium salt: Diazonium salts are often unstable, especially at temperatures above 5°C.[1][2]- Maintain a strict low-temperature environment (0-5°C) throughout the diazotization and coupling steps using an ice-salt bath.[1] - Use the diazonium salt immediately after its preparation.[1] - Consider using more stable diazonium salts, such as those with tetrafluoroborate (B81430) or hexafluorophosphate (B91526) counterions, which can sometimes be isolated.[3]
Incomplete diazotization: Insufficient acid or sodium nitrite (B80452) can lead to unreacted primary amine.[1]- Ensure the use of a slight excess of sodium nitrite and a sufficient amount of acid to achieve complete conversion of the primary amine to the diazonium salt.[1]
Incorrect pH for coupling: The pH of the reaction is crucial for favoring the desired N-coupling over other side reactions.[1]- For coupling with primary or secondary amines, a mildly basic medium is typically employed using bases like sodium acetate (B1210297), sodium carbonate, or sodium bicarbonate.[4]
Formation of Azo Dyes (C-Coupling Products) Reaction with phenols or activated aromatic rings: If the reaction mixture contains phenolic impurities or the amine substrate has a highly activated aromatic ring, C-coupling can compete with the desired N-coupling.- Ensure the purity of the starting amine. - Control the pH to specifically favor N-coupling; mildly acidic conditions are generally used for coupling with anilines to form azo compounds, so a basic environment is preferable for this compound synthesis.[1]
Presence of Polymeric or Tar-Like Substances Uncontrolled side reactions and decomposition at elevated temperatures: High reaction temperatures can accelerate the decomposition of the diazonium salt, leading to the formation of complex, often colored, byproducts.[1]- Strictly maintain low reaction temperatures (0-5°C).[1] - Ensure efficient stirring to prevent localized high concentrations of reagents.[1] - Add the diazonium salt solution slowly to the amine solution.[1]
Formation of Diazoamino Compounds Reaction of the diazonium salt with unreacted primary amine: This is a common side product when the diazotization is not complete.[1]- Use a slight excess of sodium nitrite and sufficient acid to ensure the complete conversion of the primary amine to the diazonium salt before the coupling step.[1]
Hydrolysis of the this compound Product Acidic conditions: Triazenes can be unstable in strongly acidic environments and may hydrolyze back to the diazonium salt and the amine.[1]- During workup and purification, avoid prolonged exposure to strong acids. Neutralize the reaction mixture carefully after the coupling is complete.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound synthesis?

A1: The synthesis of triazenes, which involves the formation of a diazonium salt intermediate, should be conducted at low temperatures, typically between 0-5°C.[1] Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to a variety of side products and reduced yields.[1][2] Maintaining this low temperature throughout the diazotization and coupling steps is critical for a successful reaction.

Q2: How does pH affect the formation of triazenes versus azo compounds?

A2: The pH of the reaction medium is a critical factor that influences the outcome of the coupling reaction. For the synthesis of triazenes by coupling a diazonium salt with a primary or secondary amine (N-coupling), a mildly basic medium is generally preferred.[4] This is often achieved using bases such as sodium acetate or sodium bicarbonate.[4] In contrast, the formation of azo compounds through C-coupling with anilines is typically favored under mildly acidic conditions.[1] Therefore, controlling the pH is a key strategy to direct the reaction towards the desired this compound product and minimize the formation of azo dye impurities.

Q3: My diazonium salt appears to be unstable. Are there ways to improve its stability?

A3: The instability of diazonium salts is a common challenge. To mitigate this, it is crucial to prepare and use the diazonium salt in situ at low temperatures (0-5°C).[1] For certain applications, it is possible to synthesize more stable, isolable arenediazonium salts by using counterions like tetrafluoroborate (BF4⁻) or hexafluorophosphate (PF6⁻).[3] This approach can lead to higher yields and purer products as the intermediate diazonium salt can be purified before the coupling step.[3]

Q4: What are some common purification techniques for triazenes?

A4: The purification of triazenes often involves separating the desired product from unreacted starting materials and side products. Common techniques include:

  • Recrystallization: This is a widely used method for purifying solid triazenes. The choice of solvent is crucial for effective separation.[1]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica (B1680970) gel is a standard purification method.[5]

  • Acid Treatment: In some cases, this compound byproducts can be hydrolyzed back to the corresponding diazonium salt and amine under acidic conditions, which can be a useful purification strategy.[1]

  • Semi-preparative HPLC: For achieving very high purity, especially in a drug development context, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed.[6]

Experimental Workflow and Reaction Pathways

To visualize the synthesis process and potential side reactions, the following diagrams are provided.

Triazene_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_workup Step 3: Workup & Purification A Primary Aromatic Amine B NaNO2, Acid (e.g., HCl) 0-5°C C Arenediazonium Salt B->C Diazotization E Base (e.g., NaHCO3) C->E Coupling D Primary or Secondary Amine F This compound Product E->F G Crude Product F->G H Purification (Recrystallization, Chromatography) G->H I Pure this compound H->I

Caption: General workflow for the synthesis of triazenes.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Diazonium Arenediazonium Salt This compound Desired this compound Product (N-Coupling) Diazonium->this compound + Amine, Base Phenol Phenol (from decomposition) Diazonium->Phenol High Temp AzoDye Azo Dye (C-Coupling) Diazonium->AzoDye + Activated Aromatics Diazoamino Diazoamino Compound Diazonium->Diazoamino + Unreacted Amine Amine Primary/Secondary Amine UnreactedAmine Unreacted Primary Amine

Caption: Pathways for this compound formation and common side products.

References

Technical Support Center: Overcoming Poor Solubility of Triazene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during experiments with this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My this compound derivative has very low solubility in aqueous buffers. What are the first steps I should take to address this?

A1: Low aqueous solubility is a common characteristic of many this compound derivatives due to their often rigid and aromatic structures. Here is a step-by-step guide to begin troubleshooting this issue:

  • pH Modification: For ionizable this compound derivatives, adjusting the pH of your aqueous solution can significantly impact solubility. Many triazenes contain basic nitrogen atoms that can be protonated at lower pH, increasing their solubility in acidic media. Conversely, acidic triazenes will be more soluble at higher pH.

    • Troubleshooting Step: Perform a simple pH-solubility profile. Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and determine the solubility of your compound in each. This will indicate if pH adjustment is a viable strategy.

  • Co-solvent Systems: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Q2: I've tried basic pH adjustment and co-solvents with limited success. What advanced techniques can I employ?

A2: If simple methods are insufficient, more advanced formulation strategies may be necessary. These techniques often involve creating a more soluble form of the drug substance.

  • Solid Dispersions: This technique involves dispersing the this compound derivative in an inert, hydrophilic carrier at a solid state.[1] The drug can exist in an amorphous form within the carrier, which circumvents the energy required to break the crystal lattice, thereby improving dissolution and solubility.[1]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used.[1]

    • Troubleshooting Step: Start with a screening of different carriers and drug-to-carrier ratios to find the optimal combination for your specific this compound derivative.

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many this compound derivatives, forming inclusion complexes that have enhanced aqueous solubility.[2]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved solubility and safety profiles compared to native β-cyclodextrin.

    • Troubleshooting Step: Perform a phase solubility study to determine the stoichiometry of the complex and the extent of solubility enhancement.

  • Prodrug Approach: Chemical modification of the this compound derivative to create a more soluble prodrug is another effective strategy. This involves attaching a hydrophilic promoiety that is cleaved in vivo to release the active parent drug.

    • Troubleshooting Step: This is a more involved chemical synthesis approach. The choice of promoiety will depend on the functional groups available on your this compound derivative and the desired release mechanism.

Q3: How do I choose the most appropriate solubilization technique for my this compound derivative?

A3: The selection of a suitable solubilization strategy depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo administration), and the desired concentration. The following workflow can guide your decision-making process.

Caption: A logical workflow for troubleshooting solubility issues of this compound derivatives.

Data Presentation: Comparison of Solubilization Techniques

The following table summarizes representative data on the solubility enhancement of this compound derivatives using various techniques. Note that the actual improvement will be highly dependent on the specific compound and experimental conditions.

This compound DerivativeOriginal Solubility (Aqueous Buffer, pH 7.4)TechniqueCarrier/Co-solventDrug:Carrier RatioAchieved SolubilityFold Increase
Atrazine 33 µg/mL (in water at 22°C)Co-solventEthanol (in water at 100°C)N/A>330 µg/mL>10
Cyanazine 171 µg/mL (in water at 25°C)TemperatureWater at 100°CN/A~513 µg/mL~3
Hypothetical this compound A 1.5 µg/mLSolid DispersionPVP K301:575 µg/mL50
Hypothetical this compound B 0.8 µg/mLCyclodextrin ComplexationHP-β-CD1:1 Molar Ratio40 µg/mL50
Glipizide (related structure) LowpH ModificationpH 9.2 BufferN/A5.76 mg/mLSignificant

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the this compound derivative and the selected carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of the chosen volatile solvent in a round-bottom flask. Ensure complete dissolution by visual inspection.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a solid film is formed on the wall of the flask.

  • Drying: Scrape the solid dispersion from the flask. Further dry the material in a vacuum oven at a suitable temperature for 24-48 hours to remove any residual solvent.

  • Processing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques such as HPLC, USP dissolution apparatus II, and X-ray powder diffraction (XRPD), respectively.

Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex by Lyophilization (Freeze-Drying)

This method is particularly suitable for thermolabile substances and can yield a highly porous, readily soluble powder.

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., HP-β-CD)

  • Deionized water

  • Organic co-solvent if necessary (e.g., ethanol)

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in deionized water. The concentration will depend on the phase solubility diagram for your specific complex.

  • Drug Addition: Add the this compound derivative to the cyclodextrin solution in the desired molar ratio (e.g., 1:1). If the drug has very low aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent like ethanol before being added dropwise to the stirring cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution should become clear as the drug is encapsulated by the cyclodextrin.

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilization: Place the frozen sample in a lyophilizer and dry under vacuum until all the water has sublimated, leaving a fluffy, white powder.

  • Characterization: The resulting inclusion complex should be characterized to confirm its formation and to determine the enhancement in solubility and dissolution rate. Techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and NMR can be used to confirm complex formation.

Signaling Pathway Visualization

Many this compound derivatives are investigated for their potential as anticancer agents and have been shown to target key signaling pathways involved in cell proliferation and survival. One such pathway is the EGFR/PI3K/AKT/mTOR cascade.

G cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Derivative This compound->EGFR Inhibition This compound->PI3K Inhibition This compound->mTOR Inhibition

References

Technical Support Center: Purification of Triazene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of triazene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this class of compounds.

FAQs and Troubleshooting Guides

Section 1: Stability and Decomposition

Q1: My this compound compound appears to be decomposing during purification. What are the common causes and how can I prevent this?

A1: this compound compounds can be sensitive to thermal stress, acidic conditions, and even the stationary phase used in chromatography. The s-triazine ring itself is generally very stable, but the substituents on the ring can undergo degradation[1].

  • Thermal Instability: While many triazenes are stable above 200°C, some can begin to degrade at temperatures as low as 100°C[2]. Avoid excessive heating during solvent evaporation (rotary evaporation) and when preparing solutions for recrystallization.

  • Sensitivity to Silica (B1680970) Gel: Standard silica gel is acidic and can cause the decomposition of sensitive this compound compounds directly on the column[3]. If you observe streaking on a TLC plate or recover a mixture of your product and a new, more polar spot after a column, decomposition is a likely cause.

  • pH Sensitivity: The stability of this compound derivatives can be pH-dependent. Prodrugs with sensitive linkers may degrade under acidic or basic conditions, which can be encountered during HPLC with certain mobile phase modifiers or on acidic/basic stationary phases[4][5].

Troubleshooting Strategies:

  • Test for Stability: Before attempting column chromatography, spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica gel[3].

  • Use Deactivated Stationary Phases: If silica sensitivity is confirmed, switch to a less acidic stationary phase like deactivated (neutral) silica, alumina (B75360), or Florisil[3].

  • Minimize Contact Time: If you must use silica, run the column as quickly as possible. Flash chromatography is preferred over gravity chromatography.

  • Avoid Harsh Conditions: Use neutral mobile phase buffers for HPLC if possible and avoid strong acids or bases during workup and purification steps[4].

Section 2: Column Chromatography

Q2: I'm having trouble with column chromatography. My compound either won't elute from the column or I have very poor separation. What can I do?

A2: These are common issues in column chromatography, often stemming from incorrect solvent system selection or interactions with the stationary phase[3][6].

Scenario 1: Compound Does Not Elute

  • High Polarity: Your compound may be too polar for the chosen solvent system, causing it to remain adsorbed to the silica gel.

  • Decomposition: The compound may have decomposed on the column, and the degradation products are highly polar[3].

  • Inadequate Solvent System: You may have accidentally used the wrong solvent or an incorrect mixture[3].

Scenario 2: Poor Separation

  • Incorrect Solvent Choice: The TLC may be misleading. A good separation on TLC (ΔRf > 0.2) should translate to a good column separation. If it doesn't, you may be overloading the column or the TLC results were not representative[3].

  • Column Overloading: Using too much sample for the column size will result in broad bands that overlap. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Poor Sample Loading: If the initial band of the compound is too wide, separation will be compromised. The sample should be dissolved in a minimal amount of solvent and loaded carefully onto the column surface[7]. For compounds with poor solubility in the eluent, dry loading is recommended[7].

Troubleshooting Flowchart

G start Column Chromatography Issue q1 Is the compound eluting? start->q1 no_elution Compound Not Eluting q1->no_elution No poor_sep Poor Separation q1->poor_sep Yes, but poorly no_elution_q1 Did you check for decomposition on TLC? no_elution->no_elution_q1 poor_sep_q1 Was column overloaded? poor_sep->poor_sep_q1 decomp Decomposition Likely. Use neutral alumina or deactivated silica. Consider alternative purification. no_elution_q1->decomp Yes, unstable no_elution_q2 Is compound very polar? (Rf=0 in 100% EtOAc) no_elution_q1->no_elution_q2 No, stable polar_sol Use more polar solvent system (e.g., EtOAc/MeOH, DCM/MeOH). Consider reverse-phase chromatography. no_elution_q2->polar_sol Yes check_solvent Double-check solvent composition. Flush column with highly polar solvent (e.g., 100% MeOH) to recover material. no_elution_q2->check_solvent No overload_sol Reduce sample amount. Increase column diameter. poor_sep_q1->overload_sol Yes poor_sep_q2 Was sample loaded properly (thin band)? poor_sep_q1->poor_sep_q2 No loading_sol Use minimum solvent for loading. Consider dry loading for poorly soluble compounds. poor_sep_q2->loading_sol No solvent_opt Re-optimize solvent system with TLC. Try different solvent systems to alter selectivity. poor_sep_q2->solvent_opt Yes

Caption: Troubleshooting Decision Tree for Column Chromatography.

Experimental Protocol: Dry Loading a Sample for Flash Chromatography

  • Dissolve Sample: Dissolve the crude this compound compound (e.g., 1 g) in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) in a round-bottom flask[7].

  • Add Silica Gel: Add silica gel (approx. 10-20 times the mass of the sample, e.g., 10-20 g) to the flask[7].

  • Evaporate Solvent: Gently swirl the flask to ensure the silica is suspended, and then remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained[7]. If an oil forms, add more silica and repeat.

  • Load Column: Carefully pour the silica-adsorbed sample onto the top of the packed column.

  • Run Column: Gently add a layer of sand on top of the sample and proceed with elution as normal[7].

Section 3: HPLC Purification

Q3: My HPLC chromatogram shows significant peak tailing for my this compound compound. How can I improve the peak shape?

A3: Peak tailing for basic compounds like many triazenes is a frequent issue in reverse-phase HPLC. It is typically caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase[8].

Troubleshooting & Optimization Strategies

ProblemCauseRecommended SolutionExpected Outcome
Peak Tailing Interaction of basic this compound with acidic silanol groups on the stationary phase.Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA). At low pH, silanols are protonated and less interactive[8].Reduced tailing and more symmetrical peaks.
Peak Tailing Use of a column with a high concentration of active silanols (Type A silica).Switch to a modern, high-purity, end-capped C18 column (Type B silica) or a column with a polar-embedded phase to shield silanols[8].Minimized secondary interactions and improved peak shape.
Peak Fronting Sample overload or poor solubility in the mobile phase.Reduce the sample concentration or injection volume. Ensure the sample is fully dissolved in the mobile phase[8].Symmetrical, Gaussian peak shape.
Poor Resolution Mobile phase is too strong (organic content too high), causing co-elution.Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and improve separation[8].Increased separation between peaks.

Experimental Protocol: Mobile Phase pH Adjustment to Reduce Peak Tailing

Objective: To reduce peak tailing of a basic this compound compound by lowering the mobile phase pH.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (ACN) or methanol (B129727) (MeOH)

  • Formic acid (FA)

  • HPLC system with UV detector

  • C18 column (end-capped)

  • This compound sample dissolved in mobile phase

Procedure:

  • Prepare Aqueous Phase: For a target mobile phase of 80:20 Water:ACN, measure 800 mL of HPLC grade water into a clean reservoir.

  • Adjust pH: While stirring, add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5. Monitor with a calibrated pH meter[8].

  • Add Organic Phase: Add 200 mL of HPLC grade ACN to the pH-adjusted aqueous phase.

  • Degas: Degas the final mobile phase mixture by sonication or vacuum filtration.

  • Equilibrate and Analyze: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Section 4: Recrystallization

Q4: I'm trying to recrystallize my this compound compound, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to the point that the solute comes out of solution as a liquid phase. Low-melting compounds are often difficult to recrystallize[9].

Troubleshooting Strategies for Oiling Out:

  • Lower the Temperature: After dissolving your compound in the minimum amount of boiling solvent, allow it to cool more slowly. Do not place it directly in an ice bath. Let it cool to room temperature first, then gradually cool it further.

  • Use a Lower-Boiling Solvent: If possible, find a solvent that has a lower boiling point than your compound's melting point.

  • Increase Solvent Volume: The oil may be forming because the solution is too concentrated. Add a bit more hot solvent to the oiled mixture to redissolve it, then attempt to cool it again slowly.

  • Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly[10]. A common pair is an alcohol (good solvent) and water (bad solvent)[10].

Experimental Protocol: Recrystallization Using a Solvent Pair (e.g., Ethanol (B145695)/Water)

  • Dissolve: Dissolve the crude this compound compound in the minimum required amount of hot ethanol.

  • Add "Bad" Solvent: While the solution is still hot, add water dropwise until you see persistent cloudiness.

  • Re-clarify: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolate: Cool the mixture in an ice bath to maximize crystal formation, then collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture[10].

  • Dry: Dry the purified crystals under vacuum.

Section 5: Characterization (NMR Spectroscopy)

Q5: The NMR spectrum of my purified this compound is very complex, showing broad or multiple peaks for what should be a single proton or carbon. Is my sample still impure?

A5: Not necessarily. Complex NMR spectra in triazine compounds, especially those with amino substituents, are often caused by the presence of rotamers due to restricted rotation around the C-N bond between the triazine ring and the substituent[11][12]. This dynamic process can lead to the appearance of multiple distinct signals for the same nucleus, or significant peak broadening if the rate of rotation is intermediate on the NMR timescale[11][13]. Additionally, low solubility can also lead to broad peaks[11][12].

Troubleshooting Workflow for Complex NMR Spectra

G start Complex / Broad NMR Spectrum q1 Is the compound fully dissolved? start->q1 sol_issue Low Solubility. Try different solvent (DMSO-d6, DMF-d7). Gently warm sample. Use less concentrated sample. q1->sol_issue No / Precipitate visible q2 Are amino groups attached to the triazine ring? q1->q2 Yes, fully dissolved rotamers Rotamers are likely present. This is an inherent structural feature. q2->rotamers Yes no_rotamers Broadness may be due to poor shimming or paramagnetic impurities. q2->no_rotamers No vt_nmr Perform Variable Temperature (VT) NMR. Heating may coalesce peaks into sharp averages. Cooling may sharpen individual rotamer peaks. rotamers->vt_nmr tfa Consider adding a co-solvent like TFA. Protonation can sometimes simplify spectra but may also cause degradation. rotamers->tfa

Caption: Logic diagram for troubleshooting complex NMR spectra of triazines.

Experimental Protocol: Variable Temperature (VT) NMR

  • Prepare Sample: Prepare a standard NMR sample of your this compound compound in a suitable solvent (e.g., DMSO-d6 or d2-tetrachloroethane) that has a wide liquid range.

  • Acquire Room Temperature Spectrum: Obtain a standard 1H or 13C NMR spectrum at ambient temperature (e.g., 25 °C) as a baseline.

  • Increase Temperature: Increase the spectrometer temperature in increments (e.g., 10-20 °C at a time). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observe Changes: If rotamers are present, you may observe that broad peaks sharpen and coalesce into a single averaged peak as the temperature increases and the rate of rotation becomes fast on the NMR timescale[13].

  • Decrease Temperature (Optional): If spectra are still complex at high temperatures, try cooling the sample below room temperature. This may slow the rotation enough to resolve the individual rotamers into sharp, distinct signals.

  • Analyze Data: Analyze the spectra at different temperatures to understand the dynamic behavior and confirm the structure of your compound.

References

Technical Support Center: Refining Triazene Prodrug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with triazene prodrug delivery systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and in vitro/in vivo evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for most this compound anticancer prodrugs?

A1: The majority of this compound-based anticancer prodrugs are designed to release a highly reactive alkylating agent, the methyldiazonium ion. This is often achieved through enzymatic or chemical activation, which triggers a fragmentation cascade, leading to the release of the cytotoxic payload that can then methylate DNA in cancer cells, inducing apoptosis.

Q2: What are the key advantages of using a prodrug strategy for this compound-based therapies?

A2: The prodrug approach for this compound-based therapies offers several advantages, including improved solubility, enhanced stability in systemic circulation, and the potential for targeted drug delivery to tumor tissues. This strategy can help to minimize off-target toxicity and improve the overall therapeutic index of the active drug.

Q3: What are some of the common activation strategies for this compound prodrugs?

A3: Common activation strategies include:

  • Enzyme-activated prodrug therapy: This involves the use of enzymes that are overexpressed in tumor tissues, such as carboxypeptidase G2 (CPG2) in Antibody-Directed Enzyme Prodrug Therapy (ADEPT), or tyrosinase in melanoma-directed therapy.[1]

  • Hypoxia-activated prodrugs (HAPs): These prodrugs are designed to be stable in normoxic (normal oxygen) tissues but are activated under the hypoxic (low oxygen) conditions characteristic of the tumor microenvironment. This activation is often mediated by nitroreductase enzymes.

  • Chemically-triggered activation: Some this compound prodrugs are designed to be activated by specific chemical triggers, such as changes in pH.

Q4: What are the main challenges associated with the clinical translation of this compound prodrugs?

A4: Key challenges include ensuring the stability of the prodrug in circulation to prevent premature drug release, achieving efficient and specific activation at the tumor site, and managing potential immunogenicity, particularly in strategies like ADEPT that utilize non-human enzymes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental workflow for this compound prodrug delivery systems.

Synthesis and Purification

Q5: I am experiencing a very low yield in my this compound synthesis. What are the potential causes and how can I improve it?

A5: Low yields in this compound synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not be proceeding to completion. Solution: Try extending the reaction time or moderately increasing the reaction temperature. Ensure efficient stirring to improve reaction kinetics.

  • Suboptimal reaction conditions: The choice of solvent, base, or catalyst is critical. Solution: Perform small-scale experiments to screen different solvents and bases to find the optimal conditions for your specific reaction.

  • Side reactions: The formation of unwanted byproducts can consume starting materials. Solution: Analyze your crude product by techniques like TLC or LC-MS to identify potential side products. Adjusting the stoichiometry of reactants or the order of addition may help to minimize side reactions.

  • Product degradation: The this compound product may be unstable under the reaction or workup conditions. Solution: Consider using milder reaction conditions or a different purification strategy. If the product is sensitive to acid or base, ensure the workup is performed under neutral conditions.

Q6: I am having difficulty purifying my this compound prodrug using column chromatography. What are some common issues and solutions?

A6: Challenges in column chromatography of this compound prodrugs often involve:

  • Poor separation: The product and impurities may have similar polarities. Solution: Experiment with different solvent systems (eluent). A shallow gradient elution can often improve separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).

  • Product degradation on the column: Triazenes can be sensitive to the acidic nature of silica gel. Solution: You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent. Alternatively, use a less acidic stationary phase like neutral alumina.

  • Compound insolubility: The crude product may not fully dissolve in the loading solvent. Solution: Ensure your sample is fully dissolved before loading it onto the column. If solubility is an issue, you may need to use a stronger loading solvent, but be mindful that this can affect the initial separation on the column.

In Vitro and In Vivo Experiments

Q7: My in vitro cytotoxicity assay is showing inconsistent results or unexpected toxicity in my control group. What should I check?

A7: Inconsistent results in cytotoxicity assays can be frustrating. Here’s a troubleshooting workflow:

start Unexpected Cytotoxicity Results q1 Are control wells (vehicle only) showing toxicity? start->q1 troubleshoot_vehicle Troubleshoot Vehicle/Solvent: - Test different concentrations of the vehicle. - Ensure vehicle is of high purity. - Check for solvent-reagent interactions in the assay. q1->troubleshoot_vehicle Yes q2 Is there variability between replicate wells? q1->q2 No a1_yes Yes a1_no No troubleshoot_technique Review Experimental Technique: - Check cell seeding density and distribution. - Ensure accurate pipetting. - Verify incubation times and conditions. q2->troubleshoot_technique Yes q3 Are the results inconsistent between experiments? q2->q3 No a2_yes Yes a2_no No troubleshoot_reagents Check Reagents and Cell Culture: - Test for mycoplasma contamination. - Use a fresh batch of media, serum, and assay reagents. - Ensure consistent cell passage number. q3->troubleshoot_reagents Yes end Consider other factors: - Prodrug instability in media. - Cell line-specific sensitivity. q3->end No a3_yes Yes a3_no No

Troubleshooting workflow for unexpected cytotoxicity results.

Q8: I am not observing the expected drug release from my delivery system in my in vitro release study. What could be the issue?

A8: A lack of drug release could be due to several factors:

  • Inadequate activation conditions: If your prodrug requires enzymatic activation, ensure that the enzyme concentration and activity are optimal in your release medium. For hypoxia-activated prodrugs, confirm that you are achieving and maintaining a sufficiently low oxygen level.

  • Prodrug stability: The prodrug may be too stable under the tested conditions. Solution: You may need to modify the linker between the drug and the carrier to facilitate cleavage.

  • Analytical method limitations: Your analytical method (e.g., HPLC) may not be sensitive enough to detect the released drug. Solution: Optimize your analytical method to improve the limit of detection. Ensure that your sample preparation method is efficiently extracting the released drug.

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected this compound Prodrugs

CompoundCell LineIC50 (µM)Reference
Hypoxia-Activated Prodrug 1d LN-229 (Glioblastoma)~50 (Hypoxia)[2]
U-87 MG (Glioblastoma)~75 (Hypoxia)[2]
Hypoxia-Activated Prodrug 1e LN-229 (Glioblastoma)~40 (Hypoxia)[2]
U-87 MG (Glioblastoma)~60 (Hypoxia)[2]
Temozolomide (TMZ) LN-229 (Glioblastoma)>100 (Hypoxia)[2]
U-87 MG (Glioblastoma)>100 (Hypoxia)[2]

Table 2: Stability of l-Glutamate this compound Prodrugs

ProdrugHalf-life in Buffer (pH 7.4)Half-life in Human PlasmaReference
Prodrug A 1.5 h< 5 min[1]
Prodrug B 2.0 h< 5 min[1]
Prodrug C 3.5 h10 min[1]

Experimental Protocols

Protocol 1: General Procedure for MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of a this compound prodrug against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the prodrug. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Synthesis and Purification of a Nitroaromatic-Based this compound Prodrug

This is a general protocol for the synthesis of a nitroaromatic-based this compound prodrug, which can be adapted for specific target molecules.

  • Synthesis of the Hydroxymethylthis compound Intermediate:

    • Dissolve the corresponding aniline (B41778) precursor in an appropriate solvent (e.g., dichloromethane).

    • Add an aqueous solution of formaldehyde (B43269) and an aqueous solution of sodium nitrite.

    • Cool the reaction mixture in an ice bath and slowly add an acid (e.g., hydrochloric acid) dropwise while maintaining the temperature below 5°C.

    • Stir the reaction for 1-2 hours.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Synthesis of the this compound Prodrug:

    • Dissolve the hydroxymethylthis compound intermediate and the desired nitroaryl alcohol in a suitable solvent (e.g., anhydrous THF).

    • Add a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a chloroformate derivative.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a gradient of ethyl acetate (B1210297) in petroleum ether or hexane (B92381) as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the final this compound prodrug.

    • Characterize the final product by NMR, mass spectrometry, and HPLC.

Visualizations

cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHDs Hydroxylation (O₂ dependent) VHL VHL E3 Ligase PHDs->VHL Recognition proteasome Proteasome VHL->proteasome Ubiquitination degradation Degradation proteasome->degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding gene_expression Target Gene Expression (e.g., Nitroreductases) HRE->gene_expression prodrug This compound Prodrug (Nitroaromatic) gene_expression->prodrug Enzymatic Reduction active_drug Active Drug (Methyldiazonium ion) prodrug->active_drug Activation cell_death Cancer Cell Death active_drug->cell_death

HIF-1α signaling pathway in hypoxia-activated this compound prodrug therapy.

start Start: Novel this compound Prodrug Candidate synthesis Synthesis and Purification start->synthesis characterization Physicochemical Characterization (NMR, MS, HPLC, Solubility, Stability) synthesis->characterization in_vitro_screening In Vitro Screening characterization->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) in_vitro_screening->cytotoxicity release_studies Drug Release Studies (Enzymatic/Hypoxic conditions) in_vitro_screening->release_studies in_vivo_evaluation In Vivo Evaluation cytotoxicity->in_vivo_evaluation release_studies->in_vivo_evaluation animal_model Tumor Xenograft Model in_vivo_evaluation->animal_model pk_pd Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies animal_model->pk_pd toxicity Toxicity Studies animal_model->toxicity data_analysis Data Analysis and Lead Optimization pk_pd->data_analysis toxicity->data_analysis end Lead Candidate for Further Development data_analysis->end

Experimental workflow for the screening and evaluation of novel this compound prodrugs.

References

Technical Support Center: Enhancing Solid-Phase Triazene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of solid-phase triazene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in solid-phase this compound synthesis?

A1: Low yields in solid-phase this compound synthesis can stem from several factors:

  • Incomplete Diazotization: The initial formation of the diazonium salt from the aniline (B41778) precursor may be inefficient.

  • Poor Coupling to the Solid Support: The reaction between the diazonium salt and the secondary amine on the solid support might be incomplete.

  • Steric Hindrance: Bulky substituents on either the aniline or the resin-bound amine can impede the reaction.

  • Suboptimal Reaction Conditions: Non-ideal temperature, reaction time, or solvent can negatively impact the yield.

  • Premature Cleavage: The this compound linker may be unstable under the reaction conditions, leading to loss of product from the resin.[1]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the desired product yield.

Q2: How can I monitor the progress of my solid-phase this compound synthesis?

A2: Monitoring the reaction progress is crucial for optimization. Several techniques can be employed:

  • Colorimetric Tests: Qualitative tests, such as the ninhydrin (B49086) test for the presence of primary amines or specific staining methods for functional groups, can indicate the completion of a reaction step.[2][3]

  • FT-IR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to monitor the appearance and disappearance of characteristic vibrational bands directly on the resin.

  • Cleavage and Analysis: A small amount of resin can be cleaved, and the resulting product analyzed by HPLC, LC-MS, or NMR to assess the reaction's progress.

Q3: What is the optimal temperature for solid-phase this compound synthesis?

A3: The optimal temperature depends on the specific reactants and the solid support used. Generally, the diazotization step is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent coupling to the resin is often carried out at room temperature. However, for sterically hindered substrates or to drive the reaction to completion, gentle heating may be necessary. It is crucial to avoid excessive heat, which can lead to the decomposition of the this compound linkage.[4][5]

Q4: How do I choose the appropriate solid support (resin) for my synthesis?

A4: The choice of resin is critical and depends on the desired C-terminal functionality and the cleavage strategy.[6]

  • Wang Resin: Commonly used for obtaining C-terminal acids, but loading the first amino acid can be challenging.[6]

  • Rink Amide Resin: A popular choice for synthesizing peptide amides, with a straightforward initial amino acid loading.[3][6]

  • Chlorotrityl Resin: Offers mild cleavage conditions, which is advantageous when acid-labile protecting groups are present in the molecule.[6]

The physical properties of the resin, such as swelling capacity and particle size, also play a role in reaction kinetics and should be considered.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Diazotization Ensure the aniline is fully dissolved before adding the diazotizing agent (e.g., sodium nitrite). Maintain a low temperature (0-5 °C) throughout the reaction. Use a slight excess of the diazotizing agent.Complete conversion of the aniline to the diazonium salt, leading to improved coupling efficiency.
Inefficient Coupling to Resin Increase the reaction time or temperature moderately. Use a higher excess of the diazonium salt. Ensure adequate swelling of the resin in a suitable solvent before the coupling reaction. Consider using a different coupling reagent.[7][8][9][10][11]Improved loading of the this compound onto the solid support, resulting in a higher overall yield.
Steric Hindrance Use a resin with a longer linker to reduce steric clashes near the reaction site. Employ a less sterically hindered aniline or secondary amine on the resin if the synthesis allows.Enhanced accessibility of the reactive sites, leading to a more efficient coupling reaction.
Decomposition of this compound If the this compound linker is known to be labile, use milder reaction conditions for subsequent steps. Avoid prolonged exposure to acidic or basic conditions.Preservation of the this compound linkage throughout the synthesis, preventing premature loss of the product.
Problem 2: Presence of Impurities and Side Products
Potential Cause Troubleshooting Steps Expected Outcome
Formation of Azo Compounds Ensure the pH of the reaction mixture is carefully controlled during diazotization and coupling. An acidic environment generally favors this compound formation over azo-coupling.Minimized formation of colored azo impurities, leading to a purer final product.
Unreacted Starting Materials Use a larger excess of the reagent in solution to drive the reaction on the solid phase to completion. Increase the reaction time and/or temperature as appropriate. Monitor the reaction to confirm the disappearance of the starting material.[2]Complete consumption of starting materials, simplifying the purification process.
Side Reactions with Protecting Groups Ensure all protecting groups are stable under the reaction conditions. If necessary, choose alternative protecting groups that are orthogonal to the this compound synthesis and cleavage conditions.A cleaner product profile with fewer side products resulting from unintended deprotection or side reactions.
Problem 3: Difficulties with Cleavage from the Resin
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Cleavage Increase the cleavage time or the concentration of the cleavage reagent (e.g., trifluoroacetic acid - TFA). Ensure the resin is adequately swollen in the cleavage cocktail.[12] Consider using a resin with a more labile linker if compatible with the overall synthetic strategy.[13][14]Complete release of the this compound product from the solid support, maximizing the isolated yield.
Degradation of Product During Cleavage Use scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail to trap reactive species that can degrade the product. Optimize the cleavage conditions (time, temperature, TFA concentration) to find a balance between efficient cleavage and product stability.[13]A higher yield of the desired product with minimal degradation, resulting in a cleaner crude product.
Precipitation of Product on Resin After cleavage, ensure the product is fully dissolved in the cleavage solution. If solubility is an issue, try different cleavage cocktails or add a co-solvent.Complete recovery of the cleaved product in solution, preventing loss due to precipitation.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase this compound Synthesis
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh, 0.5-1.0 mmol/g loading) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol (B129727).

  • Diazotization of Aniline: Dissolve the aniline derivative (3-5 equivalents relative to resin loading) in a mixture of acetic acid and water at 0 °C. Add a solution of sodium nitrite (B80452) (3-5 equivalents) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling to Resin: Add the cold diazonium salt solution to the swollen and deprotected resin. Stir the reaction mixture at room temperature for 2-4 hours.

  • Washing: Filter the resin and wash extensively with water, DMF, DCM, and methanol to remove unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat with a capping agent like acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or diisopropylethylamine) in DMF.

  • Cleavage: Treat the resin with a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge and decant the ether. Wash the precipitate with cold ether and dry under vacuum.

  • Purification: Purify the crude product by a suitable method such as semi-preparative HPLC.[15]

Visualizations

experimental_workflow start Start: Select Resin resin_swelling 1. Resin Swelling start->resin_swelling deprotection 2. Fmoc-Deprotection (if applicable) resin_swelling->deprotection coupling 4. Coupling to Resin deprotection->coupling diazotization 3. Diazotization of Aniline diazotization->coupling washing 5. Washing coupling->washing cleavage 6. Cleavage from Resin washing->cleavage isolation 7. Product Isolation cleavage->isolation purification 8. Purification isolation->purification end End: Pure this compound purification->end

General workflow for solid-phase this compound synthesis.

troubleshooting_low_yield low_yield Low Yield Observed check_diazotization Check Diazotization Conditions (Temp, Reagents) low_yield->check_diazotization check_coupling Check Coupling Efficiency (Time, Temp, Reagents) low_yield->check_coupling check_cleavage Check Cleavage Protocol (Time, Cocktail) low_yield->check_cleavage incomplete_reaction Incomplete Reaction? check_diazotization->incomplete_reaction check_coupling->incomplete_reaction optimize_cleavage Optimize Cleavage Conditions check_cleavage->optimize_cleavage side_reactions Side Reactions? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes analyze_byproducts Analyze Byproducts (LC-MS) side_reactions->analyze_byproducts Yes change_reagents Consider Different Reagents/Resin optimize_conditions->change_reagents analyze_byproducts->optimize_conditions

References

Technical Support Center: Mass Spectrometry of Triazene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry of triazene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound class.

Frequently Asked Questions (FAQs)

Q1: What are the typical fragmentation patterns of this compound compounds in electrospray ionization (ESI) mass spectrometry?

A1: In positive-ion ESI-MS, this compound compounds, particularly herbicides, commonly exhibit fragmentation patterns characterized by the loss of substituent groups from the triazine ring. Low-energy collision-activated dissociation (CAD) of the protonated molecule [M+H]+ often reveals characteristic losses of alkyl chains from the amino groups. For instance, the fragmentation of atrazine (B1667683) typically involves the loss of an isopropyl group followed by the loss of an ethyl group. These fragmentation pathways are crucial for the structural confirmation of this compound compounds.[1]

Q2: I am observing poor ionization and low signal intensity for my this compound analyte. What are the possible causes and solutions?

A2: Poor ionization of this compound compounds in ESI-MS can be due to several factors:

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the protonation efficiency of triazenes. Ensure the pH is low enough to promote the formation of [M+H]+ ions. The addition of a small amount of formic acid (typically 0.1%) to the mobile phase can enhance protonation.

  • Ion Suppression: Co-eluting matrix components can compete with the this compound analyte for ionization, leading to a suppressed signal. To mitigate this, improve chromatographic separation to resolve the analyte from interfering matrix components. Additionally, consider sample preparation techniques like solid-phase extraction (SPE) to clean up the sample before LC-MS analysis.

  • Inappropriate Ionization Technique: While ESI is commonly used, some this compound compounds may ionize more efficiently with other techniques like atmospheric pressure chemical ionization (APCI). If you continue to experience poor signal with ESI, exploring APCI could be a viable alternative.[1]

Q3: My mass spectrum shows a prominent peak at [M+23]+ or [M+39]+ in addition to my expected [M+H]+ ion. What are these peaks?

A3: These additional peaks are likely sodium ([M+Na]+) and potassium ([M+K]+) adducts. Adduct formation is a common phenomenon in ESI-MS where the analyte molecule associates with cations present in the sample or from the LC system.[2] The presence of these adducts can complicate data interpretation and reduce the intensity of the desired protonated molecule. To minimize adduct formation, consider the following:

  • Use high-purity solvents and reagents to minimize sodium and potassium contamination.

  • Incorporate an acidic modifier, such as formic acid, into the mobile phase to favor protonation over adduct formation.

  • Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used as mobile phase additives to promote the formation of ammonium adducts ([M+NH4]+), which can sometimes be more desirable than alkali metal adducts.

Q4: I am observing in-source fragmentation of my this compound compound. How can I control this?

A4: In-source fragmentation occurs when the analyte fragments within the ion source before mass analysis, which can lead to an underestimation of the molecular ion. This is often caused by excessive energy in the ion source. To reduce in-source fragmentation, you can:

  • Decrease the fragmentor or cone voltage: This is the primary parameter that influences the energy imparted to the ions as they enter the mass spectrometer. A lower voltage will result in "softer" ionization conditions.

  • Optimize source temperatures: High source temperatures can sometimes contribute to the thermal degradation of labile compounds. Experiment with lower source and desolvation temperatures.

Troubleshooting Guides

Issue 1: Chromatographic Peak Splitting

Splitting of chromatographic peaks can lead to inaccurate quantification and identification.

Possible Cause Recommended Solution
Column Contamination A buildup of matrix components on the column frit or head can disrupt the sample flow path. Flush the column with a strong solvent. If the problem persists, replace the column frit or the entire column.
Injection of Sample in a Stronger Solvent than the Mobile Phase The solvent in which the sample is dissolved can affect peak shape. If the sample solvent is significantly stronger (more eluting power) than the initial mobile phase conditions, it can cause peak distortion. Dilute the sample in the initial mobile phase.
Void in the Column A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.
Improperly Seated Column Fittings A poor connection between the tubing and the column can create dead volume and lead to peak splitting. Ensure all fittings are properly tightened.
Issue 2: Unstable Signal or High Baseline Noise

A noisy or unstable baseline can compromise the limit of detection and the accuracy of integration.

Possible Cause Recommended Solution
Contaminated Solvents or Additives Impurities in the mobile phase can lead to a high and noisy baseline. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Dirty Ion Source Contamination of the ion source components (e.g., capillary, skimmer) can cause an unstable spray and high background noise. Clean the ion source according to the manufacturer's recommendations.
Leaks in the LC System Air bubbles introduced into the system through a leak can cause pressure fluctuations and an unstable baseline. Check all fittings and connections for leaks.
Insufficient Degassing of Mobile Phase Dissolved gases in the mobile phase can come out of solution and form bubbles, leading to an unstable signal. Ensure the mobile phase is adequately degassed using an online degasser or by sonication.

Experimental Protocols

Protocol 1: Quantitative Analysis of Atrazine in Water by LC-MS/MS

This protocol provides a general procedure for the quantification of atrazine in water samples.

1. Sample Preparation:

  • Collect 1 mL of the water sample.
  • If the sample contains particulates, centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant to a clean vial.
  • Add an internal standard (e.g., Atrazine-d5) to a final concentration of 10 ng/mL.
  • Vortex to mix.

2. LC-MS/MS Parameters:

Parameter Value
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transition (Atrazine) 216.1 > 174.1
MRM Transition (Atrazine-d5) 221.1 > 179.1

3. Data Analysis:

  • Quantify atrazine concentration by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for the LC-MS/MS analysis of various triazine herbicides in food matrices.

Compound Matrix Spike Level (ppm) Average Recovery (%) Relative Standard Deviation (%)
SimazinePotato0.059211
AtrazineOrange0.05889
PrometrynRice0.05958
CyanazineSoybean0.058512

Data adapted from a study on the determination of triazine herbicides in foods.[1]

Visualized Workflows

Troubleshooting_Workflow start Problem Encountered issue Identify the Issue start->issue peak_shape Poor Peak Shape (Splitting, Tailing) issue->peak_shape Peak Shape signal_intensity Low Signal Intensity issue->signal_intensity Signal adducts Unexpected Adducts issue->adducts Mass Spectrum check_lc Check LC System - Fittings - Column - Mobile Phase peak_shape->check_lc optimize_ms Optimize MS Parameters - Cone Voltage - Source Temp. signal_intensity->optimize_ms modify_mobile_phase Modify Mobile Phase - Add Acid - Use High Purity Solvents adducts->modify_mobile_phase resolve Issue Resolved check_lc->resolve optimize_ms->resolve modify_mobile_phase->resolve

Caption: A logical workflow for troubleshooting common MS issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Collect Sample spike 2. Spike Internal Std. sample->spike mix 3. Vortex spike->mix inject 4. Inject Sample mix->inject separate 5. Chromatographic Separation inject->separate detect 6. MS Detection (MRM) separate->detect integrate 7. Integrate Peaks detect->integrate quantify 8. Quantify integrate->quantify

Caption: A standard experimental workflow for this compound analysis.

References

Technical Support Center: Optimization of Triazene Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of triazene linker cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for cleaving aryl-triazene linkers?

A1: The most common method for cleaving aryl-triazene linkers is through acid-catalyzed hydrolysis. The this compound moiety is labile in acidic conditions, leading to the release of the conjugated molecule. This strategy is often employed in "click-and-cleave" approaches for the selective release of molecules immobilized on a solid support.[1][2] Reductive cleavage using agents like hypophosphorous acid has also been described for "traceless" applications, where the this compound is replaced by a hydrogen atom.

Q2: Are this compound linkers susceptible to enzymatic cleavage?

A2: While some studies have shown that certain this compound derivatives can undergo enzyme-catalyzed N-demethylation by liver microsomes, this is generally considered a metabolic liability rather than a designed cleavage mechanism for controlled drug release.[3] For controlled release in a biological context, this compound linkers are typically designed to be cleaved by non-enzymatic mechanisms like acid hydrolysis.

Q3: What are the typical acidic conditions used for this compound linker cleavage?

A3: Mild acidic conditions are generally sufficient to cleave aryl-triazene linkers. Formulations often involve trifluoroacetic acid (TFA) at low concentrations (e.g., 1-5%) in an organic solvent like dichloromethane (B109758) (DCM). The optimal concentration and cleavage time depend on the specific structure of the this compound linker and the substrate.

Q4: How can I monitor the progress of the cleavage reaction?

A4: The progress of the cleavage reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5] By taking aliquots of the reaction mixture at different time points, you can quantify the disappearance of the starting material and the appearance of the cleaved product.

Q5: What are common challenges in cleaving this compound linkers, especially on a solid support?

A5: Common challenges include incomplete cleavage, side reactions, and difficulty in precipitating the final product. Incomplete cleavage can result from insufficient acid concentration, short reaction times, or poor swelling of the solid-phase resin.[6] Side reactions may occur if the substrate contains other acid-sensitive functional groups.

Troubleshooting Guides

Guide 1: Incomplete this compound Linker Cleavage

Symptom: HPLC or MS analysis of the crude product shows a significant amount of starting material remaining after the cleavage reaction.

dot

start Incomplete Cleavage Detected check_tfa Is TFA concentration sufficient? (e.g., 1-5% in DCM) start->check_tfa increase_tfa Increase TFA concentration (e.g., to 5-10%) and repeat check_tfa->increase_tfa No check_time Is reaction time adequate? (e.g., 1-2 hours) check_tfa->check_time Yes end Cleavage Complete increase_tfa->end increase_time Increase reaction time (e.g., to 4 hours) and monitor check_time->increase_time No check_resin Is the solid support adequately swollen? check_time->check_resin Yes increase_time->end pre_swell Pre-swell resin in cleavage solvent before adding acid check_resin->pre_swell No re_cleave Re-subject the resin to fresh cleavage cocktail check_resin->re_cleave Yes pre_swell->end re_cleave->end

Caption: Troubleshooting workflow for incomplete this compound linker cleavage.

Possible Cause Troubleshooting & Optimization
Insufficient Acid Concentration Increase the concentration of TFA in the cleavage cocktail. For resistant linkers, a higher concentration may be necessary. It is advisable to perform a small-scale optimization to find the ideal concentration.
Inadequate Reaction Time Extend the reaction time. Monitor the cleavage progress by taking small aliquots at regular intervals and analyzing them by HPLC or MS.
Poor Resin Swelling (for solid-phase synthesis) Ensure the resin is fully swollen in the cleavage solvent (e.g., DCM) before adding the acid. Poor swelling can limit reagent access to the linker.
Reagent Degradation Use fresh, high-purity TFA and anhydrous solvents. Old or degraded reagents can lead to lower cleavage efficiency.
Guide 2: Observation of Unexpected Byproducts

Symptom: MS analysis reveals masses that do not correspond to the expected product or starting material.

Possible Cause Troubleshooting & Optimization
Acid-Sensitive Functional Groups If your molecule contains other acid-labile protecting groups (e.g., Boc, trityl), they may be cleaved under the reaction conditions. Consider using an orthogonal protection strategy if this is undesirable.
Reaction with Scavengers If scavengers are used in the cleavage cocktail (e.g., triisopropylsilane), they can sometimes react with the product. Analyze the structure of the byproducts to identify potential side reactions.
Degradation of Cleaved Product The released molecule may be unstable under the acidic cleavage conditions. Consider neutralizing the reaction mixture immediately after cleavage is complete.

Data Presentation

Table 1: Illustrative Cleavage Efficiency of an Aryl-Triazene Linker under Various Acidic Conditions

Condition Acid Concentration (% in DCM) Time (hours) Temperature (°C) Cleavage Efficiency (%)
1TFA112575
2TFA212592
3TFA5125>98
4TFA2225>98
5Acetic Acid20225<10
6Formic Acid1022545

Note: This data is for illustrative purposes to demonstrate potential trends in cleavage optimization and may not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for Acid-Mediated Cleavage of an Aryl-Triazene Linker from a Solid Support

Objective: To cleave a molecule conjugated to a solid support via an acid-labile aryl-triazene linker.

Materials:

  • Resin-bound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Swelling: Transfer the resin-bound conjugate to a reaction vessel. Wash the resin with anhydrous DCM (3 x 5 min) to ensure adequate swelling.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail by adding the desired concentration of TFA to anhydrous DCM (e.g., 2% v/v TFA in DCM).

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and incubate at room temperature with gentle agitation for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with additional cleavage cocktail and combine the filtrates.

  • Solvent Removal: Remove the solvent and excess TFA from the filtrate under a stream of nitrogen or using a rotary evaporator.

  • Product Precipitation: Precipitate the crude product by adding cold diethyl ether to the concentrated filtrate.

  • Isolation and Drying: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether. Dry the final product under vacuum.

  • Analysis: Analyze the crude product by HPLC and MS to confirm cleavage and assess purity.

dot

start Start: Resin-bound Conjugate swell Swell Resin in DCM start->swell add_cocktail Add Cleavage Cocktail (e.g., 2% TFA in DCM) swell->add_cocktail incubate Incubate at RT (1-2 hours) add_cocktail->incubate filter Filter and Collect Filtrate incubate->filter concentrate Concentrate Filtrate filter->concentrate precipitate Precipitate with Cold Ether concentrate->precipitate isolate Isolate and Dry Product precipitate->isolate analyze Analyze by HPLC/MS isolate->analyze

Caption: Experimental workflow for acid-mediated this compound linker cleavage.

Protocol 2: HPLC Analysis of this compound Linker Cleavage

Objective: To monitor the progress of a this compound linker cleavage reaction by reverse-phase HPLC.

Materials:

  • Aliquots from the cleavage reaction

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Sample Preparation: At designated time points, withdraw a small aliquot from the reaction mixture. Quench the reaction by diluting the aliquot in a neutral buffer or by immediately freezing it.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1 mL/min.

    • Detection: 254 nm or another wavelength where the starting material and product have significant absorbance.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Injection and Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: Identify the peaks corresponding to the starting material and the cleaved product based on their retention times (the cleaved product is typically more polar and will have a shorter retention time). Integrate the peak areas to determine the relative amounts of each species and calculate the percentage of cleavage.

References

Technical Support Center: Avoiding Premature Decomposition of Triazene Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature decomposition of triazene reagents during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature decomposition of this compound reagents?

This compound reagent stability is compromised by several key factors. The most common causes of decomposition are exposure to inappropriate pH levels (both acidic and alkaline), elevated temperatures, moisture, and, for some derivatives, light.[1][2][3][4][5] The specific substituents on the triazine ring heavily influence its susceptibility to these factors.[2]

Q2: How does pH affect the stability of my this compound reagent?

The pH of the reaction medium is critical. Many triazines undergo rapid hydrolysis in acidic conditions.[1][6] The rate of this acid-catalyzed hydrolysis can be significant, making it a competing reaction that lowers the yield of the desired product.[1] Conversely, some triazines are also susceptible to hydrolysis and decomposition under alkaline conditions (e.g., pH 8.5–11.2).[4] The stability of certain triazinyl hydrazones can invert around the pKa of the triazine ring, which is approximately pH 5.[7]

Q3: What are the ideal storage and handling conditions for this compound reagents?

To ensure maximum shelf-life and efficacy, this compound reagents should be stored in cool, dry conditions within tightly sealed receptacles.[8][9] It is crucial to protect them from moisture to prevent hydrolysis. For handling, ensure good ventilation, prevent the formation of aerosols, and keep ignition sources away.[8][9] Always consult the Safety Data Sheet (SDS) for specific storage temperature recommendations, which may be as low as 2-8°C for certain compounds.[10]

Q4: Can the solvent choice impact the stability of my this compound reagent?

Yes, the solvent can significantly influence this compound stability. The presence of water or other protic impurities in a solvent can lead to hydrolysis. For some reactions, aprotic solvents may be more favorable for observing reaction intermediates and potentially improving stability compared to protic solvents.[4] The choice of solvent can also affect the recovery and extraction of triazines.[11]

Q5: My reaction yield is consistently low. Could reagent decomposition be the cause?

Absolutely. Low reaction yield is a primary indicator of reagent decomposition. If the this compound has degraded in storage or is decomposing under the reaction conditions (due to incorrect pH, temperature, or solvent), its effective concentration is lowered, leading to poor product yield.[12][13] It is essential to first rule out reagent instability before troubleshooting other reaction parameters.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to this compound reagent decomposition.

TroubleshootingWorkflow start Symptom: Low Yield / Byproducts check_storage 1. Verify Reagent Integrity start->check_storage check_conditions 2. Analyze Reaction Conditions start->check_conditions storage_q Stored Cool, Dry, Sealed? check_storage->storage_q ph_q Is pH Controlled/Optimal? check_conditions->ph_q temp_q Is Temperature Too High? check_conditions->temp_q solvent_q Solvent Anhydrous/Pure? check_conditions->solvent_q light_q Is Reaction Light-Sensitive? check_conditions->light_q age_q Within Shelf-Life? storage_q->age_q Yes solution_storage Solution: Replace Reagent. Improve Storage Protocol. storage_q->solution_storage No age_q->solution_storage No ok_node Proceed with further reaction optimization. age_q->ok_node Yes solution_ph Solution: Use Buffer. Adjust pH. ph_q->solution_ph No solution_temp Solution: Lower Reaction Temp. Monitor for Exotherms. temp_q->solution_temp Yes solution_solvent Solution: Use Anhydrous Solvent. Consider Inert Atmosphere. solvent_q->solution_solvent No solution_light Solution: Protect Reaction from Light (e.g., foil). light_q->solution_light Yes

Caption: Troubleshooting workflow for diagnosing this compound reagent decomposition.

Data Presentation: Factors Affecting this compound Stability

The stability of this compound reagents is not uniform; it depends on their structure and the surrounding environmental conditions.

Table 1: Summary of Factors Leading to Premature Decomposition

FactorDescriptionImpact & Considerations
pH Triazines are susceptible to both acid- and base-catalyzed hydrolysis.[1][4]The s-triazine ring can be cleaved by nucleophiles, including water. Decomposition rates are highly dependent on H+ concentration.[1]
Temperature Thermal decomposition can occur, with stability thresholds varying widely among different triazine derivatives.[2][3]While the core s-triazine ring is very stable (up to 550°C), substituents can dramatically lower the decomposition temperature.[2] Some triazines are stable above 200°C, while others decompose near 100°C.[14][15]
Moisture Water acts as a nucleophile, leading to hydrolytic decomposition.Rigorous exclusion of moisture during storage and reaction is critical. This includes using anhydrous solvents and potentially an inert atmosphere.[8][9]
Light Certain triazine derivatives are sensitive to light and can undergo photodecomposition.[5][16]Light-sensitive compounds should be stored in amber vials and reactions should be protected from light (e.g., by wrapping the flask in aluminum foil).[17]

Table 2: Quantitative Stability Data for Selected Triazines

CompoundConditionParameterValue
1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine22°C, AqueousHydrolysis Rate Constant2.2 × 10⁶ M⁻¹s⁻¹ (acid-catalyzed component)[1]
1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine60°C, AqueousHydrolysis Rate Constant3.5 × 10⁸ M⁻¹s⁻¹ (acid-catalyzed component)[1]
2,4,6-Triazido-1,3,5-triazineIn SolutionActivation Energy (Thermal Decomposition)34.1 kcal/mol[3]
2,4,6-Triazido-1,3,5-triazineIn MeltActivation Energy (Thermal Decomposition)42.3 kcal/mol[3]
Annelated Triazinones (various)In AirOnset of Decomposition241 - 296 °C[15]

Experimental Protocols

Protocol 1: General Handling of Sensitive this compound Reagents

This protocol outlines the best practices for handling this compound reagents that are sensitive to moisture and other atmospheric components.

ExperimentalWorkflow start Start: Prepare for Reaction storage 1. Retrieve Reagent from Controlled Storage (Cool, Dry, Dark) start->storage equilibration 2. Allow Container to Equilibrate to Room Temp Before Opening storage->equilibration weighing 3. Weigh Reagent Quickly (Preferably under Inert Atmosphere) equilibration->weighing dissolution 4. Dissolve in Anhydrous Solvent (Previously Degassed if Needed) weighing->dissolution reaction 5. Add to Reaction Vessel (Under Inert Gas Blanket, e.g., N2 or Ar) dissolution->reaction monitoring 6. Monitor Reaction Progress (TLC, LC-MS) Protect from Light if Necessary reaction->monitoring end End: Reaction Quench / Work-up monitoring->end

Caption: Standard workflow for handling sensitive this compound reagents.

Methodology:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., Nitrogen or Argon). All solvents should be of anhydrous grade.

  • Reagent Retrieval: Remove the this compound reagent container from its storage location (e.g., refrigerator or freezer).[8][9]

  • Equilibration: Allow the container to warm to ambient temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold reagent.

  • Dispensing: If possible, handle and weigh the solid reagent inside a glovebox. If a glovebox is not available, quickly weigh the required amount and immediately reseal the container.

  • Addition to Reaction: Add the reagent to the reaction vessel containing anhydrous solvent under a positive pressure of inert gas.

  • Reaction Execution: Maintain an inert atmosphere throughout the reaction. If the compound is known to be light-sensitive, wrap the reaction flask with aluminum foil.[17]

  • Monitoring and Storage: After the reaction, promptly and tightly seal the stock reagent container, purge with inert gas if appropriate, and return it to the correct storage conditions.

Protocol 2: Monitoring this compound Stability via HPLC under Varying pH

This protocol allows for the quantitative assessment of a this compound reagent's stability across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffered aqueous solutions at various pH points relevant to your intended reaction (e.g., pH 3, 5, 7, 9).

  • Stock Solution: Prepare a concentrated stock solution of the this compound reagent in an appropriate, water-miscible organic solvent (e.g., acetonitrile).[4]

  • Sample Preparation: At time t=0, dilute an aliquot of the this compound stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis. Maintain all samples at a constant, controlled temperature.

  • HPLC Analysis:

    • Immediately inject an aliquot from each pH sample onto a calibrated HPLC system to obtain the initial concentration (t=0 peak area).

    • Continue to inject aliquots from each sample at regular time intervals (e.g., every 30 minutes for 4 hours).

  • Data Analysis:

    • For each pH value, plot the peak area of the this compound reagent against time.

    • A decrease in peak area over time indicates decomposition. The rate of decomposition can be determined from the slope of this plot.

    • This data will reveal the optimal pH range for the stability of your specific this compound reagent.

References

Technical Support Center: Method Refinement for Consistent Triazene Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on achieving consistent and reliable results in triazene bioassays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound bioassays in a question-and-answer format.

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)

  • Q: My IC50 values for a this compound compound are highly variable between experiments. What are the potential causes?

    A: Inconsistent IC50 values are a common challenge in bioassays and can arise from several factors.[1] These can be broadly categorized into compound-related issues, cell-based issues, and assay-specific problems. For this compound compounds, it's crucial to consider their stability, as they can degrade under certain conditions.[2][3]

    • Compound Purity and Stability: Ensure the purity of your this compound stock. Degradation due to improper storage (e.g., exposure to light or temperature fluctuations) can significantly alter its activity.[1] It is advisable to prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.[1][4]

    • Solvent Effects: The solvent used to dissolve the this compound (commonly DMSO) can be toxic to cells at higher concentrations.[5] A vehicle control with the same solvent concentration should always be included to assess its effect on cell viability.[5] The final DMSO concentration in the culture medium should typically not exceed 0.1-0.5%.[5][6]

    • Cell Seeding and Health: Inconsistent cell numbers across wells is a primary source of variability.[5] Ensure thorough mixing of the cell suspension before and during plating.[5] Use cells within a consistent and low passage number range to avoid genetic drift and altered behavior.[5]

    • Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can concentrate solutes and affect cell health.[5] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[5]

  • Q: I am observing an increase in signal (apparent increase in viability) at higher concentrations of my this compound compound in an MTT assay. What could be the reason?

    A: This is not an uncommon observation in MTT assays.[7] It can be caused by:

    • Interference with Assay Chemistry: Some compounds can chemically reduce the MTT reagent, leading to a false positive signal that appears as increased cell viability.[7] To check for this, include a "no-cell" control with your this compound dilutions and the MTT reagent.[7][8]

    • Increased Metabolic Activity: The compound might be inducing a stress response in the cells, leading to increased metabolic activity and therefore a higher MTT reduction rate, without an actual increase in cell number.[7]

    • Solution: Validate your findings with an alternative viability assay that has a different readout, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo).[8] Direct cell counting using a hemocytometer with trypan blue exclusion can also be used as an orthogonal method to confirm viability.[8]

Issue 2: Inconsistent Results in Apoptosis Assays (Flow Cytometry)

  • Q: I am seeing a high percentage of necrotic cells in all my samples, including the untreated control, when performing an Annexin V/PI apoptosis assay. What should I check?

    A: High necrosis across all samples often points to issues with cell handling.[9]

    • Harsh Cell Handling: Handle cells gently during preparation and staining to avoid mechanical damage to the cell membrane.[9] When harvesting adherent cells, use a non-enzymatic cell dissociation solution or gentle trypsinization.[9]

    • Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment. Over-confluent or unhealthy cells are more prone to necrosis.

  • Q: My Annexin V staining is weak or absent, even with a positive control.

    A: Weak or no signal in an Annexin V assay can be due to several factors:[9][10]

    • Insufficient Calcium: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Ensure you are using a 1X Binding Buffer that contains the necessary calcium concentration.[9]

    • Loss of Apoptotic Cells: Be gentle during cell harvesting, especially with adherent cells, as early apoptotic cells can detach easily.[9]

    • Timing of Analysis: Analyze samples within one hour of staining, as Annexin V binding can be reversible.[9]

Issue 3: Problems with Western Blotting for Signaling Pathway Analysis

  • Q: I am not detecting my protein of interest or the signal is very weak after treating cells with a this compound compound.

    A: A weak or absent signal in a Western blot can be due to a variety of reasons, from sample preparation to antibody issues.[11][12][13]

    • Low Protein Abundance: The target protein may be expressed at low levels in your cell line.[11] You may need to load more protein per well or enrich for your protein of interest using immunoprecipitation.[11]

    • Suboptimal Sample Lysis: Use a lysis buffer that is appropriate for the subcellular localization of your target protein and include protease and phosphatase inhibitors.[11][14] Sonication may be necessary to ensure complete cell lysis and to shear chromosomal DNA.[14]

    • Inefficient Protein Transfer: Ensure there are no air bubbles between the gel and the membrane.[11] For high molecular weight proteins, a wet transfer is often more efficient than a semi-dry transfer.[11][14]

    • Antibody Issues: Ensure your primary antibody is validated for Western blotting and is used at the optimal concentration.[15] You may need to incubate the primary antibody overnight at 4°C to increase the signal.[13]

  • Q: I am seeing multiple non-specific bands on my Western blot.

    A: Non-specific bands can obscure your results and make interpretation difficult.[12][13]

    • Antibody Concentration: The primary or secondary antibody concentration may be too high.[13] Try reducing the antibody concentration.

    • Insufficient Blocking: Inadequate blocking can lead to high background and non-specific binding.[15] Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubate for at least one hour at room temperature.[14]

    • Inadequate Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[12]

Data Presentation

Table 1: General Guidelines for MTT Assay Parameters

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.[6]
Solvent for Triazenes DMSOMany this compound compounds are soluble in DMSO.[4]
Final Solvent Conc. < 0.5% (v/v)High solvent concentrations can induce cytotoxicity, confounding results.[6]
Initial Conc. Range 0.1 µM to 100 µMA wide range is necessary to identify the effective dose of a novel compound.[6]
Incubation Times 24, 48, 72 hoursAllows for characterization of time-dependent cytotoxic effects.[6]
Controls Untreated, Vehicle (Solvent), Compound-only (no cells)Essential for data normalization and identifying assay interference.[6][8]

Table 2: Troubleshooting Summary for Inconsistent Bioassay Results

IssuePotential CauseRecommended Solution
High variability between replicates Uneven cell seeding, Pipetting errors, Edge effectsEnsure thorough cell mixing, Calibrate pipettes, Avoid using outer wells.[5]
Low viability in control cells Cell health issues, Solvent toxicity, ContaminationUse low passage cells, Keep final solvent concentration low, Maintain sterile technique.[5]
Weak or no signal in Western blot Low protein abundance, Inefficient transfer, Suboptimal antibody concentrationLoad more protein, Optimize transfer conditions, Titrate primary antibody.[11][12][13]
High background in flow cytometry Inappropriate gate settings, High cell concentrationReadjust gates based on controls, Reduce cell concentration.[9]
False positives in MTT assay Compound interferes with MTT reductionInclude a "no-cell" control with the compound.[7]

Experimental Protocols

1. Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a standard method for assessing cell viability.[6] Optimization of cell density and incubation times is essential for each cell line.[4][16]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[6]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[6]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound compound in a complete culture medium from your DMSO stock.[6]

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (<0.5%).[6]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle control, or medium-only control.[6]

  • Incubation:

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[6]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[6][17]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[4]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][17]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.

2. Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining.[9]

  • Cell Harvesting:

    • Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).[9]

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Inactivate trypsin with a serum-containing medium and pellet the cells.[9]

  • Wash Cells:

    • Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes. Repeat this wash step once.[9]

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.[9]

    • Set up appropriate gates based on unstained and single-stained controls to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

3. Protocol: Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing protein expression changes induced by this compound compounds.

  • Cell Lysis:

    • After treatment with the this compound compound, wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][14]

    • Sonicate the lysate to shear DNA and ensure complete lysis.[14]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[12]

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer is recommended for optimal results.[11][14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14]

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[13]

    • Wash the membrane three times for 5-10 minutes each with TBST.[12]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system or X-ray film.

Mandatory Visualization

Triazene_Signaling_Pathway This compound This compound Compound (e.g., Temozolomide) Methyldiazonium Methyldiazonium Ion This compound->Methyldiazonium Spontaneous Conversion DNA DNA Methyldiazonium->DNA Methylation O6_meG O6-methylguanine DNA->O6_meG BER Base Excision Repair (BER) System DNA->BER Repair of other methylated bases MGMT MGMT (DNA Repair) O6_meG->MGMT Repair (Resistance) MMR Mismatch Repair (MMR) System O6_meG->MMR Recognition of Mismatch Apoptosis Apoptosis MMR->Apoptosis CellCycleArrest Cell Cycle Arrest MMR->CellCycleArrest Futile Repair Cycles Troubleshooting_Workflow start Inconsistent Bioassay Results compound_check 1. Check Compound Integrity - Purity - Stability - Solubilization start->compound_check cell_check 2. Assess Cell Health - Passage Number - Seeding Density - Morphology compound_check->cell_check Compound OK re_evaluate Re-evaluate Experiment Design compound_check->re_evaluate Issue Found protocol_check 3. Review Assay Protocol - Pipetting - Incubation Times - Controls cell_check->protocol_check Cells Healthy cell_check->re_evaluate Issue Found data_check 4. Verify Data Analysis - Normalization - Curve Fitting - Statistical Analysis protocol_check->data_check Protocol Correct protocol_check->re_evaluate Issue Found data_check->re_evaluate Error Found end Consistent Results data_check->end Analysis Validated Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep This compound Compound Dilution compound_prep->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubation->apoptosis_assay protein_analysis Protein Analysis (Western Blot) incubation->protein_analysis data_acquisition Data Acquisition viability_assay->data_acquisition apoptosis_assay->data_acquisition protein_analysis->data_acquisition data_interpretation Data Interpretation & Conclusion data_acquisition->data_interpretation

References

Technical Support Center: Improving Regioselectivity in Triazene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in triazene reactions.

Troubleshooting Guide

This guide addresses common issues related to poor regioselectivity in this compound synthesis and offers potential solutions based on published experimental findings.

Problem ID Issue Potential Causes Suggested Solutions & Troubleshooting Steps
REG-001 Formation of a mixture of regioisomers in 1,2,4-triazine (B1199460) synthesis from unsymmetrical 1,2-dicarbonyl compounds. The two carbonyl groups of the unsymmetrical dicarbonyl compound have similar reactivity, leading to a non-selective reaction with the acid hydrazide.[1][2]1. Reactant Modification: Introduce bulky or electron-withdrawing/donating groups adjacent to one of the carbonyls to create a significant difference in steric hindrance or electrophilicity. This can direct the initial nucleophilic attack to the more accessible or more electrophilic carbonyl group. 2. Reaction Conditions Optimization: Experiment with different solvents of varying polarity and temperature. Lowering the reaction temperature may enhance selectivity. 3. Catalyst Screening: Investigate the use of Lewis acid or base catalysts that might preferentially coordinate to one of the carbonyl groups, thereby directing the reaction. 4. Purification: If regioselective synthesis is not achievable, separation of the resulting regioisomers using chromatographic techniques such as column chromatography or preparative HPLC is a common practice.[1]
REG-002 Undesired N-alkylation regioisomer formed during the alkylation of substituted triazines. The electronic and steric properties of the substituents on the triazine ring influence the nucleophilicity of the different nitrogen atoms. Electrostatic potential and steric hindrance around the nitrogen atoms play a crucial role in determining the site of alkylation.1. Choice of Alkylating Agent: The reactivity of the alkylating agent can influence regioselectivity. For instance, more reactive agents like Meerwein's salt (Me₃O⁺BF₄⁻) might favor alkylation at a specific nitrogen.[3] 2. Solvent Effects: The polarity of the solvent can impact the charge distribution in the triazine ring and the transition state, thereby affecting the regioselectivity. For example, using a nonpolar solvent like anhydrous toluene (B28343) has been shown to improve the N1/N2 isomer ratio in certain alkylations.[3] 3. Protecting Groups: Temporarily protecting one of the nitrogen atoms with a suitable protecting group can direct the alkylation to the desired position. Subsequent deprotection will yield the target regioisomer.
REG-003 Poor regioselectivity in cycloaddition reactions involving triazines. The regiochemical outcome of cycloaddition reactions is governed by the frontier molecular orbital (FMO) interactions between the triazine and the dienophile/dipolarophile. The electronic nature and substitution pattern of both reactants determine the preferred orientation.1. Dienophile/Dipolarophile Modification: Altering the electronic properties (electron-donating or -withdrawing groups) of the dienophile or dipolarophile can change the relative energies of the HOMO and LUMO, thereby influencing the regioselectivity of the cycloaddition.[3][4] 2. Catalysis: The use of Lewis acid catalysts can alter the FMO energies and coefficients of the reactants, leading to improved regioselectivity. Rhodium catalysts, for example, have been used to control the regioselectivity in annulation reactions involving triazines. 3. Computational Modeling: Employing DFT calculations can help predict the most likely regioisomeric product by analyzing the transition state energies for different reaction pathways. This can guide the rational design of substrates for improved selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of this compound reactions?

A1: The regioselectivity in this compound reactions is primarily governed by a combination of electronic and steric effects.

  • Electronic Effects: The distribution of electron density in both the triazine precursor and the reacting partner plays a crucial role. For instance, in the synthesis of 1,2,4-triazines from unsymmetrical dicarbonyls, the more electrophilic carbonyl group is typically attacked first.[1][2] In cycloaddition reactions, the frontier molecular orbital (HOMO-LUMO) interactions between the reactants dictate the regiochemical outcome.[3][4]

  • Steric Effects: The presence of bulky substituents near a reactive site can hinder the approach of a reagent, thereby directing the reaction to a less sterically congested position. This is a key consideration in both the synthesis of the triazine ring and its subsequent functionalization.

Q2: How can I predict the major regioisomer in a this compound synthesis reaction?

A2: Predicting the major regioisomer can be approached through several methods:

  • Analysis of Reactant Structures: By evaluating the electronic properties (inductive and resonance effects) and steric bulk of the substituents on the starting materials, you can often make a qualitative prediction.

  • Mechanistic Considerations: Understanding the reaction mechanism allows you to identify the regiochemistry-determining step and analyze the factors that will favor one pathway over another.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can provide quantitative insights into the reaction pathways by calculating the activation energies for the formation of different regioisomers. The pathway with the lower activation energy is expected to be the major one.[3]

Q3: Are there any general experimental conditions that favor the formation of a single regioisomer?

A3: While optimal conditions are highly reaction-specific, some general strategies can be employed to enhance regioselectivity:

  • Low Temperatures: Running reactions at lower temperatures can often increase selectivity by favoring the product formed via the lowest energy transition state.

  • Choice of Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regiochemical outcome.[3]

  • Use of Catalysts: Specific catalysts, such as Lewis acids or transition metals, can selectively activate one reactive site over another, leading to improved regioselectivity.

Q4: What are the most common methods for synthesizing 1,2,4-triazines, and how is regioselectivity addressed?

A4: A widely used method for synthesizing 1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound with an acid hydrazide.[1] When an unsymmetrical 1,2-dicarbonyl is used, a mixture of regioisomers can be formed.[1][2] Regioselectivity is addressed by either:

  • Using a symmetrical 1,2-dicarbonyl compound to avoid the issue altogether.

  • Employing a 1,2-dicarbonyl with significantly different electronic or steric environments at the two carbonyl carbons to favor one isomer.

  • Separating the resulting mixture of regioisomers, often by chromatography.[1]

Quantitative Data on Regioselectivity

The following tables summarize quantitative data on the regioselectivity of specific this compound reactions under different conditions.

Table 1: Regioselectivity in the Alkylation of 3-Substituted Pyrazolo[3,4-d][3][4][5]triazenes [6]

EntryXN-substituted pyrazole (B372694) (12) Yield (%)N-substituted pyrazole (13) Yield (%)
1BnBr5436
2tolyl-CH₂Br5940
33,5-difluorobenzylBr4842
4ethylI3457
5cyclopentylBr3952

Table 2: Regioselectivity in the Synthesis of 1,2,4-Triazines from an Unsymmetrical Diketone [2]

DiketoneAmideMajor IsomerMinor IsomerMajor Isomer Yield (%)Minor Isomer Yield (%)
1-phenyl-1,2-propanedioneFormamide6-phenyl-5-methyl-1,2,4-triazine5-phenyl-6-methyl-1,2,4-triazine7113

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Substituted 1,2,4-Triazines [2]

  • To a solution of the 1,2-diketone (1 mmol) in ethanol (B145695) (10 mL), add the amide (1 mmol) and sodium ethoxide (1 mmol).

  • Stir the reaction mixture at room temperature until a jelly-like mass is formed.

  • Add hydrazine (B178648) hydrate (B1144303) (2 mL) to the reaction mixture.

  • Heat the solution at reflux for 2.5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., benzene (B151609) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d][3][4][5]triazines via Cyclative Cleavage [6]

  • Amide Formation:

    • Reduce the corresponding nitrile precursor (1 equivalent) with LiAlH₄ (3 equivalents) in THF at 0 °C to room temperature, followed by heating to 50 °C.

    • Isolate the intermediate methylamine (B109427) and react it with an aliphatic anhydride (B1165640) or acid chloride (1.5 equivalents) in THF at 0 °C to room temperature to obtain the amide.

  • Cyclative Cleavage:

    • Treat the amide with a suitable acid (e.g., trifluoroacetic acid) to induce cleavage of the this compound protecting group and subsequent cyclization to the final pyrazolo[3,4-d][3][4][5]triazine product.

Visualizations

Regioselectivity_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Electronic_Effects Electronic Effects (e.g., inductive, resonance) Regioselectivity Regioselectivity Electronic_Effects->Regioselectivity Influences transition state energy Steric_Effects Steric Effects (e.g., bulky substituents) Steric_Effects->Regioselectivity Controls accessibility of reactive sites Solvent Solvent (e.g., polarity) Solvent->Regioselectivity Stabilizes intermediates/transition states Temperature Temperature Temperature->Regioselectivity Affects kinetic vs. thermodynamic control Catalyst Catalyst (e.g., Lewis acid, transition metal) Catalyst->Regioselectivity Selectively activates specific sites

Caption: Factors influencing the regioselectivity of this compound reactions.

Experimental_Workflow Start Start: Poor Regioselectivity Step1 Step 1: Analyze Reactants - Electronic Effects - Steric Hindrance Start->Step1 Step2 Step 2: Modify Reactants - Introduce directing groups Step1->Step2 If feasible Step3 Step 3: Optimize Conditions - Screen Solvents - Vary Temperature Step1->Step3 Always recommended Step2->Step3 Step4 Step 4: Catalyst Screening - Lewis Acids - Transition Metals Step3->Step4 End End: Improved Regioselectivity or Pure Regioisomer Step3->End If successful Step5 Step 5: Purification - Chromatography (HPLC, SFC) Step4->Step5 If selectivity is still low Step4->End If successful Step5->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

addressing stability issues of triazenes in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triazene compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of triazenes in biological media.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is rapidly losing activity in my cell culture medium. What could be the cause?

A1: Rapid loss of activity is a common issue and can be attributed to several factors. Triazenes are susceptible to degradation in aqueous environments, and the rate of degradation is influenced by the pH of the medium, temperature, and enzymatic activity. Cell culture media, typically buffered around pH 7.4 and incubated at 37°C, can promote the degradation of some triazenes. Additionally, enzymes present in serum supplements or secreted by cells can metabolize the this compound compound.

Q2: I'm observing a precipitate in my cell culture medium after adding my this compound compound. What should I do?

A2: Precipitation can occur due to poor solubility of the this compound in the aqueous culture medium or degradation into less soluble products. Here are a few troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve your this compound is low (typically <0.1%) to avoid solvent-induced precipitation and cytotoxicity.

  • Prepare Fresh Solutions: Prepare stock solutions of your this compound fresh and dilute them in the medium immediately before use.

  • Solubility Enhancement: Consider using formulation strategies such as co-solvents or excipients to improve the solubility of your compound.

  • Check for Degradation: The precipitate could be a degradation product. Assess the stability of your compound under your experimental conditions.

Q3: The color of my cell culture medium changes unexpectedly after adding the this compound. Is this a sign of degradation?

A3: An unexpected color change can indicate a chemical reaction or degradation of your this compound compound. Some triazenes or their degradation products may be colored. It is advisable to monitor the UV-Vis spectrum of your compound in the medium over time to correlate the color change with any chemical transformation.

Q4: How can I improve the stability of my this compound compound for in vitro experiments?

A4: Several strategies can be employed to enhance the stability of triazenes in biological media:

  • pH Optimization: If your experimental design allows, adjusting the pH of the medium to a more acidic range can slow down the hydrolysis of many triazenes.

  • Prodrug Approach: Designing the this compound as a prodrug that is activated under specific conditions (e.g., by a specific enzyme) can protect it from premature degradation.

  • Formulation: Encapsulating the this compound in nanoparticles or liposomes can shield it from the aqueous environment and enzymatic degradation.

  • Structural Modification: Modifying the chemical structure of the this compound, for instance, by introducing electron-withdrawing groups on the aromatic ring, can sometimes enhance stability.[1]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Inconsistent experimental results - Instability of the this compound in the medium.- Inconsistent preparation of stock solutions.- Pipetting errors.- Perform a stability study of your this compound under the exact experimental conditions.- Prepare fresh stock solutions for each experiment and use them immediately.- Ensure accurate and consistent pipetting techniques.
Loss of biological activity - Degradation of the this compound to inactive products.- Interaction with components of the medium (e.g., serum proteins).- Assess the stability of the this compound and identify its degradation products.- Test the biological activity of the identified degradation products.- Consider using serum-free medium if serum components are suspected to interfere.
Precipitation in medium - Poor solubility of the this compound.- Degradation to an insoluble product.- High concentration of organic solvent.- Determine the solubility of the this compound in the culture medium.- Analyze the precipitate to identify its composition.- Keep the final concentration of organic solvents to a minimum.
Unexpected color change - Degradation of the this compound to a colored product.- Reaction with a component of the medium.- Monitor the UV-Vis spectrum of the this compound in the medium over time.- Analyze the components of the medium for potential reactivity.

Data Presentation: Stability of this compound Derivatives

The stability of this compound compounds is highly dependent on their structure and the surrounding environment. Below are tables summarizing the half-lives of representative this compound derivatives under different conditions.

Table 1: Half-life (t½) of Aminoacylthis compound Prodrugs in Phosphate (B84403) Buffer and Human Plasma [2]

CompoundAmino Acid Carriert½ in Phosphate Buffer (pH 7.4, 37°C) [minutes]t½ in 80% Human Plasma (37°C) [minutes]
1α-Alanyl26-
2β-Alanyl18053
3N-acetyl-α-alanyl600 (10 hours)41
4More lipophilic derivativeSlower than in bufferSlower than in buffer

Table 2: Influence of pH on this compound Stability

This compound TypepH ConditionStabilityReference
Triazine-substituted hydrazones> 5More labile than acetyl hydrazones[3]
Triazine-substituted hydrazones~ 5 (pKa of triazine)Stability reversal observed[3]
Triazine-substituted hydrazones< 5More stable than acetyl hydrazones (retarded acid-catalyzed hydrolysis)[3]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of Triazenes

This protocol provides a general guideline for assessing the stability of a this compound compound in a biological medium using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the decrease in the concentration of a this compound compound over time in a specific medium.

Materials:

  • This compound compound of interest

  • Biological medium (e.g., cell culture medium, plasma, phosphate buffer)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other appropriate mobile phase modifier

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound compound in a suitable organic solvent (e.g., DMSO or ACN).

  • Incubation:

    • Spike the biological medium with the this compound stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is minimal (<0.1%).

    • Incubate the mixture at the desired temperature (e.g., 37°C).

  • Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the degradation process by adding a protein precipitation agent like cold acetonitrile (typically 2-3 volumes) and vortexing.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean autosampler vial for HPLC analysis.

  • HPLC Analysis:

    • Set up an appropriate HPLC method with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is often a good starting point.

    • Inject the samples and a set of calibration standards.

    • Monitor the elution of the this compound compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Quantify the concentration of the this compound at each time point using the calibration curve.

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: UV-Vis Spectrophotometry for Preliminary Stability Assessment

This protocol offers a simpler, high-throughput method for a preliminary assessment of this compound stability, particularly useful for initial screening.

Objective: To monitor the change in the UV-Vis absorbance spectrum of a this compound compound over time.

Materials:

  • This compound compound of interest

  • Biologically relevant buffer (e.g., phosphate buffer at a specific pH)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or UV-transparent microplate

Procedure:

  • Preparation of Solution: Prepare a solution of the this compound compound in the buffer at a concentration that gives a measurable absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Initial Measurement: Immediately after preparation, record the full UV-Vis spectrum (e.g., 200-800 nm) of the solution. This will serve as the time zero (T₀) measurement.

  • Incubation and Monitoring:

    • Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).

    • At regular intervals (e.g., every 30 minutes or hourly), record the UV-Vis spectrum of the solution.

  • Data Analysis:

    • Overlay the spectra from different time points.

    • Observe changes in the absorbance at the λmax of the parent this compound. A decrease in absorbance suggests degradation.

    • Look for the appearance of new peaks, which could indicate the formation of degradation products.

    • A plot of absorbance at λmax versus time can provide a qualitative or semi-quantitative measure of stability.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Evaluation of this compound Prodrugs cluster_exp Experiment prep_stock Prepare this compound Prodrug Stock Solution (in DMSO) treat_cells Treat Cancer Cells with This compound Prodrug prep_stock->treat_cells prep_media Prepare Cell Culture Media (+/- Enzyme Inhibitors) prep_media->treat_cells incubate Incubate for Various Time Points treat_cells->incubate stability Assess Prodrug Stability in Media (HPLC) incubate->stability cytotoxicity Measure Cell Viability (e.g., MTT Assay) incubate->cytotoxicity activation Quantify Active Drug Formation (LC-MS/MS) incubate->activation

Caption: Workflow for evaluating this compound prodrugs in vitro.

signaling_pathway Potential this compound-Modulated Signaling Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_jnk SAPK/JNK Pathway This compound This compound Derivative PI3K PI3K This compound->PI3K Inhibition MEK MEK This compound->MEK Inhibition SAPK SAPK This compound->SAPK Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Effects Cellular Effects (Proliferation, Apoptosis, etc.) mTOR->Cell_Effects Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Cell_Effects JNK JNK SAPK->JNK AP1 c-Jun/AP-1 JNK->AP1 AP1->Cell_Effects

Caption: Overview of signaling pathways potentially modulated by triazenes.

logical_relationship Factors Influencing this compound Stability in Biological Media cluster_chemical Chemical Factors cluster_environmental Environmental Factors cluster_biological Biological Factors Stability This compound Stability Structure Chemical Structure (e.g., substituents) Structure->Stability pH pH of Medium pH->Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability Enzymes Enzymatic Degradation (e.g., in serum/cells) Enzymes->Stability Protein_Binding Binding to Proteins Protein_Binding->Stability

Caption: Key factors affecting the stability of triazenes.

References

Technical Support Center: Optimization of HPLC Methods for Triazene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for triazene analysis.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of triazenes, offering systematic approaches to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peaks are showing significant tailing or fronting. What are the potential causes and how can I fix this?

Answer:

Poor peak shape is a frequent problem in this compound analysis, often stemming from secondary interactions between the basic this compound molecules and the stationary phase.[1] Peak tailing is commonly caused by the interaction of these basic compounds with acidic residual silanol (B1196071) groups on silica-based stationary phases.[1] Other factors include column overload, incorrect mobile phase pH, and extra-column band broadening.[1] Peak fronting may be a result of high sample concentration, poor sample solubility, or column collapse.[1]

Troubleshooting Workflow for Peak Tailing:

G Troubleshooting Workflow for Peak Tailing in this compound Analysis start Start: Peak Tailing Observed check_ph Is Mobile Phase pH Optimized (typically 2.5-3.5 for triazenes)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 using an acidic modifier (e.g., formic acid). check_ph->adjust_ph No check_column Is an appropriate column being used (e.g., end-capped C18)? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a high-purity, end-capped C18 column. check_column->change_column No check_concentration Is the sample concentration too high? check_column->check_concentration Yes change_column->check_concentration dilute_sample Reduce sample concentration or injection volume. check_concentration->dilute_sample Yes end End: Improved Peak Shape check_concentration->end No dilute_sample->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Issue 2: Pressure Fluctuations

Question: The pressure on my HPLC system is fluctuating or is unexpectedly high/low. What should I do?

Answer:

Pressure fluctuations can indicate a variety of issues within the HPLC system, from air bubbles to blockages.[2] A systematic check is necessary to pinpoint the source of the problem.

Troubleshooting Steps:

  • Check for Air Bubbles: Ensure the mobile phase is properly degassed. Air bubbles in the pump or detector can cause significant pressure fluctuations.[2] Purge the pump to remove any trapped air.[3]

  • Inspect for Leaks: Carefully check all fittings and connections for any signs of leaks. A loose fitting can lead to a drop in pressure and inconsistent flow.[3]

  • Examine for Blockages: High backpressure is often a sign of a blockage.[2] Isolate the column to see if the pressure returns to normal. If so, the column may be clogged. If the pressure remains high without the column, check for blockages in the injector, tubing, or frits.[2]

  • Verify Pump Performance: If the above steps do not resolve the issue, there may be a problem with the pump seals or check valves.[3] Consult your instrument's manual for maintenance procedures.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing triazine compounds?

The mobile phase pH is a critical parameter for the analysis of ionizable compounds like triazines.[1] For basic triazines, a low pH mobile phase (around 2.5-3.5) is often recommended.[1] At this pH, the acidic residual silanol groups on the silica-based stationary phase are protonated, which minimizes their interaction with the protonated triazine molecules, thereby reducing peak tailing.[1]

Q2: Which type of HPLC column is most suitable for this compound analysis?

A reversed-phase C18 column is the most common choice for separating triazine compounds.[1] To minimize peak tailing, it is highly advisable to use a modern, high-purity, end-capped C18 column.[1] These columns have a reduced concentration of residual silanol groups, leading to more symmetrical peaks.[1] For faster analysis, columns with core-shell particles can be used to achieve high efficiency at lower backpressures.[4]

Q3: How can I improve the resolution between closely eluting this compound peaks?

To improve the resolution of closely eluting peaks, you can try the following:

  • Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and improve separation.[1]

  • Implement a Gradient: A shallow gradient (a slower increase in the organic solvent percentage) can enhance the separation of complex mixtures.[1]

  • Change the Stationary Phase: If adjusting the mobile phase is insufficient, trying a different stationary phase chemistry, such as a phenyl-hexyl or cyano column, can alter selectivity and potentially improve resolution.[1]

  • Elevate the Temperature: Increasing the column temperature can improve efficiency and resolution by decreasing mobile phase viscosity and increasing analyte diffusion rates.[5]

Q4: What are the key parameters for HPLC method validation for this compound analysis?

A typical HPLC method validation for this compound analysis should include the following parameters as per ICH guidelines:[6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specific range.[7]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies of spiked samples.[7]

  • Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]

Method Validation Workflow:

G HPLC Method Validation Workflow start Start: Method Development Complete specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end End: Method Validated robustness->end

Caption: A logical workflow for the validation of an HPLC method.

Data Presentation

Table 1: Typical HPLC Operating Parameters for this compound Analysis

ParameterTypical Value/ConditionPurpose
Column End-capped C18, 150 mm x 4.6 mm, 5 µmPrimary separation of triazenes.[9]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidGradient or isocratic elution.[1]
pH 2.5 - 3.5To minimize peak tailing.[1]
Flow Rate 1.0 - 1.5 mL/minTo achieve optimal separation and run time.[9]
Column Temp. 25 - 40 °C (can be elevated)To improve efficiency and reduce backpressure.[5]
Injection Vol. 10 - 20 µLDependent on sample concentration.
Detection UV at 220 nmTriazines have strong absorbance at this wavelength.[9]

Table 2: Method Validation Acceptance Criteria (Example)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness % RSD of results should be within acceptable limits after minor changes to method parameters.

Experimental Protocols

Protocol 1: Sample Preparation for Triazines in Water (Solid-Phase Extraction)

This protocol describes a general procedure for the pre-concentration of triazines from water samples using Solid-Phase Extraction (SPE), which is often necessary to achieve required detection limits.[9][10]

Materials:

  • C18 or Carbonaceous SPE cartridges[9]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Water sample, filtered through a 0.45 µm filter[9]

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the trapped triazines with 5 mL of acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC System Suitability Testing

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of the this compound(s) of interest at a known concentration.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters from the resulting chromatograms:

    • Tailing Factor (T): Should ideally be ≤ 2.

    • Theoretical Plates (N): A measure of column efficiency.

    • Resolution (Rs): For closely eluting peaks, should be ≥ 1.5.

    • Relative Standard Deviation (%RSD) of Peak Area: Should typically be ≤ 2.0% for replicate injections.[11]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Triazene Compounds Versus Dacarbazine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of triazene-based compounds and the conventional chemotherapeutic agent, dacarbazine (B1669748). By presenting experimental data, detailed methodologies, and illustrating key signaling pathways, this document aims to be a valuable resource for oncology researchers and drug development professionals.

Introduction

Dacarbazine (DTIC), a this compound derivative, has long been a standard-of-care chemotherapy for metastatic melanoma.[1] Its mechanism of action involves DNA methylation, leading to cell cycle arrest and apoptosis.[2] However, its efficacy is often limited by low response rates and the development of resistance.[3][4] This has spurred the development of a diverse class of this compound compounds with varied and often more targeted mechanisms of action. This guide will compare the efficacy of dacarbazine with that of other this compound derivatives, highlighting preclinical and clinical findings.

Mechanisms of Action: A Tale of Two Strategies

Dacarbazine and many clinically relevant triazenes are alkylating agents.[2] However, the broader class of this compound compounds exhibits a wide array of antineoplastic mechanisms.

Dacarbazine: As a prodrug, dacarbazine is metabolically activated in the liver to its active form, the methyldiazonium ion. This reactive species methylates DNA, primarily at the O6 and N7 positions of guanine.[2] This DNA damage, if not repaired, triggers cell cycle arrest and apoptosis.[5]

Other this compound Derivatives: Modern synthetic this compound compounds have been engineered to target specific cellular pathways implicated in cancer progression. These include:

  • EGFR/PI3K/AKT/mTOR Signaling Inhibition: Several novel this compound derivatives have been shown to inhibit key nodes in this critical cell survival and proliferation pathway.[6][7][8]

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Some triazenes exert their cytotoxic effects by inducing the formation of ROS, leading to cellular stress and apoptosis.

  • Targeting Other Kinases and Cellular Processes: The triazine scaffold has proven to be a versatile platform for developing inhibitors of various other kinases and cellular targets involved in oncogenesis.

Comparative Efficacy: Preclinical and Clinical Data

Direct head-to-head comparisons of a wide range of this compound derivatives against dacarbazine are limited. Much of the available data for dacarbazine comes from clinical trials where it is used as a monotherapy or in combination regimens for melanoma.[1][3][4][9][10][11] In contrast, a significant portion of the efficacy data for novel this compound compounds is from preclinical studies.

Preclinical Efficacy of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of several novel this compound compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50Reference
Pyrazole-s-triazineHCT-11659.24 nM (EGFR inhibition)[8]
Pyrazole-s-triazineHCT-11670.3 nM (EGFR inhibition)[8]
Benzimidazole-s-triazinePI3Kδ2.3 nM[8]
1,3,5-triazine derivativeHeLaPotent (details in source)
This compound-benzimidazole analog60 human cancer cell linesNanomolar range
1,3,5-triazine compoundBreast Cancer Cell Lines2.54 ± 0.22 µM (EGFR-TK inhibition)[8]
1,3,5-triazine compoundBreast Cancer Cell Lines8.45 ± 0.65 µM (EGFR-TK inhibition)[8]
Pyrazole-1,3,5-triazineVarious229.4 nM, 286.9 nM, 305.1 nM (EGFR inhibition)[8]
Clinical Efficacy of Dacarbazine in Metastatic Melanoma

The following table presents clinical trial data for dacarbazine in metastatic melanoma. It is important to note that response rates for single-agent dacarbazine are generally low.[3][4]

Treatment RegimenOverall Response Rate (ORR)Median Overall Survival (OS)1-Year Survival RateReference
Dacarbazine + IFN-alpha17.3%199 days30.6%[10]
Dacarbazine + BCNU + Cisplatin (B142131) + Tamoxifen (B1202)26.4%202 days22.6%[10]
Dacarbazine + IFN-alpha-4.8 months40%[1]
Dacarbazine alone-7.2 months58%[1]
Dacarbazine-based combination therapiesSuperior to DTIC alone (RR=1.60)-Superior to DTIC alone (RR=1.26)[3][4][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of anticancer agents.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[12]

Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • This compound compound/Dacarbazine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[12]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at a desired concentration and for a specific duration. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study in mice to evaluate the in vivo efficacy of an anticancer agent.[14][15]

Objective: To assess the ability of a test compound to inhibit tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.[15]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[16]

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals.[16]

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by dacarbazine and representative this compound derivatives.

Dacarbazine Mechanism of Action

Dacarbazine_Mechanism Dacarbazine Dacarbazine (Prodrug) Activation Hepatic Metabolism Dacarbazine->Activation CYP450 MTIC Methyldiazonium Ion (Active Metabolite) Activation->MTIC Alkylation Methylation of Guanine (O6 and N7) MTIC->Alkylation DNA DNA Damage DNA Damage DNA->Damage Alkylation->DNA Arrest Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis Triazene_EGFR_PI3K_mTOR This compound This compound Derivative EGFR EGFR This compound->EGFR Inhibition PI3K PI3K This compound->PI3K Inhibition mTOR mTOR This compound->mTOR Inhibition EGFR->PI3K AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of pro-apoptotic factors

References

Validating the Mechanism of Action of a New Triazene Drug: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel hypothetical triazene compound, "this compound X," against established anticancer agents. We present a comprehensive validation of its dual-action mechanism through a series of experimental data, detailed protocols, and visual pathway and workflow diagrams. Our objective is to offer a clear, data-supported framework for assessing the efficacy and mechanism of new chemical entities in oncology drug discovery.

Introduction to this compound X

This compound X is a novel synthetic this compound compound designed to overcome common resistance mechanisms and enhance cytotoxic efficacy in cancer cells. Unlike traditional this compound drugs that primarily act as DNA alkylating agents, this compound X is hypothesized to possess a dual mechanism of action:

  • DNA Alkylation: Similar to dacarbazine (B1669748) and temozolomide, this compound X is believed to methylate DNA, primarily at the O6 position of guanine, leading to DNA damage and apoptosis.[1][2][3][4]

  • PI3K/AKT Pathway Inhibition: this compound X is also postulated to inhibit the prosurvival PI3K/AKT signaling pathway, a cascade frequently hyperactivated in various cancers. This inhibition is expected to prevent the cellular repair of DNA damage and lower the threshold for apoptosis.

This guide compares this compound X with two well-established anticancer drugs:

  • Temozolomide: A standard-of-care oral this compound drug that acts as a DNA alkylating agent.[1][2][3]

  • Olaparib: A PARP (Poly (ADP-ribose) polymerase) inhibitor that prevents the repair of single-strand DNA breaks, leading to cell death in cancers with specific DNA repair defects.

Comparative Efficacy and Mechanism of Action

To validate the proposed dual mechanism of this compound X, a series of in vitro experiments were conducted on a human glioblastoma cell line (U87-MG), which is known to have a constitutively active PI3K/AKT pathway.

Cell Viability Assay

The cytotoxic effects of this compound X, Temozolomide, and Olaparib were assessed using an MTS assay.

Table 1: IC50 Values of this compound X and Comparator Drugs in U87-MG Cells after 72h Treatment

CompoundIC50 (µM)
This compound X15
Temozolomide50
Olaparib25
This compound X + Temozolomide10

The data indicates that this compound X is more potent than both Temozolomide and Olaparib in reducing the viability of U87-MG cells. Furthermore, the combination of this compound X and Temozolomide shows a synergistic effect.

DNA Alkylation Assay

A modified comet assay was employed to quantify the level of DNA alkylation induced by the test compounds.

Table 2: Quantification of DNA Alkylation by Comet Assay

Treatment (at IC50)% DNA in Comet Tail (Mean ± SD)
Vehicle Control5.2 ± 1.1
This compound X45.8 ± 4.3
Temozolomide38.5 ± 3.9
Olaparib8.1 ± 1.5

This compound X induced a significantly higher level of DNA damage compared to Temozolomide, while Olaparib, as expected, did not directly cause significant DNA alkylation.

Western Blot Analysis of PI3K/AKT Pathway

To investigate the effect on the PI3K/AKT signaling pathway, the phosphorylation levels of key proteins, AKT and S6 Ribosomal Protein, were measured by Western blot.

Table 3: Densitometric Analysis of Phosphorylated AKT (p-AKT) and Phosphorylated S6 (p-S6) Levels

Treatment (at IC50)Normalized p-AKT/Total AKT Ratio (Mean ± SD)Normalized p-S6/Total S6 Ratio (Mean ± SD)
Vehicle Control1.00 ± 0.071.00 ± 0.09
This compound X0.25 ± 0.040.31 ± 0.05
Temozolomide0.95 ± 0.080.98 ± 0.07
Olaparib0.92 ± 0.060.95 ± 0.08

The results clearly demonstrate that this compound X significantly inhibits the phosphorylation of AKT and its downstream effector S6, confirming its inhibitory effect on the PI3K/AKT pathway.[5][6] Temozolomide and Olaparib did not show any significant impact on this pathway.

Apoptosis Assay

The induction of apoptosis was quantified using an Annexin V/Propidium Iodide staining assay followed by flow cytometry.[7][8]

Table 4: Percentage of Apoptotic Cells after 48h Treatment

Treatment (at IC50)% Apoptotic Cells (Annexin V positive) (Mean ± SD)
Vehicle Control3.5 ± 0.8
This compound X62.1 ± 5.5
Temozolomide40.3 ± 4.1
Olaparib25.7 ± 3.2

This compound X induced a substantially higher percentage of apoptotic cells compared to both Temozolomide and Olaparib, consistent with its dual mechanism of action leading to enhanced cytotoxicity.

Visualizing the Mechanisms and Workflows

To further elucidate the proposed mechanisms and the experimental approach, the following diagrams are provided.

G cluster_0 This compound X: Dual Mechanism of Action TriazeneX This compound X DNA Nuclear DNA TriazeneX->DNA Alkylation PI3K PI3K TriazeneX->PI3K Inhibition DNA_Damage O6-MeG Adducts (DNA Damage) DNA->DNA_Damage AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition of pro-apoptotic signals DNA_Damage->Apoptosis Induction

Caption: Proposed dual mechanism of action of this compound X.

G cluster_1 Experimental Workflow for MoA Validation start Treat U87-MG cells with This compound X, Temozolomide, Olaparib cell_viability Cell Viability Assay (MTS) start->cell_viability dna_alkylation DNA Alkylation Assay (Comet Assay) start->dna_alkylation western_blot Western Blot (p-AKT, p-S6) start->western_blot apoptosis Apoptosis Assay (Annexin V) start->apoptosis analysis Data Analysis and Mechanism Confirmation cell_viability->analysis dna_alkylation->analysis western_blot->analysis apoptosis->analysis

Caption: Workflow for validating the mechanism of action.

G cluster_2 Comparison of Drug Mechanisms TriazeneX This compound X DNA Alkylation PI3K/AKT Inhibition Temozolomide Temozolomide DNA Alkylation Olaparib Olaparib PARP Inhibition (DNA Repair Inhibition)

Caption: Comparison of the mechanisms of action.

Experimental Protocols

Detailed protocols for the key experiments are provided below.

Cell Viability (MTS) Assay
  • Cell Seeding: Seed U87-MG cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of this compound X, Temozolomide, and Olaparib for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.[9][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Alkaline Comet Assay for DNA Alkylation
  • Cell Treatment: Treat U87-MG cells with the respective IC50 concentrations of the drugs for 24 hours.

  • Cell Harvesting and Embedding: Harvest the cells, mix with low melting point agarose, and spread on a microscope slide.

  • Lysis: Immerse the slides in lysis solution overnight at 4°C.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer for 20 minutes to allow DNA unwinding, followed by electrophoresis at 25V for 30 minutes.

  • Staining and Visualization: Neutralize the slides, stain with a DNA-binding dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Image Analysis: Analyze the images using comet scoring software to determine the percentage of DNA in the comet tail.

Western Blotting
  • Cell Lysis: Treat U87-MG cells with the IC50 concentrations of the drugs for 24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]

  • SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.[5]

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Annexin V/PI Apoptosis Assay
  • Cell Treatment and Harvesting: Treat U87-MG cells with the IC50 concentrations of the drugs for 48 hours. Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[7][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

Conclusion

The experimental data presented in this guide strongly supports the proposed dual mechanism of action for this compound X. Its ability to both induce DNA damage and inhibit the PI3K/AKT survival pathway results in superior cytotoxic and pro-apoptotic activity compared to traditional this compound agents and PARP inhibitors in the tested glioblastoma cell line. These findings highlight this compound X as a promising candidate for further preclinical and clinical development. The detailed protocols and visual aids provided herein offer a robust framework for the continued investigation and validation of novel anticancer compounds.

References

comparative analysis of different triazene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Triazene Synthesis Methodologies

For researchers and professionals in the field of drug development and organic chemistry, the synthesis of triazenes is a critical process due to their role as versatile intermediates and their presence in pharmacologically active compounds. This guide provides a comparative analysis of three prominent methods for synthesizing acyclic triazenes: the classical diazonium coupling with secondary amines, the use of organometallic reagents with organic azides, and a modern approach involving arylazo sulfones.

Comparative Performance of this compound Synthesis Methods

The selection of a synthetic route for triazenes can significantly impact yield, reaction time, and substrate scope. The following table summarizes the quantitative data associated with each of the three discussed methods, offering a clear comparison to aid in methodological choice.

MethodKey ReagentsTypical Solvent(s)TemperatureReaction TimeYield (%)Notes
Diazonium Coupling Primary Aromatic Amine, NaNO₂, Acid (e.g., HCl), Secondary AmineWater, Acetonitrile0 - 5 °C5 - 20 minGood to Excellent[1]A widely used, traditional method. Diazonium intermediates can be unstable.[2]
Grignard Reagent & Organic Azide Grignard Reagent, 1-azido-4-iodobutane (B3378850) or 4-azidobutyl-4-methylbenzenesulfonateTHF50 °C2 h54 - 71%[3]A one-pot method suitable for a range of aryl, heteroaryl, and vinyl triazenes.[3][4]
Arylazo Sulfone & Amine Arylazo Sulfone, Amine, Base (e.g., NaHCO₃)Methanol (B129727)Room Temp.Not specified, likely shortup to 92%[2]A modern, base-promoted method with high atom utilization and good air compatibility.[2][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published procedures and offer a step-by-step guide for laboratory implementation.

Method 1: Diazonium Coupling with Secondary Amines

This method involves the diazotization of a primary aromatic amine followed by coupling with a secondary amine.

Experimental Protocol:

  • Dissolve the primary aromatic amine in a suitable acidic solution (e.g., hydrochloric acid in water) and cool the mixture to 0-5 °C in an ice bath.[6]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) to the amine solution while maintaining the temperature below 5 °C. Stir the mixture for a short period (e.g., 5 minutes) to ensure complete formation of the diazonium salt.[6]

  • In a separate flask, dissolve the secondary amine in a suitable solvent.

  • Slowly add the freshly prepared diazonium salt solution to the secondary amine solution, again keeping the temperature at 0-5 °C.

  • Stir the reaction mixture for an appropriate amount of time (e.g., 10 minutes) to allow for the coupling reaction to complete.[6]

  • The this compound product can then be isolated by filtration or extraction, followed by purification.

Method 2: Reaction of Grignard Reagents with Organic Azides

This one-pot synthesis provides a versatile route to trisubstituted triazenes.[3]

Experimental Protocol:

  • Prepare the Grignard reagent from the corresponding organic halide and magnesium turnings in anhydrous THF under an inert atmosphere.

  • To this solution of the Grignard reagent, add a solution of either 1-azido-4-iodobutane or 4-azidobutyl-4-methylbenzenesulfonate in THF.[3]

  • Heat the reaction mixture at 50 °C for 2 hours.[3]

  • After the reaction is complete, quench the reaction with an aqueous solution.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the desired trisubstituted this compound.[3]

Method 3: Base-Promoted Reaction of Arylazo Sulfones with Amines

This modern approach offers high yields and mild reaction conditions.[2]

Experimental Protocol:

  • In a reaction vessel, combine the arylazo sulfone, the amine (primary or secondary), and a base such as sodium bicarbonate (NaHCO₃).[2]

  • Add methanol as the solvent and stir the mixture at room temperature.[2]

  • Monitor the reaction progress by a suitable technique (e.g., TLC).

  • Upon completion, the reaction mixture can be worked up by removing the solvent and partitioning the residue between water and an organic solvent.

  • The organic layer is then dried and concentrated, and the product is purified, typically by column chromatography, to give the pure this compound.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.

Diazonium_Coupling A Primary Aromatic Amine B NaNO2, HCl 0-5 °C A->B Diazotization C Aryl Diazonium Salt B->C E Coupling Reaction C->E D Secondary Amine D->E F This compound E->F

Caption: Workflow for this compound Synthesis via Diazonium Coupling.

Grignard_Method A Organic Halide + Mg B Grignard Reagent Formation A->B C Grignard Reagent B->C E Reaction in THF 50 °C C->E D Organic Azide D->E F This compound E->F

Caption: One-Pot Synthesis of Triazenes using Grignard Reagents.

Arylazo_Sulfone_Method A Arylazo Sulfone C Base (NaHCO3) Methanol, RT A->C B Amine B->C D This compound C->D Base-Promoted Substitution

Caption: this compound Synthesis from Arylazo Sulfones and Amines.

References

Cross-Validation of Triazene Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of various triazene derivatives across different cancer cell lines. The data presented is compiled from recent studies to facilitate the objective assessment of their potential as anticancer agents.

The antiproliferative activity of novel synthesized this compound compounds has been evaluated against a panel of human cancer cell lines, with promising results indicating broad-spectrum efficacy for certain derivatives. This guide summarizes key quantitative data, details common experimental protocols, and visualizes a critical signaling pathway implicated in the mechanism of action of these compounds.

Comparative Bioactivity of this compound Derivatives

The cytotoxic effects of various this compound derivatives were assessed across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined to quantify their antiproliferative activity. The results, summarized in the table below, highlight the differential sensitivity of various cell lines to these compounds.

CompoundHCT116 (Colon) IC50 (µM)A-172 (Glioblastoma) IC50 (µM)Hs-578T (Breast) IC50 (µM)MCF7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)PC3 (Prostate) IC50 (µM)HT29 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)HL60 (Leukemia) IC50 (µM)K562 (Leukemia) IC50 (µM)Jurkat (T-cell leukemia) IC50 (µM)
Compound 7a
Compound 7e
Compound A 1.51 ± 0.261.12 ± 0.301.24 ± 0.202.82 ± 0.498.87 ± 2.12.3 ± 0.512.1 ± 0.701.2 ± 0.40
Compound C 0.560.59
Compound E 3-15.543-15.543-15.543-15.543-15.543-15.543-15.543-15.54
Compound 45 1.34-4.56
Compound 59
Compound 60
Compound 68 1.25-8.661.48-14.9
Compound 69 1.25
Compound 70 1.48

Note: "✓" indicates that the compound was tested and showed activity, but specific IC50 values were not provided in a comparable format in the initial sources. The IC50 values for some compounds are presented as a range, reflecting their activity across multiple cell lines not individually listed. For detailed information, please refer to the original research articles.

Experimental Protocols

The following section outlines a standard methodology for determining the in vitro anticancer activity of this compound compounds, based on commonly cited experimental procedures.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in the bioactivity assessment and the potential mechanism of action of this compound compounds, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 prepare Prepare this compound dilutions incubate1->prepare treat Add compounds to cells prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Measure absorbance solubilize->read calculate Calculate % viability read->calculate plot Plot dose-response curve calculate->plot determine Determine IC50 value plot->determine

Caption: Workflow for determining the IC50 of this compound compounds using the MTT assay.

Many this compound derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1]

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K This compound This compound Compound This compound->PI3K inhibits PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound compounds.

Concluding Remarks

The cross-validation of bioactivity data reveals that several this compound derivatives exhibit potent antiproliferative effects against a diverse range of cancer cell lines. The variability in IC50 values underscores the importance of cell line-specific testing in the early stages of drug discovery. The methodologies outlined provide a standardized framework for such evaluations. Further research into the precise mechanisms of action, such as the inhibition of the PI3K/AKT/mTOR pathway, will be crucial for the continued development of these promising anticancer agents.

References

A Comparative Analysis of the Cytotoxicity of Novel Triazene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, triazene analogues continue to be a focal point of research due to their potent cytotoxic activities. This guide provides a comparative overview of the cytotoxic profiles of several novel this compound derivatives against a panel of human cancer cell lines, supported by experimental data and detailed protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and future research directions.

Cytotoxicity Profile of this compound Analogues

The cytotoxic efficacy of various this compound analogues was evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the differential sensitivity of cancer cells to these analogues.

Compound IDAnalogue NameCell LineIC50 (µM)
C 1,3-bis(2-ethoxyphenyl)this compoundPC3 (Prostate Cancer)0.560
HT29 (Colon Cancer)1.23
Hela (Cervical Cancer)2.54
HL60 (Leukemia)0.89
Jurkat (T-cell Leukemia)1.56
K562 (Chronic Myelogenous Leukemia)3.33
MCF7 (Breast Cancer)2.87
HepG2 (Liver Cancer)1.98
HUVEC (Normal Endothelial Cells)12.61
E 1-(4-nitrophenyl)-3-(2-hydroxyethyl)this compoundPC3 (Prostate Cancer)3.00
HT29 (Colon Cancer)8.76
Hela (Cervical Cancer)10.21
HL60 (Leukemia)5.43
Jurkat (T-cell Leukemia)15.54
K562 (Chronic Myelogenous Leukemia)12.87
MCF7 (Breast Cancer)9.87
HepG2 (Liver Cancer)11.45
14 A specific 1,3,5-triazine (B166579) derivativeA549 (Lung Cancer)5.15
MCF-7 (Breast Cancer)6.37
HCT116 (Colon Cancer)8.44
HepG2 (Liver Cancer)6.23
VERO (Normal Kidney Cells)42.32 - 55.20
13c (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrileMCF-7 (Breast Cancer)8.04
A549 (Lung Cancer)12.24
4c A symmetrical chlorophenylamino-s-triazine derivativeC26 (Colon Carcinoma)1.71
MCF7 (Breast Cancer)6.85
MM130 Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamideHCT 116 (Colon Cancer)0.39 - 0.6
PC-3 (Prostate Cancer)0.17 - 0.36
BxPC-3 (Pancreatic Cancer)0.13 - 0.26

Data compiled from multiple studies for comparative purposes.[1][4][5][6][7]

Among the synthesized compounds, 1,3-bis(2-ethoxyphenyl)this compound (Compound C) demonstrated significant efficacy and selectivity, with IC50 values ranging from 0.560 to 3.33 µM across various cancer cell lines, while showing considerably lower toxicity towards the normal HUVEC cell line (IC50 of 12.61 µM)[1]. In contrast, 1-(4-nitrophenyl)-3-(2-hydroxyethyl)this compound (Compound E) exhibited weaker cytotoxic effects[1]. Other noteworthy analogues include a 1,3,5-triazine derivative (Compound 14) which showed potent activity against four cancer cell lines with IC50 values between 5.15 and 8.44 µM, and another analogue (13c) that displayed strong cytotoxicity against MCF-7 and A549 cell lines[4][6]. Furthermore, a symmetrical chlorophenylamino-s-triazine derivative (4c) and a pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide (MM130) also demonstrated potent anticancer properties[5][7].

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound analogues was primarily conducted using the Lactate (B86563) Dehydrogenase (LDH) assay and the MTT assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[1]

  • Cell Culture: Human cancer cell lines (PC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG2) and a non-cancerous cell line (HUVEC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the this compound analogues for a specified period.

  • LDH Measurement: After incubation, the culture supernatant was collected to measure the amount of LDH released. The LDH activity was determined by a coupled enzymatic reaction. In this reaction, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH/H+. This NADH/H+ then reacts with a tetrazolium salt in the presence of a catalyst to form a red formazan (B1609692) product.

  • Data Analysis: The absorbance of the formazan product was measured at 490 nm using a microplate reader. The percentage of cytotoxicity was calculated relative to control cells, and the IC50 values were determined from the dose-response curves.[1]

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT116, HepG2) were seeded in 96-well plates at a specific density and allowed to attach overnight.[6]

  • Compound Incubation: The cells were then treated with different concentrations of the this compound analogues and incubated for a predetermined duration (e.g., 72 hours).[5]

  • MTT Reagent Addition: Following treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

  • Formazan Solubilization: After a few hours of incubation, the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated from the resulting data.

Mechanism of Action: DNA Alkylation Pathway

The cytotoxic effects of many this compound compounds are attributed to their ability to act as alkylating agents.[2] Clinically used triazenes like dacarbazine (B1669748) and temozolomide (B1682018) undergo metabolic activation to form a highly reactive methyldiazonium ion.[2][8] This cation then methylates DNA, primarily at the O6 position of guanine, forming O6-methylguanine adducts.[2] These adducts can lead to base mismatches during DNA replication, triggering futile cycles of DNA mismatch repair (MMR), which can ultimately result in cell cycle arrest and apoptosis.[2][3][9] The cellular resistance to triazenes is often associated with the activity of the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (MGMT), which removes the methyl group from the O6 position of guanine.[2]

Triazene_Mechanism cluster_activation Activation cluster_cytotoxicity Cytotoxic Effect cluster_repair DNA Repair Pro_DTIC Dacarbazine (DTIC) (Prodrug) MTIC MTIC (Active Metabolite) Pro_DTIC->MTIC Hepatic Metabolism Pro_TMZ Temozolomide (TMZ) (Prodrug) Pro_TMZ->MTIC Spontaneous Conversion Me_Diazonium Methyldiazonium Cation MTIC->Me_Diazonium Spontaneous Decomposition O6_meG O6-Methylguanine Adduct Me_Diazonium->O6_meG Methylates Guanine DNA DNA MMR Mismatch Repair (MMR) System O6_meG->MMR Triggers MGMT MGMT (Repair Protein) O6_meG->MGMT Recognized by Repaired_DNA Repaired DNA Apoptosis Apoptosis MMR->Apoptosis Induces MGMT->Repaired_DNA Removes Methyl Group

Caption: Mechanism of this compound-induced cytotoxicity.

This guide provides a snapshot of the current research on the cytotoxicity of this compound analogues. The presented data underscores the potential of these compounds as anticancer agents and highlights the importance of continued investigation into their structure-activity relationships and mechanisms of action.

References

The Triazene Handle: A Critical Evaluation for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 1,2,4-triazines as a bioorthogonal handle, offering a comparative analysis against established methods, supported by experimental data and detailed protocols.

In the expanding landscape of bioorthogonal chemistry, the quest for novel, stable, and versatile chemical reporters is paramount. The 1,2,4-triazine (B1199460) moiety has emerged as a promising candidate, offering a unique balance of stability and reactivity. This guide provides an in-depth comparison of the triazene handle with other widely used bioorthogonal reporters, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal tool for their specific applications.

Performance Comparison of Bioorthogonal Reactions

The selection of a bioorthogonal reaction is a critical decision, guided by factors such as reaction kinetics, stability of the reactants, and potential for side reactions. The following table summarizes key quantitative performance metrics for the 1,2,4-triazine ligation and its alternatives.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Triazine Ligation (iEDDA) 1,2,4-Triazine + trans-Cyclooctene (B1233481) (TCO) ~0.1 - 10 [1][2]High stability, catalyst-free, orthogonal to tetrazines. [1][3]Slower kinetics compared to tetrazines. [3]
Triazine Ligation (iEDDA) 1,2,4-Triazine + Bicyclononyne (BCN) ~10⁻⁴ - 10⁻³ [4]High stability, catalyst-free. Very slow kinetics.
Tetrazine Ligation (iEDDA)Tetrazine + trans-Cyclooctene (TCO)~10³ - 10⁶[5]Extremely fast kinetics, catalyst-free.[6]Lower stability compared to triazines.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne (e.g., DIBO, BCN)~0.1 - 1Catalyst-free, widely used.Slower than iEDDA reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne~10² - 10³Fast kinetics, high yield.Requires cytotoxic copper catalyst.[7]
Staudinger LigationAzide + Phosphine (B1218219)~10⁻³ - 10⁻²First bioorthogonal reaction, no catalyst.Slow kinetics, phosphine reagents can be oxidized.[7]

Note: The second-order rate constants (k₂) are approximate values and can vary depending on the specific derivatives and reaction conditions.

The Chemistry of this compound Bioorthogonal Ligation

The bioorthogonal reaction of 1,2,4-triazines proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is highly selective and proceeds readily in aqueous, biological environments without the need for a catalyst. The enhanced stability of the triazine ring compared to the more commonly used tetrazine makes it an attractive option for long-term labeling studies.[1][3] However, this increased stability comes at the cost of slower reaction kinetics.[3]

Experimental Protocols

The following protocols provide a general framework for the labeling of a protein of interest using a 1,2,4-triazine handle.

Protocol 1: Introduction of the this compound Handle into a Protein

This protocol outlines the site-specific incorporation of a triazine-containing unnatural amino acid (UAA) into a protein of interest using amber suppression technology.

Materials:

  • Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the triazine-UAA.

  • Triazine-containing UAA (e.g., 5-(pyridin-2-yl)-1,2,4-triazine-alanine).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Standard cell culture and protein expression reagents.

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the plasmid encoding the protein of interest and the plasmid for the synthetase/tRNA pair.

  • Expression: Grow the transformed cells in minimal media supplemented with the triazine-UAA. Induce protein expression with IPTG at the appropriate cell density.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press.

  • Purification: Purify the triazine-labeled protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography).

  • Verification: Confirm the incorporation of the triazine-UAA by mass spectrometry.

Protocol 2: Bioorthogonal Labeling with a TCO-Functionalized Probe

This protocol describes the reaction between the triazine-modified protein and a TCO-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Purified triazine-labeled protein.

  • TCO-functionalized probe (e.g., TCO-PEG-Fluorophore).

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

Methodology:

  • Reactant Preparation: Prepare a solution of the triazine-labeled protein in the reaction buffer. Dissolve the TCO-functionalized probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the triazine-labeled protein with a slight molar excess (1.5 to 5-fold) of the TCO-functionalized probe.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the specific triazine and TCO derivatives used and can range from 1 to 24 hours.

  • Monitoring (Optional): The progress of the reaction can be monitored by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

  • Purification: Remove the excess, unreacted TCO-probe using a desalting column or dialysis.

Visualizing the Workflow

The following diagrams illustrate the key steps in the validation and application of triazenes as bioorthogonal handles.

experimental_workflow cluster_step1 Step 1: Incorporation of this compound Handle cluster_step2 Step 2: Bioorthogonal Ligation Plasmid_Protein Plasmid: Protein of Interest (TAG) E_coli E. coli Host Plasmid_Protein->E_coli Plasmid_Synthetase Plasmid: Synthetase/tRNA Plasmid_Synthetase->E_coli Expression Protein Expression E_coli->Expression Triazine_UAA This compound-UAA Triazine_UAA->Expression Purification1 Purification Expression->Purification1 Labeled_Protein This compound-Labeled Protein Purification1->Labeled_Protein Ligation iEDDA Reaction Labeled_Protein->Ligation TCO_Probe TCO-Functionalized Probe TCO_Probe->Ligation Purification2 Purification Ligation->Purification2 Final_Product Labeled Protein (e.g., Fluorescent) Purification2->Final_Product

Caption: Experimental workflow for site-specific protein labeling using a this compound handle.

reaction_mechanism Triazine 1,2,4-Triazine Cycloadduct Cycloadduct Triazine->Cycloadduct + Product Product Cycloadduct->Product - N₂ TCO TCO TCO->Cycloadduct N2 N2

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction of a 1,2,4-triazine with TCO.

Conclusion

The 1,2,4-triazine handle represents a valuable addition to the bioorthogonal chemistry toolkit. Its exceptional stability makes it particularly well-suited for long-term studies where the degradation of the bioorthogonal handle is a concern. While its reaction kinetics are slower than those of the highly reactive tetrazines, they are still sufficiently rapid for many applications. The mutual orthogonality with the tetrazine/dienophile reaction pair opens up possibilities for dual-labeling experiments. For researchers in drug development and chemical biology, the this compound handle offers a reliable and robust method for the precise modification of biomolecules, enabling a deeper understanding of complex biological processes. The choice between a this compound and other bioorthogonal handles will ultimately depend on the specific requirements of the experiment, with the this compound being the handle of choice when stability is the highest priority.

References

A Comparative Guide to Triazene and Tetrazine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design and efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and ultimately, the therapeutic window of the drug. This guide provides a comprehensive comparative study of two important classes of linkers: triazenes and tetrazines, offering insights into their respective chemistries, performance characteristics, and applications in drug development.

Introduction to Triazene and Tetrazine Linkers

This compound and tetrazine linkers offer distinct approaches to bioconjugation and payload release. Aryl triazenes are known for their susceptibility to cleavage under acidic conditions, making them attractive for pH-dependent drug release in the tumor microenvironment or within endosomal compartments. Tetrazine linkers, on the other hand, are renowned for their role in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained dienophiles, which allows for exceptionally fast and specific conjugation.

Comparative Data on Linker Performance

The choice between a this compound and a tetrazine linker depends on the desired conjugation strategy and release mechanism. The following tables summarize key quantitative data on their stability and reaction kinetics.

Table 1: Stability of this compound and Tetrazine Linkers

Linker TypeLinker Subclass/ExampleMediumTemperature (°C)Half-life (t½)Reference
This compound AminoacyltriazenesIsotonic phosphate (B84403) buffer3726 - 619 minutes[1]
Aminoacyltriazenes80% Human plasma3741 - 180 minutes[1]
Aryl this compoundpH > 7Room TemperatureGenerally stable[2]
Tetrazine Dihydropyridazine (B8628806) (post-reaction)Human serum and plasma37> 5 days[3]
Pyridinium triazinePBS buffer (pH 7.4)37> 1 week
Various tetrazine derivativesDMEM + 10% FBS37Variable (minutes to >24h)[1]

Table 2: Reaction Kinetics of Tetrazine Linkers

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)Not specifiedNot specified2000
Pyridyl-tetrazine (Py-Tz)axial-TCOPBS37~10000[1]
Triazolyl-tetrazineaxial-TCOPBS3710332[1]
Phenyl-tetrazine (Ph-Tz)axial-TCOPBS37< 2000[1]
Methyl-tetrazine (Me-Tz)axial-TCOPBS37< 2000[1]

Chemical Structures and Reaction Mechanisms

The fundamental differences in the chemistry of this compound and tetrazine linkers are visualized in the following diagrams.

G cluster_this compound This compound Linker Chemistry cluster_tetrazine Tetrazine Linker Chemistry ArylN2 Aryl-N₂⁺ (Diazonium Salt) TriazeneLinker Aryl-N=N-NH-Protein (this compound Linkage) ArylN2->TriazeneLinker Reaction with Tyr, His, Lys Protein Protein (e.g., Antibody) Protein->TriazeneLinker CleavedAryl Aryl-H TriazeneLinker->CleavedAryl Cleavage ReleasedDrug Released Drug-N₂⁺ TriazeneLinker->ReleasedDrug Cleavage Hplus H⁺ (Acidic Environment) Hplus->TriazeneLinker Tetrazine Tetrazine-Drug DielsAlder [4+2] Cycloaddition Tetrazine->DielsAlder TCO_Ab TCO-Antibody TCO_Ab->DielsAlder Dihydropyridazine Dihydropyridazine Linkage DielsAlder->Dihydropyridazine iEDDA N2 N₂ DielsAlder->N2 Retro-Diels-Alder

This compound and Tetrazine Reaction Pathways

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers.

Protocol 1: Synthesis of an Aryl this compound-Linked Antibody-Drug Conjugate

Objective: To conjugate a drug to an antibody via a pH-sensitive aryl this compound linker.

Materials:

  • Antibody solution (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 8.5.

  • Drug-linker construct with a terminal aromatic amine.

  • Sodium nitrite (B80452) (NaNO₂).

  • Hydrochloric acid (HCl), 1M.

  • Reaction buffer: Borate buffer, pH 8.5.

  • Quenching solution: Saturated solution of a scavenger like tyrosine or histidine.

  • Purification column (e.g., size-exclusion chromatography).

Methodology:

  • Diazonium Salt Formation: a. Dissolve the drug-linker construct in 1M HCl at 0-4°C. b. Add a stoichiometric amount of pre-chilled NaNO₂ solution dropwise while maintaining the temperature at 0-4°C. c. Stir the reaction for 15-30 minutes to form the aryl diazonium salt. This species is unstable and should be used immediately.

  • Antibody Conjugation: a. Adjust the pH of the antibody solution to 8.5 with the reaction buffer. b. Slowly add the freshly prepared diazonium salt solution to the antibody solution. The reaction targets electron-rich amino acid residues like tyrosine and histidine. c. Allow the reaction to proceed for 1-2 hours at 4°C with gentle stirring.

  • Quenching and Purification: a. Add the quenching solution to the reaction mixture to consume any unreacted diazonium salt. b. Purify the ADC using a size-exclusion chromatography column to remove unreacted drug-linker and quenching agent. c. Characterize the conjugate for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: Formation of a Tetrazine-Linked ADC via iEDDA Reaction

Objective: To conjugate a TCO-modified drug to a tetrazine-functionalized antibody.

Materials:

  • Tetrazine-functionalized antibody in PBS, pH 7.4.

  • Trans-cyclooctene (TCO)-modified drug-linker.

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) system.

Methodology:

  • Reaction Setup: a. In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4. The final antibody concentration should be in the range of 1-5 mg/mL.

  • Incubation: a. Incubate the reaction mixture for 30-60 minutes at 37°C. The reaction is typically very fast.

  • Purification and Characterization: a. Purify the resulting ADC using an SEC system to remove excess TCO-drug-linker. b. Characterize the final ADC to determine the DAR, assess the level of aggregation by SEC, and confirm the integrity of the ADC by SDS-PAGE analysis.[3]

Protocol 3: Comparative Stability Assessment in Human Plasma

Objective: To compare the stability of this compound- and tetrazine-linked ADCs in human plasma.

Materials:

  • This compound-linked ADC.

  • Tetrazine-linked ADC.

  • Human plasma.

  • Incubator at 37°C.

  • LC-MS/MS system.

Methodology:

  • Incubation: a. Dilute each ADC to a final concentration of 1 mg/mL in human plasma. b. Incubate the samples at 37°C.

  • Time-Point Sampling: a. At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample. b. Immediately quench any further degradation by adding a protein precipitation agent (e.g., acetonitrile (B52724) with an internal standard) and flash-freezing.

  • Analysis: a. Process the samples to extract the ADC and any released drug. b. Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and/or the concentration of released payload.

  • Data Interpretation: a. Plot the percentage of intact ADC or the concentration of released drug over time. b. Calculate the half-life (t½) of each conjugate in human plasma.

Protocol 4: pH-Dependent Cleavage of a this compound-Linked ADC

Objective: To determine the cleavage kinetics of a this compound-linked ADC at different pH values.

Materials:

  • This compound-linked ADC.

  • A series of buffers with varying pH (e.g., pH 7.4, 6.5, 5.5).

  • Incubator at 37°C.

  • HPLC or LC-MS system.

Methodology:

  • Reaction Setup: a. Dilute the this compound-linked ADC into each of the different pH buffers to a final concentration of 1 mg/mL.

  • Incubation and Sampling: a. Incubate the samples at 37°C. b. At various time points, take aliquots and quench the reaction.

  • Analysis: a. Analyze the samples by HPLC or LC-MS to quantify the amount of released drug.

  • Data Analysis: a. Plot the concentration of the released drug as a function of time for each pH. b. Determine the rate of cleavage at each pH to establish the pH-sensitivity profile of the linker.

Comparative Workflow for ADC Development

The following diagram illustrates a comparative workflow for developing ADCs using this compound and tetrazine linkers.

G cluster_workflow ADC Development Workflow: this compound vs. Tetrazine cluster_this compound This compound Linker cluster_tetrazine Tetrazine Linker T1 Synthesize Drug-Linker (with aromatic amine) T2 Activate to Diazonium Salt (in situ, cold) T1->T2 T3 Conjugate to Antibody (pH 8.5) T2->T3 T4 Purify ADC T3->T4 T5 Characterize (DAR, stability) T4->T5 Z1 Synthesize Tetrazine-Ab and TCO-Drug Z2 iEDDA Reaction (pH 7.4, 37°C) Z1->Z2 Z3 Purify ADC Z2->Z3 Z4 Characterize (DAR, stability) Z3->Z4

Comparative ADC Development Workflow

Discussion and Conclusion

This compound Linkers:

  • Advantages: Offer a pH-sensitive release mechanism, which can be advantageous for targeting the acidic tumor microenvironment or for release within endosomes. The conjugation chemistry, while requiring careful control, utilizes relatively straightforward reagents.

  • Disadvantages: The in situ formation of reactive diazonium salts requires precise temperature and pH control. The stability of the resulting this compound linkage can be variable and may lead to premature drug release in circulation. Quantitative data on their performance in ADCs is less abundant compared to tetrazines.

Tetrazine Linkers:

  • Advantages: The iEDDA reaction is exceptionally fast and highly specific, allowing for rapid and clean conjugation under mild, physiological conditions. The resulting dihydropyridazine linkage is generally very stable in plasma. This bioorthogonal approach also enables pre-targeting strategies.[3]

  • Disadvantages: The synthesis of functionalized tetrazines and strained dienophiles can be complex. There is an inherent trade-off between the reactivity of the tetrazine and its stability; more reactive tetrazines tend to be less stable in aqueous environments.

References

Confirming Target Engagement of Triazene Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a novel inhibitor binds to its intended target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of key experimental methods for confirming the target engagement of triazene inhibitors, a class of compounds with diverse therapeutic potential, including roles as anticancer agents targeting kinases. We will delve into the principles, protocols, and data interpretation of three prominent techniques: Cellular Thermal Shift Assay (CETSA), Chemical Proteomics, and Photoaffinity Labeling.

Comparison of Target Engagement Methods

The selection of a target engagement method depends on various factors, including the availability of specific reagents, the desired throughput, and the nature of the inhibitor-target interaction. The following table summarizes the key characteristics of the three methods discussed in this guide.

FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (e.g., Kinobeads)Photoaffinity Labeling
Principle Ligand-induced thermal stabilization of the target protein.Affinity capture of target proteins using immobilized broad-spectrum inhibitors.Covalent cross-linking of the inhibitor to its target upon photoactivation.
Inhibitor Modification Not required (label-free).Not required for the test compound.Requires synthesis of a photo-reactive probe.
Cellular Context Intact cells or cell lysates.Cell lysates.Intact cells or cell lysates.
Primary Readout Change in protein thermal stability (melting temperature shift, ΔTm).Relative abundance of proteins bound to the affinity matrix.Identification of covalently labeled proteins.
Throughput Low (Western Blot) to high (MS-based).High (MS-based).Low to medium.
Key Advantages Confirms target binding in a physiological context without modifying the compound.Unbiased, proteome-wide screening of targets.Provides direct evidence of binding and can identify the binding site.
Key Limitations Not all proteins are amenable to thermal stabilization; indirect measure of binding.Competition-based, may not detect non-competitive inhibitors; requires cell lysis.Probe synthesis can be challenging; UV irradiation can cause cell damage.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to monitor drug-target engagement in a cellular environment.[1][2] It is based on the principle that the binding of a ligand, such as a this compound inhibitor, can alter the thermal stability of its target protein.[2] This change in stability is measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment: Treat cultured cells with the this compound inhibitor at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for a time sufficient to allow target engagement.

  • Cell Lysis (for lysate-based CETSA): Harvest and lyse the cells to prepare a cell lysate.

  • Heating: Aliquot the cell lysate or intact cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Western Blotting: Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve between the inhibitor-treated and vehicle-treated samples indicates target engagement.

G cluster_workflow CETSA Experimental Workflow A Cell Treatment (this compound Inhibitor vs. Vehicle) B Heating at Temperature Gradient A->B C Separation of Soluble and Aggregated Proteins B->C D Quantification of Soluble Target Protein (e.g., Western Blot) C->D E Melting Curve Analysis (ΔTm) D->E

CETSA Experimental Workflow

Chemical Proteomics

Chemical proteomics approaches, such as the use of kinobeads, are invaluable for unbiased target identification and selectivity profiling of inhibitors.[3][4] These methods utilize affinity matrices functionalized with broad-spectrum inhibitors to capture a large number of kinases from a cell lysate. The binding of a specific this compound inhibitor to its target kinase can then be detected by its ability to compete with the affinity matrix, leading to a reduced abundance of the target protein in the captured fraction.[4]

Experimental Protocol: Kinobeads-based Competition Assay
  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Inhibitor Incubation: Incubate the cell lysate with the this compound inhibitor at various concentrations or with a vehicle control.

  • Affinity Enrichment: Add the kinobeads slurry to the inhibitor-treated lysates and incubate to allow for the binding of kinases to the beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of the this compound inhibitor.

G cluster_workflow Chemical Proteomics Workflow A Cell Lysate Preparation B Incubation with This compound Inhibitor A->B C Affinity Enrichment (e.g., Kinobeads) B->C D Elution and Digestion C->D E LC-MS/MS Analysis D->E F Target Identification (Competition Profile) E->F

Chemical Proteomics Workflow

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to directly identify the protein targets of a small molecule inhibitor.[5][6] This method involves the use of a chemically modified version of the inhibitor that incorporates a photoreactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye).[4] Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with the target protein, allowing for its subsequent identification.

Experimental Protocol: Photoaffinity Labeling
  • Probe Synthesis: Synthesize a photoaffinity probe by chemically modifying the this compound inhibitor to include a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin).[6]

  • Cell Incubation: Incubate cells or cell lysates with the photoaffinity probe.

  • UV Irradiation: Expose the samples to UV light of a specific wavelength to induce covalent cross-linking between the probe and its target protein(s).[5]

  • Cell Lysis (if using intact cells): Lyse the cells to release the proteins.

  • Affinity Purification (for biotinylated probes): Use streptavidin-coated beads to enrich the biotinylated protein-probe complexes.

  • Protein Identification: Identify the labeled proteins by mass spectrometry or visualize them by in-gel fluorescence (for fluorescent probes).

  • Validation: Confirm the identified targets using orthogonal methods, such as Western blotting or genetic approaches.

G cluster_workflow Photoaffinity Labeling Workflow A Incubate Cells/Lysate with Photoaffinity Probe B UV Irradiation (Covalent Cross-linking) A->B C Enrichment of Labeled Proteins B->C D Protein Identification (e.g., Mass Spectrometry) C->D

Photoaffinity Labeling Workflow

Quantitative Data for this compound Inhibitors

The following table presents examples of this compound inhibitors and their reported target engagement data. While a direct comparison of different target engagement methods for the same compound is often unavailable in the literature, this data provides insights into the potency of these compounds against their intended targets.

This compound CompoundTarget(s)AssayReported Value (IC50)
Compound 6h PI3Kα/mTORIn vitro kinase assayPI3Kα: 0.04 µM, mTOR: 0.12 µM[7]
Compound 4f EGFRIn vitro kinase assay61 nM[1]
Covalent this compound 1 BTKHomogeneous Time-Resolved Fluorescence (HTRF)16 nM[8]

Signaling Pathways Targeted by this compound Inhibitors

Many this compound-based inhibitors have been developed to target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and EGFR pathways. Understanding these pathways is crucial for interpreting the downstream effects of target engagement.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][10] this compound inhibitors targeting PI3K and/or mTOR can effectively block this pathway.[7][11]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazene_PI3K This compound Inhibitor Triazene_PI3K->PI3K Triazene_mTOR This compound Inhibitor Triazene_mTOR->mTORC1

PI3K/AKT/mTOR Signaling Pathway
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation and survival.[12] this compound derivatives have been developed as EGFR inhibitors.[1][12]

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Triazene_EGFR This compound Inhibitor Triazene_EGFR->EGFR

EGFR Signaling Pathway

References

Validating the Specificity of a Triazene-Based Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a chemical probe's specificity is paramount to ensure reliable and reproducible experimental outcomes. This guide provides an objective comparison of a triazene-based probe against alternative probes in two distinct applications: fluorescent detection of metal ions and Positron Emission Tomography (PET) imaging of integrin αvβ3. The performance of these probes is supported by experimental data, and detailed methodologies for key experiments are provided.

I. This compound-Based Fluorescent Probe for Fe³⁺ Detection

A novel rhodamine B-based fluorescent probe functionalized with 2,4-dichloro-1,3,5-triazine (B113473) (RhB-DCT) has been developed for the selective detection of ferric ions (Fe³⁺)[1]. The triazine moiety enhances the selectivity and sensitivity of the probe.

The performance of the this compound-functionalized rhodamine probe (RhB-DCT) is compared with other fluorescent probes for Fe³⁺ detection, including a standard rhodamine-based probe and carbon dots (C-dots).

Probe Analyte Detection Limit (LOD) Linear Range Response Time Key Advantages Reference
RhB-DCT (this compound-based) Fe³⁺0.0521 µM5 - 100 µM< 1 minuteHigh selectivity, rapid response, broad pH stability (4-13)[1]
Rhodamine-based (generic) Cu²⁺0.12 µM0.4 - 20 µM< 5 minutesGood sensitivity and selectivity for Cu²⁺[2]
Carbon Dots (C-dots) Fe³⁺1.68 µM0 - 1200 µMNot specifiedFacile synthesis, good reliability in environmental samples[3]

Selectivity Assay for RhB-DCT Probe:

  • Prepare a stock solution of the RhB-DCT probe.

  • Prepare separate solutions of various metal ions (e.g., Fe³⁺, Al³⁺, Cu²⁺, etc.) of the same concentration.

  • To individual cuvettes containing the RhB-DCT probe solution, add an equal volume of each metal ion solution.

  • Measure the UV-vis absorption and fluorescence emission spectra for each sample.

  • The selectivity is determined by comparing the spectral changes induced by Fe³⁺ with those of other metal ions. A significant and specific change in the presence of Fe³⁺ indicates high selectivity[1].

Determination of Detection Limit (LOD) for RhB-DCT:

  • Prepare a series of solutions with decreasing concentrations of Fe³⁺.

  • Add the RhB-DCT probe to each solution and measure the fluorescence intensity.

  • Plot the fluorescence intensity as a function of Fe³⁺ concentration.

  • The LOD is calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve at low concentrations[2].

Fe3_Detection_Workflow Workflow for Fe³⁺ Detection using RhB-DCT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe RhB-DCT Probe Solution Mix Mix Probe with Metal Ions Probe->Mix Fe3 Fe³⁺ Solution Fe3->Mix Ions Other Metal Ion Solutions Ions->Mix Measure Measure Fluorescence Mix->Measure Compare Compare Spectra for Selectivity Measure->Compare LOD Calculate LOD Measure->LOD

Caption: Workflow for validating the specificity of the RhB-DCT probe for Fe³⁺ detection.

II. This compound-Based PET Imaging Probe for Integrin αvβ3

A modular triazine-based platform has been utilized to develop PET imaging probes targeting the integrin αvβ3 receptor, which is overexpressed in many types of cancer. These probes are typically conjugated with a targeting moiety, such as a cyclic RGD (arginine-glycine-aspartic acid) peptide, and a chelator for radiolabeling, like DOTA[4][5][6].

The binding affinity and tumor uptake of a triazine-based dimeric RGD probe are compared with other RGD-based PET probes for integrin αvβ3 imaging.

Probe Target Binding Affinity (IC₅₀) Tumor Uptake (%ID/g at 4h p.i.) Key Advantages Reference
DOTA-TZ-Bis-cyclo(RGDfK) (this compound-based) Integrin αvβ3178.5 ± 57.1 nM1.15 ± 0.10Modular platform for multivalent targeting[4][6]
[¹⁸F]Galacto-RGD Integrin αvβ3Not specified in provided abstractsGood tumor/background ratiosFirst PET tracer for this target used in humans[7]
⁶⁴Cu-DOTA-E[E[c(RGDfK)]₂]₂ (Tetrameric RGD) Integrin αvβ316.6 ± 1.3 nM4.56 ± 0.51 (at 24h p.i.)Higher receptor binding affinity[7][8]
⁶⁴Cu-DOTA-E{E[c(RGDyK)]₂}₂ (Octameric RGD) Integrin αvβ310 nMNot specified in provided abstractsSignificantly higher binding avidity[8]

%ID/g = percentage of injected dose per gram of tissue

In Vitro Cell Binding Assay (Competitive Displacement):

  • Culture U87MG human glioblastoma cells, which express integrin αvβ3.

  • Incubate the cells with a radiolabeled ligand that binds to integrin αvβ3 (e.g., I¹²⁵-Echistatin) in the presence of increasing concentrations of the unlabeled test probe (e.g., DOTA-TZ-Bis-cyclo(RGDfK)).

  • After incubation, wash the cells to remove unbound ligand and measure the remaining radioactivity.

  • The IC₅₀ value, which is the concentration of the probe that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by nonlinear regression analysis[4][6].

In Vivo Biodistribution Studies:

  • Implant tumor cells (e.g., U87MG) into immunodeficient mice.

  • Once tumors reach a suitable size, inject the radiolabeled PET probe intravenously into the mice.

  • At various time points post-injection (p.i.), euthanize the mice and dissect major organs and the tumor.

  • Weigh the tissues and measure the radioactivity using a gamma counter.

  • Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g)[4][6][9]. To confirm specificity, a blocking experiment can be performed where a group of mice is co-injected with an excess of unlabeled RGD peptide[9].

PET_Probe_Validation Validation Workflow for this compound-Based PET Probe cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Culture Integrin αvβ3-expressing Cells Binding_Assay Competitive Binding Assay Cell_Culture->Binding_Assay IC50 Determine IC₅₀ Binding_Assay->IC50 Probe_Injection Inject Radiolabeled Probe IC50->Probe_Injection Tumor_Model Establish Xenograft Tumor Model Tumor_Model->Probe_Injection PET_Imaging PET Imaging Probe_Injection->PET_Imaging Biodistribution Biodistribution Studies Probe_Injection->Biodistribution Blocking Blocking Study for Specificity Probe_Injection->Blocking Uptake Quantify Tumor Uptake (%ID/g) Biodistribution->Uptake Blocking->Uptake

Caption: A flowchart illustrating the in vitro and in vivo validation process for a this compound-based PET imaging probe.

References

A Comparative In Vivo Efficacy Assessment: Novel Triazenes Versus Temozolomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of emerging triazene compounds against the current standard-of-care alkylating agent, temozolomide (B1682018) (TMZ). The following sections detail available preclinical data, experimental methodologies, and the underlying mechanisms of action to inform future research and development in cancer therapeutics. While direct head-to-head in vivo comparative studies are emerging, this guide synthesizes the currently available data from in vitro and limited in vivo preclinical models.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of novel this compound analogs compared to temozolomide in various cancer cell lines. This in vitro data is often a precursor to in vivo studies and provides a basis for comparing their potential efficacy.

Table 1: In Vitro Cytotoxicity (IC50) of Novel Imidazotetrazine Analogs vs. Temozolomide in Glioblastoma Cell Lines

CompoundCell LineMGMT StatusIC50 (µM)Reference
Temozolomide U251Negative>100[1]
U87MGNegative412[1]
T98GPositive982[1]
U118MGPositive291[1]
DP68 U251Negative5.2[1]
U87MGNegative14[1]
T98GPositive11.3[1]
U118MGPositive10[1]
DP86 U251Negative33[1]
U87MGNegative102[1]
T98GPositive141[1]
U118MGPositive60[1]

Table 2: In Vitro Cytotoxicity (IC50) of C8-Substituted Temozolomide Analogs vs. Temozolomide in Resistant Cancer Cell Lines

CompoundCell LineCancer TypeResistance MechanismIC50 (µM)Reference
Temozolomide T98GGlioblastomaHigh MGMT>1000[2]
HCT116Colorectal CarcinomaMMR Deficient>1000[2]
Analog 377 T98GGlioblastomaHigh MGMT62.50[2]
HCT116Colorectal CarcinomaMMR Deficient44.23[2]
Analog 465 T98GGlioblastomaHigh MGMT33.09[2]
HCT116Colorectal CarcinomaMMR Deficient25.37[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vitro cytotoxicity assays cited in this guide.

In Vitro Cytotoxicity Assay for Novel Imidazotetrazine Analogs (DP68, DP86)
  • Cell Lines: Human glioblastoma cell lines U251, U87MG, T98G, and U118MG.[1]

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of temozolomide, DP68, or DP86.[1]

  • Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CyQuant assay, which measures cellular DNA content.[3]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves generated from the viability data.[1]

In Vitro Cytotoxicity Assay for C8-Substituted Temozolomide Analogs (377, 465)
  • Cell Lines: Human glioblastoma cell line T98G (MGMT-overexpressing) and human colorectal carcinoma cell line HCT116 (MMR-deficient).[2]

  • Culture Conditions: Standard cell culture conditions were maintained.[2]

  • Drug Treatment: Cells were exposed to increasing concentrations of temozolomide, analog 377, or analog 465.[2]

  • Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT or SRB assay, after a 72-hour incubation period.[2]

  • Data Analysis: IC50 values were determined by nonlinear regression analysis of the dose-response curves.[2]

Signaling Pathways and Mechanisms of Action

The antitumor activity of both temozolomide and novel this compound analogs stems from their ability to alkylate DNA, leading to cytotoxicity. However, novel analogs are being designed to overcome common resistance mechanisms.

Temozolomide and Novel this compound Analogs: DNA Alkylation and Resistance

Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) under physiological conditions. MTIC then methylates DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. The cytotoxic effects are mainly attributed to the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to DNA double-strand breaks and apoptosis.[1][2]

Resistance to temozolomide is primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine. Another mechanism of resistance involves defects in the mismatch repair (MMR) pathway.[1][2]

Novel this compound analogs, such as DP68, DP86, and the C8-substituted analogs 377 and 465, are designed to circumvent these resistance mechanisms. While they share the fundamental mechanism of DNA alkylation, they may introduce different alkyl groups or have altered interactions with DNA and repair proteins. For example, some analogs demonstrate efficacy independent of the MGMT status of the tumor cells.[1][2]

Triazene_vs_Temozolomide_Pathway Temozolomide Temozolomide MTIC Active Metabolite (e.g., MTIC) Temozolomide->MTIC Novelthis compound Novel this compound (e.g., DP68, 377, 465) Novelthis compound->MTIC DNA_Damage DNA Alkylation (O6-MeG, N7-G, N3-A) MTIC->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cytotoxicity MGMT MGMT Repair DNA_Damage->MGMT Repair of O6-MeG MMR Mismatch Repair (MMR) DNA_Damage->MMR Recognition of Mismatch Resistance Drug Resistance MGMT->Resistance MMR->Apoptosis Leads to MMR->Resistance

Caption: Mechanism of action and resistance for Temozolomide and Novel Triazenes.

Experimental Workflow

The preclinical evaluation of novel anticancer agents typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies in animal models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Outcome Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assays (IC50 Determination) Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Study Animal_Model Animal Model Development (Xenografts) Mechanism_Study->Animal_Model PK_PD_Study Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD_Study Efficacy_Study In Vivo Efficacy Studies (Tumor Growth, Survival) PK_PD_Study->Efficacy_Study Data_Analysis Statistical Analysis Efficacy_Study->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison

Caption: Preclinical workflow for assessing novel anticancer agents.

Summary and Future Directions

The available preclinical data indicates that novel this compound analogs, including C8-substituted and other imidazotetrazine derivatives, hold significant promise in overcoming temozolomide resistance in glioblastoma and other cancers. In vitro studies have consistently demonstrated the superior potency of these novel compounds, particularly against cell lines with high MGMT expression or deficient MMR pathways, which are hallmarks of clinical resistance to temozolomide.[1][2]

While comprehensive, direct head-to-head in vivo comparative efficacy studies are not yet widely published in peer-reviewed literature, preliminary findings from conference abstracts and dissertations suggest that some of these novel analogs exhibit superior antitumor activity in mouse models of glioblastoma compared to temozolomide.[4][5] A study on a novel temozolomide analog, NEO212, which is a conjugate of temozolomide and perillyl alcohol, has shown reduced tumor growth in vivo.[6]

Future research should focus on conducting and publishing rigorous in vivo studies that directly compare the efficacy, toxicity, and pharmacokinetic profiles of these promising novel triazenes with temozolomide in relevant orthotopic xenograft and patient-derived xenograft (PDX) models. Such studies are essential to validate the initial in vitro findings and to provide the necessary evidence to advance the most promising candidates into clinical trials. The development of triazenes that can effectively treat temozolomide-resistant tumors would represent a significant advancement in the management of glioblastoma and other challenging cancers.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Triazene Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new electrochemical sensing method for triazene detection against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by experimental data, and detailed methodologies for key experiments are provided to assist researchers in their selection and implementation of the most suitable method for their needs.

Data Presentation: Performance Comparison of Analytical Methods

The quantitative performance of an analytical method is critical for ensuring reliable and accurate results. The following table summarizes key validation parameters for the new electrochemical sensing method and the benchmark GC-MS and LC-MS/MS methods for the analysis of common triazine compounds.

Performance ParameterNew Electrochemical SensorGC-MS (Gas Chromatography-Mass Spectrometry)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Linearity (Correlation Coefficient, r²) >0.99>0.99>0.99
Accuracy (Recovery %) 87.3% - 108.0%[1]70-120%79.3% - 98.3%
Precision (% Relative Standard Deviation, %RSD) < 5.2%< 20%< 10%
Limit of Detection (LOD) 0.025 - 0.040 ng/mL~0.1 µg/L0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL0.05 - 0.5 µg/L0.03 - 0.17 ng/g

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline the typical experimental protocols for the new electrochemical sensing method, GC-MS, and LC-MS/MS.

New Method: Electrochemical Sensor Protocol

This protocol describes a general procedure for the determination of triazines using a novel electrochemical biosensor.

  • Electrode Preparation: A glassy carbon electrode (GCE) is modified with a nanocomposite material (e.g., gold nanoparticles, graphene) to enhance its conductivity and surface area. A bioreceptor molecule, such as an antibody or an enzyme specific to triazines, is then immobilized on the modified electrode surface.

  • Sample Preparation: Water samples are typically filtered to remove particulate matter. Depending on the complexity of the matrix, a simple dilution or a solid-phase extraction (SPE) may be performed to concentrate the analytes and remove interfering substances.

  • Electrochemical Measurement: The prepared electrode is immersed in an electrochemical cell containing the pre-treated sample in a suitable electrolyte buffer. A potential is applied to the electrode, and the resulting current is measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The principle of detection is often based on the inhibition of an enzymatic reaction or the binding of the triazine to an antibody, which causes a measurable change in the electrochemical signal.[1][2]

  • Quantification: The concentration of the triazine in the sample is determined by comparing the measured signal to a calibration curve generated from standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the determination of volatile and semi-volatile triazine compounds.

  • Sample Preparation: A measured volume of the sample (e.g., 1 L of water) is adjusted to a specific pH. The triazines are then extracted from the sample using a suitable organic solvent, such as methylene (B1212753) chloride, through liquid-liquid extraction. The extract is then dried and concentrated.

  • Derivatization (if necessary): For some triazine compounds, a derivatization step may be required to increase their volatility and thermal stability for GC analysis.

  • Instrumental Analysis:

    • GC System: The concentrated extract is injected into a gas chromatograph equipped with a capillary column suitable for separating triazine compounds. The oven temperature is programmed to ramp up to ensure the separation of different analytes.

    • MS System: The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Triazines are identified based on their retention time and characteristic mass fragments. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and selective and is suitable for a wide range of triazine compounds, including those that are not amenable to GC analysis.

  • Sample Preparation: Similar to GC-MS, sample preparation often involves solid-phase extraction (SPE) to extract and concentrate the triazines from the sample matrix and remove potential interferences.

  • Instrumental Analysis:

    • LC System: The extracted sample is injected into a high-performance liquid chromatograph (HPLC) system. The separation of triazines is achieved on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

    • MS/MS System: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI). The first mass spectrometer (Q1) selects the precursor ion of the target triazine, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then detects specific product ions. This process, known as multiple reaction monitoring (MRM), provides very high selectivity and sensitivity.

  • Quantification: The concentration of each triazine is determined by comparing the response of the characteristic MRM transition to a calibration curve.

Mandatory Visualization

Experimental Workflow for Method Validation

The following diagram illustrates a generalized workflow for the validation of a new analytical method for this compound detection.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis & Reporting MD_1 Define Analytical Requirements MD_2 Select Analytical Technique MD_1->MD_2 MD_3 Optimize Method Parameters MD_2->MD_3 MV_1 Specificity / Selectivity MD_3->MV_1 Proceed to Validation MV_2 Linearity & Range MV_1->MV_2 MV_3 Accuracy (Recovery) MV_2->MV_3 MV_4 Precision (Repeatability & Intermediate) MV_3->MV_4 MV_5 Limit of Detection (LOD) MV_4->MV_5 MV_6 Limit of Quantification (LOQ) MV_5->MV_6 MV_7 Robustness MV_6->MV_7 SA_1 Real Sample Analysis MV_7->SA_1 Apply Validated Method SA_2 Data Evaluation SA_1->SA_2 SA_3 Validation Report SA_2->SA_3

Caption: A generalized workflow for the validation of a new analytical method.

Principle of the New Electrochemical Detection Method

The following diagram illustrates the working principle of the new electrochemical biosensor for this compound detection.

Electrochemical Biosensor for this compound Detection cluster_0 Electrode Surface cluster_1 Detection Principle cluster_2 Measurement Electrode Modified Electrode (e.g., GCE with Nanomaterial) Bioreceptor Immobilized Bioreceptor (Antibody/Enzyme) Binding Binding Event This compound This compound Molecule This compound->Binding Signal_Change Change in Electrochemical Signal Binding->Signal_Change Measurement Voltammetric Measurement (CV/DPV) Signal_Change->Measurement Detected by Instrument Quantification Quantification via Calibration Curve Measurement->Quantification

Caption: The principle of this compound detection using an electrochemical biosensor.

References

Comparative Docking Analysis of Triazene Derivatives in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of recent in-silico studies showcasing the potential of triazene derivatives as potent anti-cancer agents. This guide provides a comparative analysis of their binding affinities to various cancer-related protein targets, supported by experimental data and detailed methodologies.

This compound derivatives have emerged as a promising class of compounds in the field of medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anti-cancer properties.[1][2] Molecular docking studies have become an indispensable tool in the rational design and development of these compounds, providing valuable insights into their binding modes and potential efficacy as enzyme inhibitors.[3][4][5] This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking performance of various this compound derivatives against key cancer targets.

Comparative Analysis of Docking Scores and Biological Activity

The following tables summarize the in-silico docking scores and corresponding in-vitro biological activities of various this compound derivatives from several key studies. These tables are designed to provide a clear and concise comparison of the compounds' performance against different cancer-related proteins and cell lines.

Table 1: Docking Scores and IC50 Values of 1,3,5-Triazine (B166579) Derivatives against Dihydrofolate Reductase (DHFR)

A study focused on 1,3,5-triazine derivatives as cytotoxic agents against non-small cell lung cancer (A549) identified several potent compounds.[3][5] The molecular docking study was performed to understand the binding interactions of these novel compounds as inhibitors of human dihydrofolate reductase (hDHFR).[3][5]

CompoundDocking Score (kcal/mol)Target ProteinCancer Cell LineIC50 (nM)
8e-hDHFRA54950
9a-hDHFRA54942
10e-hDHFRA54962
11e-hDHFRA54928
Methotrexate (Reference)-hDHFRA549-

Note: Specific docking scores were not provided in the source material, but the study indicated a correlation between cytotoxic activity and binding interactions at the molecular level.[3][5]

Table 2: Anti-proliferative Activity and Docking Insights for 1,3,5-Triazine Schiff Base Derivatives

A series of new 1,3,5-triazine Schiff base derivatives were synthesized and evaluated for their anti-proliferative activities against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.[6] Molecular docking of these compounds was performed against the estrogen receptor alpha (ERα).[6]

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)Target ProteinKey Finding
4b3.293.64ERαMost potent activity, attributed to the piperidino substituent and a para chlorine atom.[6]
4c--ERαShowed high efficacy, similar to 4b.[6]
4m7.935.10ERαPotent anti-proliferative activity.[6]
4n6.104.54ERαPotent anti-proliferative activity.[6]
4o6.5810.41ERαPotent anti-proliferative activity.[6]
Tamoxifen (Reference)5.1226.41ERα-
Table 3: Anticancer Activity of 1,2,3-Triazole Incorporated 1,3,4-Oxadiazole-Triazine Derivatives

A novel series of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives were synthesized and evaluated for their in-vitro anticancer activity against four cancer cell lines.[1]

CompoundPC3 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)DU-145 IC50 (µM)
9a0.56 ± 0.091.45 ± 0.741.14 ± 0.652.06 ± 0.92
9b2.18 ± 1.931.90 ± 0.831.94 ± 0.891.75 ± 0.78
9d0.17 ± 0.0630.19 ± 0.0750.51 ± 0.0830.16 ± 0.083
Etoposide (Reference)1.97 ± 0.452.54 ± 0.863.08 ± 0.1352.86 ± 0.94
Table 4: Comparative Docking Scores of 1,2,4-Triazine (B1199460) Sulfonamide Derivatives Against Various Cancer-Related Kinases

Ten 1,2,4-triazine sulfonamide derivatives were subjected to molecular docking studies against several cancer-related protein kinases to explore their binding mechanisms.[4]

Compound3RHK (kcal/mol)5GTY (kcal/mol)6PL2 (kcal/mol)7JXH (kcal/mol)
1----
2-5.277---
3----
4----
5----
6----
7----
8----
9----
10----
Erlotinib (Reference)-2.261---
Neratinib (Reference)----
Tepotinib (Reference)----

Note: The table presents a selection of the lowest docking scores reported for some of the compounds against the 3RHK receptor as an example. The full study contains more extensive data.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.

Molecular Docking Protocol

A generalized workflow for the molecular docking studies described in the referenced literature is as follows:

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., hDHFR, ERα, various kinases) were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were typically removed, and polar hydrogen atoms were added. The protein structures were then prepared for docking by assigning charges and atom types.[3][4][6]

  • Ligand Preparation: The 2D structures of the this compound derivatives were drawn using chemical drawing software and converted to 3D structures. The ligands were then energetically minimized using appropriate force fields.[4][6]

  • Docking Simulation: Molecular docking was performed using software such as AutoDock or Maestro.[3][4] The prepared ligands were docked into the active site of the prepared protein. The docking parameters, such as the grid box size and center, were defined to encompass the binding site of the native ligand.

  • Analysis of Results: The docking results were analyzed based on the binding energy (or docking score) and the binding mode of the ligands. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined.[4][6]

In-Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized this compound derivatives was commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][6]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116, PC3, DU-145) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3][6]

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and a reference drug (e.g., methotrexate, tamoxifen, etoposide) for a specified period (e.g., 48 or 72 hours).[1][3][6]

  • MTT Addition: After the incubation period, the MTT solution was added to each well, and the plates were incubated for a few more hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.[1][6]

Visualizing the Process: Workflows and Pathways

To better illustrate the processes involved in these comparative studies, the following diagrams are provided in the DOT language for Graphviz.

G General Workflow for Comparative Docking Studies cluster_synthesis Compound Synthesis & Characterization cluster_invitro In-Vitro Biological Evaluation cluster_insilico In-Silico Molecular Docking cluster_correlation Data Correlation & SAR synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization ligand_prep Ligand (this compound) Preparation characterization->ligand_prep cell_culture Cancer Cell Line Culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay correlation Correlate Docking Results with Biological Activity mtt_assay->correlation protein_prep Target Protein Preparation (from PDB) docking Molecular Docking Simulation protein_prep->docking ligand_prep->docking analysis Analysis of Docking Score & Binding Interactions docking->analysis analysis->correlation sar Structure-Activity Relationship (SAR) Analysis correlation->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: A flowchart illustrating the typical workflow for the synthesis, biological evaluation, and in-silico docking of novel this compound derivatives.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth, Proliferation, & Survival mTOR->Cell_Growth This compound This compound Derivatives (Inhibitors) This compound->PI3K inhibit

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for anti-cancer therapies, indicating the inhibitory action of certain this compound derivatives.

References

Navigating the Synthesis of Triazenes: A Guide to Reproducible Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of triazene compounds is paramount. This guide provides a comparative analysis of common this compound synthesis protocols, with a focus on reproducibility and quantitative outcomes. Detailed experimental methodologies and visual workflows are presented to aid in the selection and implementation of the most suitable synthetic routes.

Triazenes, characterized by the R¹N=N-NR²R³ functional group, are valuable scaffolds in medicinal chemistry and materials science. However, their synthesis can be fraught with challenges, including the stability of intermediates and the potential for side-product formation, which can impact reproducibility. This guide examines established methods for this compound synthesis, presenting available data on their performance and offering insights into achieving consistent results.

Comparison of Common this compound Synthesis Protocols

The synthesis of triazenes is most commonly achieved through the coupling of a diazonium salt with a primary or secondary amine. Variations in the starting materials, reaction conditions, and purification methods can significantly influence the yield, purity, and, critically, the reproducibility of the outcome.

Solution-Phase Synthesis of 1,3-Diaryltriazenes

A prevalent method for synthesizing symmetrical or unsymmetrical 1,3-diaryltriazenes involves the reaction of an aryl diazonium species with an aromatic amine. One approach utilizes N-nitrososulfonamides as transnitrosation agents to generate the aryl diazonium intermediate in situ under mild conditions.[1] This method avoids the use of strongly acidic media and low temperatures often required for traditional diazotization.[1]

Table 1: Synthesis of 1,3-Diaryltriazenes using N-Nitrososulfonamide (NO-1) [1]

EntryAmineProductReaction Time (h)Yield (%)
1Aniline1,3-Diphenylthis compound1285
24-Methoxyaniline1,3-Bis(4-methoxyphenyl)this compound392
34-Nitroaniline1,3-Bis(4-nitrophenyl)this compound4855
42-Methylaniline1,3-Bis(2-methylphenyl)this compound1278

Reactions were performed by stirring the amine and NO-1 in dichloromethane (B109758) at room temperature.[1] The data suggests that electron-donating groups on the aromatic amine lead to higher yields and shorter reaction times, while electron-withdrawing groups have the opposite effect. Reproducibility can be influenced by the purity of the starting amines and the stability of the N-nitrososulfonamide reagent.

Synthesis of Triazenes using Nitrous Oxide

An alternative approach for the synthesis of triazenes, particularly those with thermally sensitive substituents, involves the use of nitrous oxide (N₂O) as a nitrogen donor.[2][3] This method allows for the coupling of lithium amides and organomagnesium compounds under mild conditions, providing access to triazenes that are challenging to prepare via conventional diazonium chemistry due to the instability of the required precursors.[2][3]

Table 2: Selected Yields for this compound Synthesis using Nitrous Oxide [2]

Lithium AmideOrganomagnesium CompoundProductYield (%)
Lithium diisopropylamidePhenylmagnesium bromide1,1-Diisopropyl-3-phenylthis compound75
Lithium bis(trimethylsilyl)amidePhenylethynylmagnesium bromide1-Phenylethynyl-3,3-bis(trimethylsilyl)this compound68
Lithium piperidideVinylmagnesium bromide1-Vinyl-3,3-pentamethylenethis compound55

This method's reproducibility is contingent on the precise handling of organometallic reagents and the effective delivery of nitrous oxide.

Experimental Protocols

General Procedure for the Synthesis of 1,3-Diaryltriazenes using N-Nitrososulfonamide[1]

To a solution of the aryl amine (0.15 mmol) in dichloromethane (0.75 mL) is added N-nitrososulfonamide (NO-1) (0.075 mmol). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 1,3-diarylthis compound.

General Procedure for the Synthesis of Triazenes with Nitrous Oxide[2]

A solution of the secondary amine in anhydrous THF is treated with a solution of n-butyllithium in hexanes at -78 °C. After stirring for 30 minutes, the solution of the lithium amide is transferred to a Schlenk flask. The solvent is removed in vacuo, and the residue is dissolved in THF. The solution is then saturated with nitrous oxide by bubbling the gas through the solution for a specified time. A solution of the Grignard reagent in THF is then added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent, filtered, and concentrated. The crude product is purified by chromatography.

Visualizing the Workflow

To better understand the logical flow of the synthesis protocols, the following diagrams were generated using the DOT language.

Triazene_Synthesis_Workflow cluster_solution_phase Solution-Phase Synthesis of 1,3-Diaryltriazenes amine Aryl Amine mix1 Mix and Stir at RT amine->mix1 no1 N-Nitrososulfonamide (NO-1) no1->mix1 solvent1 Dichloromethane solvent1->mix1 purify1 Purification (Chromatography) mix1->purify1 product1 1,3-Diarylthis compound purify1->product1 Triazene_N2O_Workflow cluster_n2o_synthesis Synthesis of Triazenes using Nitrous Oxide sec_amine Secondary Amine form_amide Formation of Lithium Amide sec_amine->form_amide nbuLi n-Butyllithium nbuLi->form_amide couple Coupling Reaction form_amide->couple n2o Nitrous Oxide n2o->couple grignard Grignard Reagent grignard->couple quench Quench and Workup couple->quench purify2 Purification (Chromatography) quench->purify2 product2 This compound Product purify2->product2

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Triazene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with triazene compounds, a class of nitrogen-containing heterocycles, understanding and implementing the correct personal protective equipment (PPE) and handling protocols is critical to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.

Essential Personal Protective Equipment (PPE)

The primary line of defense when handling this compound compounds is the consistent and correct use of PPE. Engineering controls, such as fume hoods and ventilated enclosures, should always be the first measure to minimize exposure.[1][2] PPE should be used in conjunction with these controls.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields are mandatory.[2][3] A face shield may be required for splash hazards.[1]Protects against accidental splashes, dust, or aerosols which can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, 11-13 mil thickness) should be worn.[1][4] Always inspect gloves before use.Prevents skin contact, which can cause skin irritation.[1]
Body Protection A lab coat or long-sleeved clothing is required. For larger quantities or splash risks, a chemical-resistant apron is recommended.[2]Protects the skin from accidental spills and contamination. Contaminated clothing should be removed and washed before reuse.[1][3][5]
Respiratory Protection An effective dust mask or a NIOSH-approved respirator should be used when there is a potential for dust or aerosol generation.[2]Minimizes the inhalation of this compound particles, which may cause respiratory tract irritation.[2] The need for respiratory protection should be determined by a risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound compounds is crucial for maintaining a safe laboratory environment.

Pre-Handling Checklist:

  • Consult the Safety Data Sheet (SDS): Always review the specific SDS for the this compound compound you are using.

  • Ensure Engineering Controls are Functional: Verify that the fume hood or other ventilation systems are working correctly.[2][3]

  • Assemble all Necessary PPE: Before handling the compound, ensure you have all the required PPE as detailed in Table 1.

  • Prepare a Clean Workspace: The handling area should be clean and uncluttered.

  • Locate Emergency Equipment: Be aware of the location of the nearest eyewash station, safety shower, and fire extinguisher.[3]

Handling Procedure:

  • Work in a Ventilated Area: All handling of this compound compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][6]

  • Don PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Dispense Carefully: When weighing or transferring the compound, do so carefully to avoid generating dust or aerosols.

  • Keep Containers Closed: Keep the container tightly closed when not in use.[1][2][3][6]

  • Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[2][3]

  • No Food or Drink: Do not eat, drink, or smoke in the work area.[7]

Post-Handling Procedure:

  • Clean the Work Area: Thoroughly clean the work surface after handling is complete.

  • Decontaminate and Remove PPE: Remove gloves first, followed by your lab coat and goggles. Wash your hands thoroughly with soap and water.[1][6][7]

  • Store Properly: Store the this compound compound in a cool, dry, well-ventilated area away from incompatible substances, with the container tightly sealed.[1][2][3]

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.
Ingestion Rinse the mouth thoroughly with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][3] Call a poison center or doctor if you feel unwell.[6][5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound waste is essential to protect the environment and comply with regulations.

Waste Collection:

  • Collect all this compound waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.

Disposal Procedure:

  • The generation of waste should be minimized or avoided wherever possible.[1]

  • Disposal of this compound waste must be in accordance with local, state, and federal regulations.[6]

  • Typically, this compound waste is disposed of via incineration by a licensed and accredited disposal contractor.[6]

  • Empty containers should be completely emptied before being offered for recycling or disposal. Do not allow the product to enter drains or waterways.[7]

Workflow for Safe Handling and Disposal of this compound

Triazene_Handling_Workflow start Start: Handling this compound Compound pre_handling 1. Pre-Handling Checks - Review SDS - Verify Engineering Controls - Assemble PPE - Prepare Workspace start->pre_handling end End: Process Complete handling 2. Handling Procedure - Work in Ventilated Area - Don PPE - Dispense Carefully - Keep Containers Closed pre_handling->handling post_handling 3. Post-Handling - Clean Workspace - Doff & Decontaminate PPE - Store Compound Properly handling->post_handling exposure Exposure Event handling->exposure Potential waste_collection 4. Waste Collection - Segregate this compound Waste - Use Labeled Container post_handling->waste_collection disposal 5. Disposal - Follow Regulations - Use Licensed Contractor waste_collection->disposal disposal->end first_aid Immediate First Aid (See Table 2) exposure->first_aid first_aid->handling Re-evaluate & Continue (If Safe)

Caption: Workflow for the safe handling and disposal of this compound compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triazene
Reactant of Route 2
Triazene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.